Product packaging for 6,8-Dichloro-3-cyanochromone(Cat. No.:CAS No. 72798-32-4)

6,8-Dichloro-3-cyanochromone

Cat. No.: B1580715
CAS No.: 72798-32-4
M. Wt: 240.04 g/mol
InChI Key: YERQUFAYRCSXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6,8-Dichloro-3-cyanochromone is a useful research compound. Its molecular formula is C10H3Cl2NO2 and its molecular weight is 240.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H3Cl2NO2 B1580715 6,8-Dichloro-3-cyanochromone CAS No. 72798-32-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dichloro-4-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl2NO2/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERQUFAYRCSXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CO2)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352909
Record name 6,8-Dichloro-3-cyanochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72798-32-4
Record name 6,8-Dichloro-3-cyanochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-Dichloro-3-cyanochromone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic and Spectrometric Characterization of 6,8-Dichloro-3-cyanochromone: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6,8-Dichloro-3-cyanochromone in Modern Chemistry

This compound is a highly functionalized heterocyclic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a chromone core substituted with two chlorine atoms and a cyano group, makes it a valuable building block in medicinal chemistry and materials science.[1][2] The electron-withdrawing nature of the chloro and cyano substituents enhances the reactivity of the chromone scaffold, opening avenues for the synthesis of complex molecular entities with potential therapeutic applications, including anti-inflammatory and anti-cancer activities.[1][2] Furthermore, its structural motifs are integral to the development of novel fluorescent dyes and advanced polymers.[1][2]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While a complete, publicly available experimental dataset for this specific molecule is not readily accessible, this guide synthesizes predicted spectral data based on established principles and provides detailed analysis, interpretation, and proposed experimental protocols. By understanding the spectral characteristics of this versatile molecule, researchers can accelerate their discovery and development processes.

Molecular Structure and Key Spectroscopic Features

The foundational step in interpreting spectral data is a thorough understanding of the molecule's structure. This compound possesses a rigid, planar chromone ring system. The positioning of the two chlorine atoms at positions 6 and 8, and the cyano group at position 3, dictates the electronic environment of each atom and, consequently, their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure and assessing purity.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showcasing signals corresponding to the aromatic protons and the lone proton on the pyran ring. The electron-withdrawing effects of the substituents will significantly influence the chemical shifts of these protons, generally causing them to appear in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-28.8 - 9.0Singlet (s)
H-57.9 - 8.1Doublet (d)
H-77.6 - 7.8Doublet (d)

Causality Behind Predicted Chemical Shifts:

  • H-2: This proton is part of an α,β-unsaturated system and is deshielded by the adjacent carbonyl group and the electronegative oxygen atom in the pyran ring. Its chemical shift is therefore predicted to be the furthest downfield.

  • Aromatic Protons (H-5 and H-7): The aromatic protons are deshielded by the ring current of the benzene ring. The presence of the electron-withdrawing chlorine atoms at positions 6 and 8 further deshields these protons. They are expected to appear as doublets due to coupling with each other.

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum will provide a carbon map of the molecule. Due to the lack of molecular symmetry, all 10 carbon atoms in this compound are expected to be chemically non-equivalent, resulting in ten distinct signals in the proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C-4)170 - 175
C-O (C-8a)150 - 155
C-Cl (C-6, C-8)130 - 140
Aromatic C-H (C-5, C-7)120 - 130
C-CN (C-3)115 - 120
C-2155 - 160
C-4a120 - 125
CN110 - 115

Interpretation of Key Carbon Signals:

  • Carbonyl Carbon (C-4): The carbonyl carbon is significantly deshielded and will appear at the lowest field.

  • Carbons Attached to Heteroatoms (C-O, C-Cl): Carbons directly bonded to electronegative oxygen and chlorine atoms will also be deshielded and appear at relatively low field.

  • Nitrile Carbon (CN): The carbon of the cyano group typically resonates in the 110-125 ppm range.

Experimental Protocol for NMR Spectroscopy

A detailed, self-validating protocol is crucial for obtaining high-quality NMR data.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is recommended.

Sample Preparation:

  • Accurately weigh 10-15 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution.

  • Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
C≡N (Nitrile)2220 - 2260
C=O (Ketone)1650 - 1690
C=C (Aromatic and Alkene)1550 - 1650
C-O (Ether)1200 - 1300
C-Cl (Aryl Chloride)1000 - 1100

Rationale for Vibrational Frequencies:

  • Nitrile (C≡N): The strong, sharp absorption band for the nitrile group is a key diagnostic feature and is expected in its characteristic region.

  • Carbonyl (C=O): The conjugated ketone will exhibit a strong absorption band. Its position may be slightly lowered due to conjugation with the aromatic ring and the double bond.

  • Aromatic and Alkene (C=C): Multiple bands are expected in this region corresponding to the stretching vibrations of the carbon-carbon double bonds in the aromatic and pyran rings.

  • Ether (C-O) and Aryl Chloride (C-Cl): These single bond stretches will appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two) is suitable.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Predicted Mass Spectral Data:

  • Molecular Ion Peak ([M]⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The two major isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the molecular ion will appear as a cluster of peaks:

    • [M]⁺ (containing two ³⁵Cl atoms)

    • [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom)

    • [M+4]⁺ (containing two ³⁷Cl atoms) The expected intensity ratio of these peaks will be approximately 9:6:1.

  • Monoisotopic Mass: 238.9541 g/mol (for C₁₀H₃³⁵Cl₂NO₂)

Table 4: Predicted m/z Values for Molecular Ion Cluster

IonCalculated m/zRelative Abundance
[C₁₀H₃³⁵Cl₂NO₂]⁺238.95~100% (base peak in cluster)
[C₁₀H₃³⁵Cl³⁷ClNO₂]⁺240.95~65%
[C₁₀H₃³⁷Cl₂NO₂]⁺242.95~10%
Predicted Fragmentation Pathway

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, fragmentation is likely to occur through characteristic pathways for chromones and chlorinated aromatic compounds.

Fragmentation_Pathway M [M]⁺˙ m/z 239/241/243 F1 [M-CO]⁺˙ m/z 211/213/215 M->F1 - CO F2 [M-Cl]⁺ m/z 204/206 M->F2 - Cl˙ F3 [M-CO-Cl]⁺ m/z 176/178 F1->F3 - Cl˙

Caption: Predicted major fragmentation pathways for this compound.

Key Fragmentation Steps:

  • Loss of Carbon Monoxide (CO): A common fragmentation pathway for chromones is the retro-Diels-Alder reaction, leading to the loss of a neutral CO molecule.

  • Loss of a Chlorine Radical (Cl•): Cleavage of a C-Cl bond can result in the loss of a chlorine radical.

  • Sequential Losses: A combination of the above fragmentations can also be observed.

Experimental Protocol for Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI) is recommended.

Sample Preparation:

  • Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • The solution is then directly infused into the mass spectrometer or introduced via a liquid chromatography system.

Data Acquisition:

  • Acquire the mass spectrum in positive or negative ion mode.

  • For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to induce fragmentation and confirm the proposed fragmentation pathways.

Conclusion: A Spectroscopic Fingerprint for a Molecule of High Potential

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic and spectrometric features of this compound. The detailed analysis of the expected NMR, IR, and MS data, along with robust experimental protocols, serves as a valuable resource for researchers working with this important chemical entity. A thorough understanding of its spectral "fingerprint" is paramount for unambiguous identification, purity assessment, and the confident advancement of research in the fields of drug discovery and materials science. As experimental data for this compound becomes publicly available, this guide can serve as a foundational reference for its interpretation and validation.

References

Biological Activity of Substituted 3-Cyanochromones: A Guide to Synthesis, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The chromone scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic value.[1][2][3] The introduction of a cyano (-CN) group at the C-3 position of the chromone ring creates a unique pharmacophore, the 3-cyanochromone, which demonstrates a distinct and potent spectrum of biological activities. This technical guide provides a comprehensive overview of substituted 3-cyanochromones for researchers, scientists, and drug development professionals. It delves into the synthetic strategies for accessing these compounds, details their diverse pharmacological properties—including antimicrobial, anticancer, and neuroprotective effects—and explores the underlying mechanisms of action. By synthesizing field-proven insights with technical data, this document aims to serve as an authoritative resource for advancing the development of 3-cyanochromone-based therapeutics.

Introduction: The 3-Cyanochromone Scaffold

Chromones (4H-1-benzopyran-4-ones) are a class of heterocyclic compounds widely recognized for their broad pharmacological potential, including anti-inflammatory, antioxidant, antiviral, and anticancer effects.[3][4] The versatility of the chromone core allows for extensive structural modifications, enabling the fine-tuning of its biological profile.[2] The introduction of a strong electron-withdrawing cyano group at the 3-position significantly alters the electronic properties of the pyrone ring, enhancing its reactivity and potential for interaction with biological targets. This modification has given rise to a family of compounds with potent and often specific activities, distinguishing them from other chromone derivatives. This guide consolidates current knowledge on these promising molecules, focusing on their synthesis, biological evaluation, and mechanistic pathways.

Synthetic Strategies for Substituted 3-Cyanochromones

The synthesis of the 3-cyanochromone scaffold is accessible through several well-established chemical methods. A common and efficient approach involves the cyclization of substituted 2-hydroxyacetophenones with reagents like dimethylformamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), which typically yields a 3-formylchromone intermediate.[5] This intermediate can be further converted to the 3-cyano derivative.

Another prominent route is the one-pot synthesis of 2-amino-3-cyano-4H-chromene derivatives, which are closely related and biologically active precursors or analogues.[6] These multicomponent reactions offer high efficiency and are suitable for generating libraries of diverse compounds for screening.[7]

Diagram 1: General Synthetic Pathway to 3-Cyanochromones

Synthesis Start Substituted 2-Hydroxyacetophenone Intermediate 3-Formylchromone Intermediate Start->Intermediate + Reagent1 Vilsmeier-Haack Reagent (e.g., DMF/POCl3) Reagent1->Intermediate Product Substituted 3-Cyanochromone Intermediate->Product + Reagent2 Conversion Reaction (e.g., with hydroxylamine) Reagent2->Product

Caption: Generalized Vilsmeier-Haack approach to 3-cyanochromones.

Experimental Protocol 2.1: One-Pot Synthesis of N-Substituted-2-amino-3-cyano-4H-chromene Derivatives

This protocol is adapted from the methodology described by Rangisetty Mallikarjuna et al. and serves as a representative example for generating chromene libraries.[6]

Rationale: This one-pot, three-component reaction is highly efficient for creating molecular diversity. The base catalyst facilitates the initial Knoevenagel condensation, followed by an intramolecular Michael addition and cyclization to form the chromene ring in a single step.

Materials:

  • Substituted salicylaldehyde

  • Malononitrile

  • Appropriate secondary amine (e.g., morpholine)

  • Catalyst (e.g., piperidine)

  • Solvent (e.g., Ethanol)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted salicylaldehyde (1 mmol), malononitrile (1 mmol), and the secondary amine (1 mmol) in 10 mL of ethanol.

  • Catalysis: Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the solid product often precipitates from the reaction mixture. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the crude product by vacuum filtration, wash with cold ethanol, and dry. Recrystallize the solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure N-substituted-2-amino-3-cyano-4H-chromene derivative.

  • Validation: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Antimicrobial Activities

Substituted 3-cyanochromones and their related 2-amino-3-cyanochromene derivatives have demonstrated significant potential as antimicrobial agents.[6] Their activity spans a broad range, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Antibacterial Activity: Studies have shown that these compounds are active against clinically relevant bacteria. For instance, 3-cyanocoumarin, a related structure, has shown notable activity against Escherichia coli and, to a lesser extent, Staphylococcus aureus.[8] The core 3-cyanochromone structure is a potent inhibitor of the WcbL protein in Gram-negative bacteria, with a reported IC₅₀ of 28 µM and a Ki of 10 µM, highlighting a specific molecular target.[9]

Antifungal Activity: Several synthesized N-substituted-3-cyanochromene derivatives have been evaluated for their antifungal properties against species like Candida albicans and Aspergillus niger.[6] Many of these compounds exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values comparable or superior to the standard drug, fluconazole.[6]

Table 1: Summary of Antimicrobial Activity (MIC values) of Selected 3-Cyanochromone Derivatives
Compound TypeTarget OrganismMIC (µg/mL)Reference
N-substituted-3-cyano chromenesAspergillus nigerComparable to Fluconazole[6]
N-substituted-3-cyano chromenesCandida albicansComparable to Fluconazole[6]
3-cyanocoumarinEscherichia coliActive (specific value not provided)[8]
3-cyanocoumarinStaphylococcus aureusLess Active[8]

Diagram 2: Proposed Mechanism of Antibacterial Action

Mechanism Compound 3-Cyanochromone Inhibition INHIBITION Compound->Inhibition Bacteria Gram-Negative Bacterium WcbL WcbL Protein (Capsular Polysaccharide Synthesis) CPS Capsule Polysaccharide (CPS) Biosynthesis WcbL->CPS catalyzes Outcome Disruption of Capsule Leads to Cell Death CPS->Outcome disruption leads to Inhibition->WcbL

Caption: Inhibition of WcbL protein by 3-cyanochromone in bacteria.

Experimental Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Rationale: This is the gold-standard method for quantifying the in vitro antimicrobial activity of a compound. It determines the lowest concentration of the drug that visibly inhibits microbial growth, providing a crucial metric for comparing potency.

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (medium only) and vehicle control (medium with DMSO)

  • Microplate reader or visual inspection

Procedure:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation: Grow the microbial culture to a logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

  • Controls: Include wells for a positive control (inoculum + standard antibiotic), a negative control (sterile medium only), and a vehicle control (inoculum + medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by using a microplate reader at 600 nm.

Anticancer Potential

The 3-cyanochromone scaffold is a promising platform for the development of novel anticancer agents.[10] Derivatives have shown potent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549).[11][12]

Mechanisms of Action: The anticancer effects of these compounds are often multifaceted.

  • Apoptosis Induction: Certain chromone derivatives induce programmed cell death. For example, epiremisporine H, a chromone derivative, was shown to induce apoptosis in HT-29 colon cancer cells through the modulation of the Bcl-2/Bax signaling cascade and activation of caspase-3.[11]

  • Kinase Inhibition: Hybrid molecules incorporating the 3-cyanopyridone moiety (structurally related to 3-cyanochromone) have been developed as dual inhibitors of key oncogenic pathways, such as EGFR and BRAFV600E, demonstrating the scaffold's potential for targeted therapy.[13]

  • Cell Cycle Arrest: Studies on related structures have shown a strong inhibitory effect on the cell cycle, with compounds causing cell arrest in the G2/M phase.[14]

Table 2: In Vitro Cytotoxicity (IC₅₀ values) of Representative Chromone Derivatives
CompoundCell LineIC₅₀ (µM)MechanismReference
Epiremisporine HHT-29 (Colon)21.17Apoptosis Induction[11]
Succinimide-NaphthoquinoneMCF-7 (Breast)Highly CytotoxicNot specified[12]
3-Cyanopyridone/Pyrazoline HybridA-549 (Lung)1.00Dual EGFR/BRAFV600E Inhibition[13]
3-Benzylidenechromanone AnalogueHL-60 (Leukemia)ActiveG2/M Cell Cycle Arrest[14]

Diagram 3: Anticancer Mechanism via Apoptosis Induction

Apoptosis Compound 3-Cyanochromone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Expression Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Expression Compound->Bax Upregulates Cell Cancer Cell Apoptosis APOPTOSIS Mito Mitochondrial Membrane Potential Bcl2->Mito Stabilizes Bax->Mito Disrupts Caspase Caspase-3 Activation Mito->Caspase Triggers Caspase->Apoptosis Executes

Caption: Apoptosis pathway initiated by a 3-cyanochromone derivative.

Experimental Protocol 4.1: MTT Assay for Cell Viability and Cytotoxicity

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines and to determine their IC₅₀ values.

Materials:

  • Human cancer cell lines (e.g., HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Multi-channel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Neuroprotective and Related Activities

The chromone scaffold is increasingly recognized for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[15] This activity is often linked to the inhibition of key enzymes and the mitigation of oxidative stress.

Mechanism of Action: A primary target for chromone-based compounds is Monoamine Oxidase (MAO), particularly MAO-B.[15] MAO enzymes are responsible for the degradation of neurotransmitters like dopamine and serotonin. Inhibiting MAO-B can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease. Chromone derivatives have been identified as potent and selective MAO-B inhibitors.[15] While research specifically on 3-cyano substituted chromones in this area is still emerging, the foundational activity of the parent scaffold suggests this is a promising avenue for exploration. Additionally, chromones have been shown to inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[15]

Diagram 4: Role of MAO-B Inhibition in Neuroprotection

MAO Dopamine Dopamine (Neurotransmitter) MAOB MAO-B Enzyme Dopamine->MAOB Degraded by Synapse Increased Dopamine in Synapse Dopamine->Synapse leads to Metabolites Inactive Metabolites + Oxidative Stress MAOB->Metabolites Compound Chromone-based MAO-B Inhibitor Inhibition INHIBITS Compound->Inhibition Inhibition->MAOB

Caption: Neuroprotective effect via MAO-B inhibition by chromones.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-cyanochromones is heavily influenced by the nature and position of other substituents on the chromone core.[2]

  • Position 2: The substituent at the C-2 position is critical. Incorporating different aryl or heterocyclic groups at this position can significantly modulate anticancer or antimicrobial potency.

  • Benzene Ring (A-Ring): The addition of halogen or alkyl groups to the benzene portion of the chromone scaffold has been shown to produce more active antimicrobial compounds.[2]

  • Hybrid Molecules: Linking the 3-cyanochromone scaffold to other pharmacophores, such as pyrazoline or 1,2,3-triazole, can create hybrid molecules with enhanced or novel activities, such as dual-target kinase inhibition or potent antifungal effects.[2][13]

Future Perspectives and Challenges

Substituted 3-cyanochromones represent a highly versatile and promising scaffold for drug discovery. The existing body of research demonstrates their potent antimicrobial and anticancer activities, with emerging potential in the neuroprotective space.

Future Directions:

  • In Vivo Studies: The majority of current data is from in vitro assays. Future work must focus on evaluating the efficacy, pharmacokinetics, and toxicology of lead compounds in animal models.

  • Mechanism Elucidation: While some mechanisms have been identified, further studies are needed to fully understand the molecular targets and pathways for many of the observed activities.

  • Library Expansion: The use of combinatorial and multicomponent synthesis strategies should be expanded to generate larger, more diverse libraries of 3-cyanochromones for high-throughput screening against a wider range of biological targets.[7]

  • Optimization: Lead compounds identified from initial screenings require further medicinal chemistry efforts to optimize their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

The primary challenge lies in translating the potent in vitro activity into safe and effective in vivo therapeutics. However, the chemical tractability and demonstrated biological potential of the 3-cyanochromone scaffold make it an exciting and valuable area for continued investigation in modern drug development.

References

An In-Depth Technical Guide to the Discovery and Chemistry of 6,8-Dichloro-3-cyanochromone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry and materials science, certain molecular scaffolds emerge as privileged structures, offering a foundation for the development of a diverse array of functional molecules. The chromone ring system is one such scaffold, and its halogenated and cyanated derivatives have garnered significant attention for their unique chemical reactivity and biological potential. This technical guide provides a comprehensive exploration of a specific, highly functionalized chromone: 6,8-dichloro-3-cyanochromone . We will delve into its historical context, dissect its synthesis, and explore its applications, providing researchers, scientists, and drug development professionals with a detailed understanding of this versatile compound.

The Genesis of a Versatile Intermediate: Discovery and Historical Context

While the precise moment of the first synthesis of this compound is not prominently documented in readily available literature, its emergence can be understood within the broader context of the exploration of chromone chemistry throughout the 20th century. The chromone core, a benzopyran-4-one structure, was first identified in the early 1900s.[1] Subsequent decades saw extensive research into the synthesis and derivatization of this scaffold, driven by the discovery of naturally occurring chromones with significant biological activities.[2][3]

The introduction of substituents at various positions on the chromone ring allows for the fine-tuning of its electronic and steric properties, thereby influencing its reactivity and biological profile. The development of synthetic methodologies like the Vilsmeier-Haack reaction provided a reliable means to introduce a formyl group at the 3-position of the chromone ring, creating a key intermediate for further functionalization.[4][5][6][7] It is from this lineage of synthetic exploration that this compound likely arose, born from the systematic investigation of substituted chromones for potential applications in pharmaceuticals and other chemical industries.

The presence of two chlorine atoms at the 6 and 8 positions significantly influences the electron density of the aromatic ring, while the cyano group at the 3-position acts as a potent electron-withdrawing group and a versatile chemical handle for further reactions. This specific combination of functional groups bestows upon the molecule a unique reactivity profile, making it a valuable building block in organic synthesis.

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of this compound is a multi-step process that begins with a readily available starting material, 2,4-dichlorophenol. The overall synthetic strategy involves the construction of the chromone ring system followed by the introduction of the cyano group.

Step 1: Acetylation of 2,4-Dichlorophenol

The initial step is the acylation of 2,4-dichlorophenol to introduce an acetyl group, which will ultimately become part of the pyrone ring of the chromone. A common method for this transformation is the Fries rearrangement, though direct acetylation to the corresponding acetophenone is also feasible.

Experimental Protocol: Synthesis of 2-Hydroxy-3,5-dichloroacetophenone

  • Rationale: This reaction introduces the acetyl group necessary for the subsequent cyclization to form the chromone ring. The hydroxyl group directs the acylation primarily to the ortho and para positions. With the para position blocked by a chlorine atom, the reaction favors the formation of the ortho-acetylated product.

  • Procedure:

    • To a solution of 2,4-dichlorophenol in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride).

    • Heat the reaction mixture under reflux for several hours.

    • After cooling, carefully quench the reaction with dilute hydrochloric acid.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 2-hydroxy-3,5-dichloroacetophenone.

Step 2: Vilsmeier-Haack Reaction for 3-Formylchromone Synthesis

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6][7] In this step, 2-hydroxy-3,5-dichloroacetophenone is cyclized and formylated in a one-pot reaction to yield the key intermediate, 6,8-dichloro-3-formylchromone.[3][8]

Experimental Protocol: Synthesis of 6,8-Dichloro-3-formylchromone

  • Causality: The Vilsmeier reagent, a chloroiminium salt generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile.[4][5] The hydroxyl group of the acetophenone attacks the carbonyl carbon of DMF, initiating a cascade of reactions that leads to the formation of the pyrone ring and the introduction of the formyl group at the 3-position.

  • Procedure:

    • In a flask cooled in an ice bath, slowly add phosphorus oxychloride to dimethylformamide with stirring to form the Vilsmeier reagent.

    • To this mixture, add a solution of 2-hydroxy-3,5-dichloroacetophenone in DMF.

    • Allow the reaction to stir at room temperature for several hours, then heat to complete the reaction.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate).

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 6,8-dichloro-3-formylchromone.[2]

Step 3: Conversion of the Formyl Group to a Cyano Group

The final step in the synthesis is the conversion of the aldehyde functionality of 6,8-dichloro-3-formylchromone into a nitrile (cyano) group. Several methods are available for this transformation, a common one being the reaction with hydroxylamine followed by dehydration.[9]

Experimental Protocol: Synthesis of this compound

  • Mechanism Insight: The 3-formylchromone is first converted to its oxime by reaction with hydroxylamine. This oxime is then dehydrated to the corresponding nitrile. A variety of dehydrating agents can be employed, including acetic anhydride, thionyl chloride, or phosphorus pentoxide.

  • Procedure:

    • Dissolve 6,8-dichloro-3-formylchromone in a suitable solvent such as formic acid or pyridine.

    • Add hydroxylamine hydrochloride and a base (e.g., sodium formate or pyridine).

    • Heat the reaction mixture to reflux for several hours.

    • After cooling, pour the reaction mixture into water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Purify the crude this compound by recrystallization.

Synthetic Workflow Diagram

Synthesis_of_6_8_Dichloro_3_cyanochromone A 2,4-Dichlorophenol B 2-Hydroxy-3,5-dichloroacetophenone A->B Acetylation (e.g., Fries Rearrangement) C 6,8-Dichloro-3-formylchromone B->C Vilsmeier-Haack Reaction (DMF, POCl₃) D This compound C->D Oximation & Dehydration (Hydroxylamine, Dehydrating Agent)

Caption: Synthetic pathway to this compound.

Physicochemical Properties and Spectroscopic Data

A thorough characterization of this compound is essential for its use in research and development. The following table summarizes its key physicochemical properties.

PropertyValue
Molecular Formula C₁₀H₃Cl₂NO₂
Molecular Weight 240.04 g/mol
CAS Number 72798-32-4
Appearance White to off-white crystalline solid
Melting Point 169-174 °C
Solubility Soluble in many organic solvents

Spectroscopic Data (Expected):

  • ¹H NMR: Signals corresponding to the aromatic protons on the chromone ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and cyano groups.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the pyrone ring, the aromatic carbons, and the nitrile carbon.

  • IR Spectroscopy: Characteristic absorption bands for the C=O (ketone), C≡N (nitrile), and C-Cl bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is dictated by its unique arrangement of functional groups, making it a valuable synthon for the construction of more complex heterocyclic systems.

Nucleophilic Addition to the Pyran Ring

The electron-deficient nature of the chromone ring, enhanced by the two chlorine atoms and the cyano group, makes it susceptible to nucleophilic attack. The C2 position is particularly electrophilic, and reaction with various nucleophiles can lead to ring-opening and subsequent rearrangement to form new heterocyclic structures.

Reactions of the Cyano Group

The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions, providing a gateway to a variety of nitrogen-containing heterocycles.

Applications as a Synthetic Intermediate

The versatility of this compound has led to its use as a key intermediate in the synthesis of a range of target molecules:

  • Pharmaceuticals: It serves as a building block for the synthesis of compounds with potential anti-inflammatory and anti-cancer activities. The chromone scaffold itself is a known pharmacophore, and the dichloro and cyano functionalities allow for the introduction of diverse substituents to explore structure-activity relationships.

  • Fluorescent Dyes: The extended π-system of the chromone ring, coupled with the electronic effects of the substituents, makes it a suitable core for the development of fluorescent probes and dyes for biological imaging and sensing applications.

  • Materials Science: The compound's reactivity and stability make it a candidate for incorporation into polymers and coatings to enhance their properties.

  • Agrochemicals: The chromone nucleus is found in some agrochemicals, and derivatives of this compound are explored for their potential as pesticides and herbicides.

Reaction Pathway Diagram

Reactions_of_6_8_Dichloro_3_cyanochromone A This compound B Ring-Opened Products / Rearranged Heterocycles A->B Nucleophilic Attack at C2 C 3-Carboxamido Derivatives A->C Hydrolysis of Cyano Group D 3-Aminomethyl Derivatives A->D Reduction of Cyano Group

Caption: Key reaction pathways of this compound.

Future Perspectives and Conclusion

This compound stands as a testament to the power of synthetic chemistry to create highly functionalized molecules with broad utility. While its initial discovery may not be a celebrated event in the annals of chemistry, its continued presence in the catalogs of chemical suppliers and its implicit role in the synthesis of more complex molecules underscore its importance as a versatile intermediate.

For researchers in drug discovery, this compound offers a rigid scaffold that can be elaborated to probe interactions with biological targets. The chloro substituents provide sites for potential metabolic stability or specific interactions, while the cyano group is a gateway to a multitude of other functionalities. In materials science, the inherent properties of the chromone core, modified by its substituents, present opportunities for the design of novel functional materials.

This technical guide has provided a comprehensive overview of the synthesis, properties, and reactivity of this compound. It is our hope that this detailed information will serve as a valuable resource for scientists and researchers, empowering them to unlock the full potential of this intriguing and highly functionalized molecule in their respective fields.

References

An In-depth Technical Guide to 6,8-Dichloro-3-cyanochromone Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this class, 3-cyanochromone derivatives, particularly those with halogen substitutions such as 6,8-dichloro-3-cyanochromone, represent a versatile and highly reactive platform for the development of novel therapeutic agents. The presence of the electron-withdrawing cyano group at the 3-position, combined with the dichlorination on the benzo ring, imparts unique chemical and biological properties, making these compounds valuable starting points for drug discovery programs targeting cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and therapeutic potential of this compound derivatives and their structural analogs. We will delve into detailed synthetic methodologies, explore the structure-activity relationships that govern their biological effects, and discuss their mechanisms of action, with a focus on their potential as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the creation of next-generation therapeutics.

Introduction: The Significance of the Chromone Scaffold

Chromones, or 4H-chromen-4-ones, are a class of oxygen-containing heterocyclic compounds that are widely distributed in nature, particularly in plants.[1] This benzopyranone core is a key constituent of many natural products and has been a fertile ground for the synthesis of a multitude of biologically active molecules. The inherent structural features of the chromone ring system allow for diverse functionalization, leading to compounds with a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antiviral, antibacterial, and antioxidant activities.[1]

The 3-cyanochromone moiety is of particular interest due to the electronic and steric influence of the cyano group. This powerful electron-withdrawing group enhances the reactivity of the chromone core, making it an excellent electrophile for various nucleophilic addition and ring-transformation reactions.[2] This reactivity has been exploited to generate a rich diversity of heterocyclic compounds. Furthermore, the nitrile group itself can participate in crucial binding interactions with biological targets, such as hydrogen bonding, and can act as a bioisostere for other functional groups, contributing to the overall pharmacological profile of the molecule.

The addition of dichloro substituents at the 6 and 8 positions of the 3-cyanochromone scaffold further modulates its physicochemical properties, such as lipophilicity and electronic distribution, which can significantly impact its biological activity and pharmacokinetic profile. This makes this compound a highly valuable starting material for the synthesis of novel drug candidates.

Synthesis of this compound and its Derivatives

The synthetic accessibility of this compound and its derivatives is a key factor in its utility as a scaffold for drug discovery. The core structure can be synthesized through several established methods, and its reactivity allows for a wide range of subsequent modifications.

Synthesis of the this compound Core

A common and efficient method for the synthesis of 3-cyanochromones involves the reaction of a substituted 2'-hydroxyacetophenone with an appropriate reagent to introduce the C2-C3 unit of the pyranone ring. A mild and facile method for the synthesis of 3-cyanochromones involves the use of a dimethylformamide-thionyl chloride complex with oximes derived from 3-formylchromones.[3]

Derivatization of the this compound Scaffold

The electrophilic nature of the C2 position in the 3-cyanochromone ring system makes it susceptible to nucleophilic attack. This reactivity is the cornerstone of the derivatization of the this compound core.

Primary and secondary amines readily react with 3-cyanochromones, leading to a variety of heterocyclic products. The reaction of 3-cyanochromones with primary aromatic amines can lead to the formation of 2-amino-3-(aryliminomethyl)chromones.[2] These reactions often proceed through a ring-opening and subsequent recyclization mechanism. This reactivity can be harnessed to synthesize a diverse library of nitrogen-containing heterocyclic derivatives with potential biological activities.

Carbon nucleophiles, such as active methylene compounds, can also react with 3-cyanochromones to form new carbon-carbon bonds and construct more complex molecular architectures. For instance, a base-promoted reaction of 3-cyanochromones with β-ketodinitriles has been reported to yield novel furan-linked iminomethyl 2-aminochromone derivatives.[2]

The reactivity of the 3-cyanochromone core can be further exploited to construct fused heterocyclic systems. For example, reaction with binucleophiles can lead to the formation of pyrano[3,2-c]quinolines and other complex ring systems.[4]

Biological Activities and Therapeutic Potential

Derivatives of this compound and its analogs have shown significant promise in two primary therapeutic areas: oncology and anti-inflammatory applications.

Anticancer Activity

The chromone scaffold is a well-established pharmacophore in the design of anticancer agents.[5] Derivatives of 3-cyanochromones and their analogs have demonstrated potent cytotoxic activity against a range of cancer cell lines.

A significant body of evidence suggests that many chromone-based anticancer agents exert their effects through the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

  • MEK1/2 Inhibition: The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Inhibition of MEK1 and MEK2, upstream kinases in this pathway, is a validated strategy for cancer therapy. Chromone-based compounds have been developed as allosteric inhibitors of MEK1/2, with some derivatives showing IC50 values in the nanomolar range.[6]

  • ULK1 Inhibition and Autophagy Modulation: Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a crucial role in the initiation of autophagy, a cellular process that can promote cancer cell survival under stress. A novel chromone-based compound has been identified as a potential inhibitor of ULK1, leading to the modulation of autophagy and induction of apoptosis in colon cancer cells.[7] This compound exhibited a lethal concentration 50 (LC50) of 3.2 µM against colorectal cancer cells.[7]

  • ATR Kinase Inhibition: Ataxia-telangiectasia and Rad3-related (ATR) kinase is a key regulator of the DNA damage response (DDR) pathway, which is essential for cancer cell survival. Benzothiazole and chromone derivatives have been investigated as potential ATR kinase inhibitors, with some compounds showing promising anticancer activity.[8]

  • Other Kinase Targets: Chromone derivatives have also been investigated as inhibitors of other kinases, including cyclin-dependent kinases (CDKs) and p38α mitogen-activated protein kinase (MAPK).[5][9]

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Inhibition of these enzymes is a common mechanism of action for many anticancer drugs. Novel 6-chloro- and 6-fluoro-chromone derivatives have been synthesized and evaluated as potential topoisomerase inhibitors, demonstrating promising anticancer activity in vitro and in vivo.[10]

While specific SAR studies on a library of this compound derivatives are not extensively reported in the public domain, valuable insights can be gleaned from studies on related analogs, such as styrylchromones and other substituted chromones.

For 3-styrylchromones, it has been observed that the presence of a methoxy group at the 6-position of the chromone ring and a hydroxyl group at the 4'-position of the styryl moiety can enhance tumor selectivity.[9] In a series of chromone-derived molecules, the presence of two halogen atoms on both the chromone core and a chalcone fragment resulted in prominent activity against a colon cancer cell line.[5] For quinoline-based analogs, the introduction of bromine and cyano groups significantly enhances antiproliferative activity.[6]

The following table summarizes the anticancer activity of selected chromone and cyanopyridine analogs, providing a basis for predicting the potential of this compound derivatives.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50/LC50Reference
Chromone-based ULK1 InhibitorCompound 8Colorectal (SW620)3.2 µM (LC50)[7]
Chromone-based MEK1/2 ModulatorsTwo lead compoundsVarious human cancer cell lines73-97 nM (IC50)[6]
Benzothiazole-chromone hybridCompound 7lHCT116, HeLaNot specified, but highly potent[8]
3-StyrylchromoneMethoxy at C6, Hydroxyl at C4'Oral squamous cell carcinomaHigh tumor selectivity[9]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. The chromone scaffold has been explored for the development of anti-inflammatory agents.

The anti-inflammatory effects of chromone derivatives are often attributed to their ability to modulate key inflammatory pathways. This includes the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory signaling pathways like NF-κB.

For pyrano[3,2-c]quinoline analogues, substitutions on the aryl ring at the C4 position of the pyrano[3,2-c]quinolone core appear to be important for the inhibition of the pro-inflammatory cytokines TNF-α and IL-6.[11] In a series of diclofenac N-derivatives, several compounds showed improved anti-inflammatory effects compared to the parent drug.[12]

Experimental Protocols

This section provides representative, step-by-step methodologies for the synthesis and biological evaluation of 3-cyanochromone derivatives. These protocols are intended as a guide and may require optimization for specific substrates and assays.

General Synthesis of 3-Cyano-2-pyridone Derivatives (Analog Synthesis)

This protocol describes a general method for the synthesis of 3-cyano-2-pyridone derivatives, which are structural analogs of 3-cyanochromones and can provide insights into their chemical reactivity and biological activity.

  • Synthesis of N-alkylated-2-cyanoacetamide: A mixture of a substituted aniline (0.02 mol) and ethyl cyanoacetate (0.02 mol) is refluxed at a high temperature for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.[2]

  • Synthesis of 3-Cyano-2-pyridone: The N-alkylated-2-cyanoacetamide (0.006 mol) is reacted with acetylacetone (0.006 mol) in the presence of a catalytic amount of potassium hydroxide (KOH) in ethanol as a solvent. The reaction mixture is refluxed at 80°C for 4 hours, with the progress monitored by TLC. After cooling, the precipitated product is collected by filtration and washed with ethanol to yield the desired 3-cyano-2-pyridone derivative.[13]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 103 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

General Synthetic Pathway for 3-Cyano-2-pyridone Analogs

G cluster_0 Step 1: Synthesis of N-alkylated-2-cyanoacetamide cluster_1 Step 2: Synthesis of 3-Cyano-2-pyridone Aniline Aniline Step1_Product N-alkylated-2-cyanoacetamide Aniline->Step1_Product Reflux, 2h Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Step1_Product Step2_Product 3-Cyano-2-pyridone Derivative Step1_Product->Step2_Product KOH, Ethanol Reflux, 4h Acetylacetone Acetylacetone Acetylacetone->Step2_Product

Caption: General synthetic scheme for 3-cyano-2-pyridone analogs.

Workflow for In Vitro Anticancer Activity Screening

G Start Cancer Cell Culture Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with this compound derivatives (various concentrations) Seed_Cells->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate % viability and IC50 Measure_Absorbance->Analyze_Data End Identify lead compounds Analyze_Data->End

Caption: Workflow of the MTT assay for anticancer drug screening.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, and the inherent reactivity of the 3-cyanochromone core provides a versatile platform for generating a wide range of heterocyclic derivatives. While direct and extensive structure-activity relationship studies on a broad library of this compound derivatives are still emerging, the compelling biological activities of its structural analogs strongly suggest a high potential for this compound class.

Future research in this area should focus on several key aspects:

  • Systematic Library Synthesis: The synthesis and biological evaluation of a comprehensive library of derivatives based on the this compound core are crucial for establishing robust structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent derivatives will be essential for their further development. Given the prevalence of kinase inhibition among chromone-based compounds, a thorough investigation of their effects on various kinase panels is warranted.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

  • Exploration of Other Therapeutic Areas: While the primary focus has been on cancer and inflammation, the diverse biological activities of chromones suggest that derivatives of this compound may also have potential in other therapeutic areas, such as neurodegenerative and infectious diseases.

References

solubility of 6,8-Dichloro-3-cyanochromone in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6,8-Dichloro-3-cyanochromone in Organic Solvents

Abstract

Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. While specific experimental data for this compound is not widely published, this document establishes a robust theoretical framework and practical methodologies for its determination. We will delve into the molecular factors governing its solubility, predict its behavior in various organic solvents, and provide detailed protocols for empirical solubility assessment. This guide is designed to equip researchers with the necessary tools to confidently and accurately handle this compound in a laboratory setting.

Introduction: The Significance of this compound and Its Solubility

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. The specific derivative, this compound, possesses a unique combination of electron-withdrawing groups (two chloro substituents and a cyano group) that are expected to modulate its physicochemical properties, including solubility. Accurate solubility data is critical for:

  • Drug Discovery and Development: Solubility directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can be a major hurdle in developing a viable drug candidate.[1]

  • Chemical Synthesis and Process Chemistry: Understanding solubility is essential for designing efficient reaction conditions, crystallization processes, and purification strategies.[2]

  • Analytical Method Development: The choice of solvent for techniques like HPLC and spectroscopy is dictated by the compound's solubility.

This guide will provide a foundational understanding of the principles governing the solubility of this specific chromone derivative and empower researchers to determine it experimentally.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is the point at which a stable thermodynamic equilibrium is reached between the dissolved and undissolved states.[3] This equilibrium is governed by the interplay of several factors, primarily the solute-solvent interactions.[4][5] The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.[6]

For this compound, the key structural features influencing its solubility are:

  • The Chromone Core: This heterocyclic system contains a polar carbonyl group and an ether linkage, capable of participating in dipole-dipole interactions.

  • Dichloro Substituents: The two chlorine atoms are electron-withdrawing and increase the molecule's overall lipophilicity. They can also participate in weak halogen bonding.

  • Cyano Group: The nitrile group is highly polar and a strong hydrogen bond acceptor.

The interplay of these features suggests that this compound will exhibit moderate polarity.

Predicted Solubility Profile in Common Organic Solvents

Based on the molecular structure, we can predict the likely solubility behavior of this compound in different classes of organic solvents:

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh These solvents can effectively solvate the polar cyano and carbonyl groups through strong dipole-dipole interactions.
Polar Protic Methanol, EthanolModerate These solvents can act as hydrogen bond donors to the carbonyl and cyano groups. However, the overall lipophilicity from the dichloro-substituted benzene ring may limit very high solubility.
Chlorinated Dichloromethane, ChloroformModerate to High The presence of chlorine atoms in both the solute and solvent can lead to favorable interactions.
Nonpolar Hexane, TolueneLow The significant polarity of the cyano and carbonyl groups will likely lead to poor solubility in nonpolar solvents where only weak van der Waals forces are possible.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination is the gold standard. The shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[7][8]

Standard Operating Procedure: Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]

    • Add a known volume of the chosen organic solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to shake for a sufficient time to reach equilibrium. This is typically 24-48 hours, but may be longer for sparingly soluble compounds.[9][10] A modified heating and cooling approach can sometimes shorten this time.[11]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Construct a calibration curve from the standards and determine the concentration of the saturated solution.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
e.g., Acetonitrile25[Experimental Value][Calculated Value]
e.g., Methanol25[Experimental Value][Calculated Value]
e.g., Dichloromethane25[Experimental Value][Calculated Value]
e.g., Toluene25[Experimental Value][Calculated Value]

Visualization of Concepts

To better illustrate the principles and processes discussed, the following diagrams are provided.

G cluster_solute This compound cluster_solvent Polar Aprotic Solvent (e.g., DMSO) Solute Chromone Core (Dipole) Solvent S=O (Dipole) Solute->Solvent Strong Dipole-Dipole Interactions Cl1 Cl Cl2 Cl CN CN (H-bond acceptor) CN->Solvent Favorable Interaction

Caption: Solute-solvent interactions between this compound and a polar aprotic solvent.

G start Start: Add excess solid to solvent equilibration Equilibrate on shaker (24-48h at constant T) start->equilibration settle Allow excess solid to settle equilibration->settle filter Withdraw and filter supernatant settle->filter quantify Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify end End: Determine solubility quantify->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Computational Approaches to Solubility Prediction

In addition to theoretical predictions and experimental determination, computational methods are increasingly used to estimate solubility.[1] These in silico approaches can be broadly categorized as:

  • Quantitative Structure-Property Relationship (QSPR) models: These statistical models correlate molecular descriptors with experimentally determined solubility data to predict the solubility of new compounds.[1][2]

  • Physics-based methods: These approaches use principles of thermodynamics and molecular mechanics to calculate solubility from fundamental molecular properties.[3] Molecular dynamics simulations are one such technique.[12]

  • Machine Learning and AI: Advanced models, including deep learning, are being trained on large datasets to predict solubility with increasing accuracy and speed.[13]

While these methods can be powerful tools for high-throughput screening, their accuracy is dependent on the quality and diversity of the training data.[1] Experimental validation remains crucial.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the . By combining a theoretical understanding of its molecular properties with a robust experimental protocol like the shake-flask method, researchers can obtain the accurate and reliable solubility data necessary for advancing their work in drug discovery, chemical synthesis, and other scientific endeavors. The predicted high solubility in polar aprotic solvents like DMSO and DMF makes these excellent starting points for creating stock solutions, while the expected lower solubility in nonpolar solvents should be considered during purification steps like crystallization.

References

An In-Depth Technical Guide to the Safe Handling and Application of 6,8-Dichloro-3-cyanochromone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6,8-dichloro-3-cyanochromone, a versatile building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes critical safety information, detailed handling protocols, and insights into its chemical properties and synthetic applications to empower researchers in its safe and effective utilization.

Introduction: The Chemical and Biological Significance of this compound

This compound (CAS No. 72798-32-4) is a halogenated chromone derivative featuring a nitrile group at the 3-position.[1][2] The chromone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3][4][5] The presence of two chlorine atoms on the benzene ring and a cyano group on the pyran ring significantly influences the molecule's reactivity and biological profile.[1] This compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical development and in the creation of functional materials such as fluorescent dyes.[1][2][6]

This guide will provide an in-depth exploration of the safety and handling of this compound, its synthesis, and its chemical and biological properties. The information presented herein is intended to equip researchers with the knowledge necessary to work with this compound safely and effectively.

Hazard Communication and Risk Mitigation

A thorough understanding of the potential hazards associated with this compound is paramount for its safe handling.

GHS Hazard Classification

According to available Safety Data Sheets (SDS), this compound is classified as follows:

  • Skin Irritation, Category 2 (H315): Causes skin irritation.

  • Eye Irritation, Category 2 (H319): Causes serious eye irritation.

  • Specific Target Organ Toxicity – Single Exposure, Category 3 (H335): May cause respiratory irritation.[7]

Toxicological Profile: An Evidence-Based Assessment
  • Cyano Moiety: The presence of the nitrile (-C≡N) group warrants handling procedures similar to those for other organic cyanides. Although the cyanide ion is not free, hydrolysis under certain conditions could potentially release hydrogen cyanide.

  • Dichlorinated Aromatic System: Chlorinated aromatic compounds can be persistent in the environment and may exhibit varying degrees of toxicity.[8][9][10][11]

Given the irritant nature of the compound and the potential for more severe toxicity associated with its structural motifs, all handling should be conducted with appropriate engineering controls and personal protective equipment to minimize exposure. Studies on related chromone derivatives have shown a range of biological activities, from therapeutic to cytotoxic, further emphasizing the need for careful handling.[4][12]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 72798-32-4[1][13][14]
Molecular Formula C₁₀H₃Cl₂NO₂[1][13][14]
Molecular Weight 240.05 g/mol [1]
Appearance White to off-white crystalline solid[6][15]
Melting Point 172-180 °C[6][15]
Purity ≥97% to ≥98% (by HPLC)[1][16]
Solubility Data not readily available; likely soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents.
Storage Temperature 0-8 °C[6][15]

Synthesis of this compound

The most common and effective method for the synthesis of 3-substituted chromones is the Vilsmeier-Haack reaction, followed by conversion of the 3-formyl group to a nitrile.[15][16]

The Vilsmeier-Haack Approach: A Mechanistic Overview

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[15][16] The Vilsmeier reagent, a chloroiminium salt, is the active electrophile that attacks the aromatic substrate.[16]

In the synthesis of this compound, the starting material would be 2',4'-dichloro-2-hydroxyacetophenone. The Vilsmeier-Haack reaction would introduce a formyl group at the 3-position of the resulting chromone ring. Subsequent conversion of the aldehyde to a nitrile would yield the final product.

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Chromone Synthesis and Cyanation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Acetophenone 2',4'-Dichloro-2-hydroxyacetophenone Formylchromone 6,8-Dichloro-3-formylchromone Acetophenone->Formylchromone Vilsmeier Reagent Cyanochromone This compound Formylchromone->Cyanochromone Cyanation

Caption: Vilsmeier-Haack synthesis pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step protocol for the synthesis of this compound based on the Vilsmeier-Haack reaction of related compounds.

Step 1: Synthesis of 6,8-Dichloro-3-formylchromone

  • Vilsmeier Reagent Preparation: In a fume hood, to a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask in an ice-salt bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Acetophenone: Dissolve 2',4'-dichloro-2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, keeping the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring. This will hydrolyze the intermediate and precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain crude 6,8-dichloro-3-formylchromone.

Step 2: Conversion to this compound

  • Reaction Setup: To a solution of 6,8-dichloro-3-formylchromone (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add hydroxylamine hydrochloride (1.1 equivalents) and sodium formate or another suitable base.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into cold water. Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound.

Safe_Handling_Workflow Start Handling this compound Engineering_Controls Work in a certified chemical fume hood Start->Engineering_Controls PPE Wear appropriate PPE: - Nitrile gloves - Safety goggles with side shields - Lab coat Engineering_Controls->PPE Handling Avoid inhalation of dust and contact with skin and eyes PPE->Handling Storage Store in a cool, dry, well-ventilated area away from incompatible materials Handling->Storage Spill In case of spill, follow established procedures for solid chemical spills Handling->Spill Disposal Dispose of as hazardous chemical waste in accordance with local regulations Storage->Disposal Spill->Disposal End Safe Completion of Work Disposal->End

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles with side shields are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat should be worn at all times.

Engineering Controls
  • All manipulations of solid this compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

Storage
  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][15]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.

Spill and Waste Disposal
  • In case of a spill, avoid generating dust. Carefully scoop the solid material into a sealed container for disposal. Decontaminate the spill area with an appropriate solvent.

  • Dispose of all waste materials containing this compound as hazardous chemical waste in accordance with institutional and local regulations for chlorinated and cyano-containing organic compounds.

Biological Activity and Applications in Drug Development

The chromone scaffold is a well-established pharmacophore. The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel bioactive molecules.

  • Anti-inflammatory and Anti-cancer Potential: As a key intermediate, this compound is utilized in the synthesis of derivatives with potential anti-inflammatory and anti-cancer activities.[1][2][6] The dichloro substitution can enhance lipophilicity and potentially improve cell permeability and target engagement.

  • Enzyme Inhibition: Chromone derivatives have been shown to inhibit a variety of enzymes, and the cyano group can act as a hydrogen bond acceptor or a reactive handle for further functionalization to target specific enzyme active sites.

Applications in Materials Science

Beyond its role in medicinal chemistry, this compound is also a valuable precursor in materials science.

  • Fluorescent Dyes: The chromone core can be elaborated to produce fluorescent molecules for use in biological imaging and diagnostics.[1][2][6] The electron-withdrawing nature of the chloro and cyano groups can be exploited to tune the photophysical properties of the resulting dyes.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and materials science research. Its synthesis via the Vilsmeier-Haack reaction is a well-established route for this class of compounds. However, its handling requires a thorough understanding of its potential hazards, particularly its irritant properties and the risks associated with its chlorinated and cyano functionalities. By adhering to the safety protocols and handling procedures outlined in this guide, researchers can safely unlock the synthetic potential of this important building block.

References

Unveiling the Therapeutic Potential of 6,8-Dichloro-3-cyanochromone: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

6,8-Dichloro-3-cyanochromone stands as a molecule of significant interest within the landscape of medicinal chemistry. While primarily recognized as a versatile synthetic intermediate for the generation of novel anti-inflammatory and anticancer agents, its intrinsic bioactivity warrants a deeper exploration of its direct therapeutic potential. This technical guide synthesizes the current understanding of the chromone scaffold, with a particular focus on 3-cyano and dichloro-substituted derivatives, to extrapolate the probable therapeutic targets of this compound. We delve into key signaling pathways implicated in inflammation and oncology, presenting a scientifically-grounded rationale for putative mechanisms of action. This document is intended to serve as a foundational resource for researchers, providing not only a theoretical framework but also actionable experimental protocols to validate these hypotheses and accelerate the drug discovery process.

Introduction: The Chromone Scaffold as a Privileged Structure

The chromone core, a benzopyran-4-one system, is a well-established "privileged structure" in the realm of pharmacology. Its presence in a multitude of natural products and synthetically derived molecules with diverse biological activities underscores its significance. The inherent stability and amenable reactivity of the chromone ring system have made it a focal point for the development of novel therapeutics. Modifications to this core, such as the introduction of a cyano group at the 3-position and halogen atoms on the benzo ring, have been shown to significantly modulate the pharmacological profile of these compounds.

This compound (CAS 72798-32-4), with its distinct substitution pattern, is posited to harness the bioactivity associated with both the 3-cyanochromone and dichloro-aromatic moieties. The electron-withdrawing nature of the chlorine atoms at the 6 and 8 positions, coupled with the cyano group, likely influences the molecule's electronic distribution and, consequently, its interaction with biological targets. This guide will explore the most probable of these targets in the context of inflammation and cancer.

Potential Anti-Inflammatory Therapeutic Targets

The anti-inflammatory potential of chromone derivatives is a recurring theme in the scientific literature. Based on studies of structurally related compounds, we can infer several key targets and pathways for this compound.

Inhibition of the p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central regulator of the inflammatory response. Its activation in immune cells, such as macrophages, leads to the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), as well as the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO).

A plausible mechanism for the anti-inflammatory action of this compound is the inhibition of this pathway. Studies on other chromone derivatives have demonstrated an ability to suppress the lipopolysaccharide (LPS)-induced activation of p38 MAPK.[1][2][3] This inhibition is not always a direct interaction with p38 kinase itself but can occur upstream.

One such upstream mechanism involves the disruption of the TRAF6-ASK1 complex formation, which is dependent on the generation of reactive oxygen species (ROS)[1][3]. By attenuating intracellular ROS levels, chromone derivatives can prevent the activation of ASK1 and, subsequently, p38.

Diagram 1: Putative Inhibition of the p38 MAPK Pathway

p38_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds ROS ROS TLR4->ROS induces TRAF6_ASK1 TRAF6-ASK1 Complex ROS->TRAF6_ASK1 promotes formation p38 p38 MAPK TRAF6_ASK1->p38 activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, iNOS) p38->Cytokines induces expression Compound 6,8-Dichloro-3- cyanochromone Compound->ROS inhibits

Caption: Potential inhibition of ROS-dependent p38 MAPK activation.

Modulation of the Arachidonic Acid Pathway

The arachidonic acid cascade is another critical pathway in inflammation, leading to the production of prostaglandins and leukotrienes. Key enzymes in this pathway, such as Cyclooxygenase-2 (COX-2), 15-Lipoxygenase (15-LOX), and microsomal Prostaglandin E2 Synthase-1 (mPGES-1), are validated anti-inflammatory drug targets.

Recent research has highlighted the ability of certain chromone-based derivatives to simultaneously inhibit these three enzymes, effectively shutting down multiple branches of the arachidonate pathway.[4] This multi-target approach can offer a more potent anti-inflammatory effect with a potentially improved side-effect profile compared to selective COX-2 inhibitors. The structural features of this compound make it a candidate for investigation as a modulator of these enzymes.

Table 1: Potential Anti-Inflammatory Enzyme Targets

Enzyme TargetPathwayPotential Effect of Inhibition
p38 MAPKMAPK SignalingDecreased production of pro-inflammatory cytokines and mediators.
COX-2Arachidonic AcidReduced synthesis of pro-inflammatory prostaglandins.
15-LOXArachidonic AcidDecreased production of pro-inflammatory leukotrienes.
mPGES-1Arachidonic AcidSpecific reduction of prostaglandin E2 (PGE2) synthesis.

Potential Anticancer Therapeutic Targets

The chromone scaffold is frequently found in compounds exhibiting significant anticancer activity. The mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.

Kinase Inhibition in Oncogenic Signaling

Several kinases are critical drivers of cancer cell proliferation and survival. Chromone derivatives have been reported to inhibit a number of these, including:

  • Casein Kinase 2 (CK2): A serine/threonine kinase that is often overexpressed in cancer and contributes to cell growth, proliferation, and suppression of apoptosis. Flavonoids, which share a common structural heritage with chromones, are known inhibitors of CK2.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: As in inflammation, the MAPK pathway is also crucial for cancer cell signaling. Inhibition of components of this pathway can arrest cell growth.

  • Epidermal Growth Factor Receptor (EGFR) and BRAFV600E: Derivatives of 3-cyanopyridone, which are structurally analogous to the 3-cyanochromone core, have been developed as dual inhibitors of EGFR and the BRAFV600E mutant, both of which are key drivers in several cancers.[5]

Diagram 2: Potential Anticancer Kinase Inhibition

anticancer_kinases cluster_pathways Oncogenic Signaling Pathways CK2 CK2 Proliferation Cancer Cell Proliferation & Survival CK2->Proliferation MAPK MAPK Pathway MAPK->Proliferation EGFR_BRAF EGFR/BRAF Pathway EGFR_BRAF->Proliferation Compound 6,8-Dichloro-3- cyanochromone Compound->CK2 potential inhibition Compound->MAPK potential inhibition Compound->EGFR_BRAF potential inhibition

Caption: Putative inhibition of key oncogenic kinase pathways.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the uncontrolled division of cancer cells (cell cycle arrest). Chromone derivatives have been shown to exert these effects through various mechanisms, including:

  • Modulation of Apoptotic Proteins: Influencing the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Activation of Caspases: Triggering the caspase cascade, a family of proteases that execute apoptosis.

  • Cell Cycle Checkpoint Activation: Causing arrest at specific phases of the cell cycle, often G2/M, preventing mitosis.

The cytotoxic effects of this compound against various cancer cell lines should be evaluated to determine its potential in this regard.

Experimental Protocols for Target Validation

The following are detailed, step-by-step methodologies for key experiments to validate the potential therapeutic targets of this compound.

In Vitro Anti-Inflammatory Activity Assessment

Objective: To determine the effect of this compound on the production of inflammatory mediators in macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO production.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of IL-1β and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Diagram 3: Workflow for In Vitro Anti-Inflammatory Assay

anti_inflammatory_workflow start Start culture Culture & Seed RAW 264.7 Cells start->culture treat Pre-treat with Compound culture->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect mtt MTT Assay (Viability) stimulate->mtt After supernatant collection griess Griess Assay (NO) collect->griess elisa ELISA (IL-1β, IL-6) collect->elisa end End griess->end elisa->end mtt->end

Caption: Experimental workflow for assessing anti-inflammatory activity.

In Vitro Anticancer Activity Screening

Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), HeLa (cervical)).

Protocol:

  • Cell Culture and Seeding: Culture the selected cancer cell lines in their appropriate media and seed them in 96-well plates at a suitable density. Allow for overnight adherence.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours.

  • Cell Viability (MTT or SRB Assay):

    • Perform a cell viability assay (e.g., MTT as described above, or Sulforhodamine B (SRB) assay) to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Cell Cycle Analysis:

    • Treat cells as in the apoptosis assay.

    • Harvest, fix in cold 70% ethanol, and stain with PI containing RNase A.

    • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study requires the synthesis and evaluation of a library of analogs, we can draw some preliminary insights from the existing literature on chromone derivatives:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the chlorine atoms in this compound, at positions 5, 6, 7, or 8 of the chromone ring has been associated with enhanced anti-inflammatory activity.[6]

  • The 3-Cyano Group: The cyano group at the 3-position is a key feature in many bioactive chromone and pyridine derivatives, contributing to their inhibitory effects on various enzymes and signaling pathways.

Conclusion and Future Directions

This compound is a molecule with considerable, yet largely unexplored, therapeutic potential. Based on the robust evidence from structurally related compounds, its putative targets lie at the crossroads of inflammatory and oncogenic signaling. The inhibition of the p38 MAPK pathway and key enzymes in the arachidonic acid cascade are promising avenues for its anti-inflammatory effects. In the context of cancer, its potential to inhibit critical kinases and induce apoptosis warrants thorough investigation.

The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these hypotheses. Future research should focus on:

  • Direct Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify the direct binding partners of this compound.

  • In Vivo Efficacy: Validating the in vitro findings in relevant animal models of inflammatory diseases and cancer.

  • Lead Optimization: Synthesizing and testing analogs to establish a clear structure-activity relationship and develop more potent and selective lead compounds.

By leveraging the insights and methodologies presented herein, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel treatments for a range of human diseases.

References

quantum chemical calculations for 3-cyanochromones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for 3-Cyanochromones: A Roadmap for Researchers and Drug Developers

Abstract

The chromone scaffold is a cornerstone in medicinal chemistry, and its derivatives, particularly 3-cyanochromones, have garnered significant attention for their diverse pharmacological activities. Understanding the intricate relationship between the molecular structure of these compounds and their biological function is paramount for rational drug design. Quantum chemical calculations offer a powerful lens to probe these relationships, providing insights into electronic structure, reactivity, and spectroscopic properties that are often difficult to obtain through experimental means alone. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings and practical application of quantum mechanical methods to the study of 3-cyanochromones. We will explore the causality behind methodological choices, present validated computational workflows, and demonstrate how to translate calculated data into actionable insights for designing next-generation therapeutics.

Chapter 1: The Significance of 3-Cyanochromones in Modern Drug Discovery

The Chromone Scaffold: A Privileged Structure

Chromones, a class of benzopyrone derivatives, are prevalent in nature and form the structural core of many biologically active compounds.[1] Their unique chemical architecture allows for versatile functionalization, making them a "privileged scaffold" in medicinal chemistry. This scaffold is associated with a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1][2] The reactivity and biological profile of the chromone system are determined primarily by the nature and position of its substituents.[1]

The Role of the 3-Cyano Moiety: A Modulator of Reactivity

The introduction of a cyano (-C≡N) group at the C3 position of the chromone ring creates a molecule with distinct electronic characteristics. The cyano group is a potent electron-withdrawing group, which significantly influences the electron density distribution across the entire scaffold.[2] This modification creates highly reactive electrophilic centers, particularly at the C2 and C4 positions, making 3-cyanochromones valuable starting materials for the synthesis of diverse heterocyclic compounds.[2][3] From a drug design perspective, this modulation of electronic properties can enhance interactions with biological targets and fine-tune the molecule's pharmacokinetic profile.

Therapeutic Applications and Potential

The unique reactivity and structural features of 3-cyanochromones and their derivatives have led to their investigation for numerous therapeutic applications. Studies have highlighted their potential as:

  • Antitumor Agents: Certain chromone derivatives have shown cytotoxicity against various tumor cell lines, with activities sometimes exceeding those of standard anticancer drugs.[1][4]

  • Anti-diabetic Agents: Chromone compounds have been identified as potent inhibitors of α-glucosidase, an enzyme targeted in the management of type 2 diabetes.[2]

  • Antiviral Agents: Research has suggested the potential of these derivatives in blocking key viral enzymes, such as the main protease of coronaviruses.[2]

Why Quantum Chemical Calculations? Bridging Theory and Experiment

While experimental methods are indispensable, they provide a snapshot of a molecule's properties. Quantum chemical (QC) calculations provide a dynamic, first-principles-based model to understand and predict molecular behavior.[5] For 3-cyanochromones, QC methods are crucial for:

  • Elucidating Structure-Activity Relationships (SAR): By calculating descriptors like orbital energies and charge distributions, we can build quantitative models (QSAR) that link molecular features to biological activity.[6]

  • Predicting Reactivity: Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) analysis can identify which parts of the molecule are susceptible to nucleophilic or electrophilic attack, guiding synthesis and mechanism-of-action studies.[4][7]

  • Interpreting Spectroscopic Data: QC can accurately predict IR, Raman, NMR, and UV-Vis spectra, aiding in the structural confirmation of newly synthesized compounds and providing a deeper understanding of their electronic transitions.[1][8]

  • Informing Drug Design: Quantum mechanics is increasingly vital in modern computer-aided drug design (CADD), offering high accuracy for calculating ligand energies, refining protein-ligand docking poses, and estimating binding affinities.[6][9]

Chapter 2: Foundational Concepts in Quantum Chemistry for 3-Cyanochromones

Overview of Core Methods: DFT and TD-DFT

For molecules the size of 3-cyanochromones, Density Functional Theory (DFT) represents the gold standard, offering a favorable balance between computational cost and accuracy.[10] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. The choice of the functional (an approximation for the exchange-correlation energy) is critical. The B3LYP hybrid functional is widely used and has been shown to provide reliable results for a broad range of organic molecules, including chromone derivatives.[1][2][11]

For studying excited-state properties, such as UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[12][13] It allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in an experimental spectrum.[14]

The Language of Calculations: Basis Sets Explained

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation.

  • Pople-style basis sets (e.g., 6-311++G(d,p)) : These are very common for organic molecules. The nomenclature indicates:

    • 6-311: Describes the number of functions used for core and valence electrons.

    • ++G: Adds diffuse functions, which are crucial for describing anions and weak non-covalent interactions.

    • (d,p): Adds polarization functions, which allow for more flexibility in orbital shapes and are essential for accurate geometry and frequency calculations. The 6-311++G(d,p) basis set is a robust choice for geometry optimization and property calculations of chromone systems.[1]

  • Dunning-style basis sets (e.g., aug-cc-pVTZ) : These "correlation-consistent" basis sets are generally more accurate but also more computationally demanding. They are often used for high-accuracy benchmark calculations.

Causality Behind Selection : For most applications involving 3-cyanochromones, a Pople-style basis set like 6-311++G(d,p) or even 6-31G(d,p) provides a reliable description of the geometry and electronic properties without incurring prohibitive computational expense.[1][2]

Modeling the Environment: Solvation Models

Reactions and biological processes occur in solution. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. This approach effectively captures the bulk electrostatic effects of the solvent on the solute, which can significantly influence molecular properties and reaction energetics.

Chapter 3: A Standard Computational Workflow for 3-Cyanochromone Derivatives

The following workflow outlines a validated, step-by-step process for the computational analysis of a typical 3-cyanochromone derivative.

G cluster_prep Preparation cluster_qm Quantum Mechanical Calculation cluster_analysis Analysis & Interpretation mol_draw 1. Molecular Structure Drawing (e.g., GaussView) pre_opt 2. Pre-optimization (Molecular Mechanics - MMFF94s) mol_draw->pre_opt geom_opt 3. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) pre_opt->geom_opt freq_calc 4. Frequency Calculation (Verify Minimum: No Imaginary Frequencies) geom_opt->freq_calc prop_calc 5. Property Calculations (TD-DFT, NMR, MEP, etc.) freq_calc->prop_calc data_analysis 6. Data Analysis (Compare with Experiment, Generate Descriptors) prop_calc->data_analysis sar_docking 7. Application (QSAR, Docking, Mechanism Study) data_analysis->sar_docking G cluster_discovery Drug Discovery Pipeline cluster_qm QM Integration hit_id Hit Identification lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical lead_opt->preclinical qm_charges QM-derived Charges for Docking qm_charges->hit_id Improves Scoring qsar QSAR Model Building (Using QM Descriptors) qsar->lead_opt Guides Synthesis qmmm QM/MM Binding Analysis qmmm->lead_opt Refines Binding reaction_mech Reaction Mechanism (Covalent Inhibition) reaction_mech->preclinical Informs MoA

References

Methodological & Application

Application Note: Synthesis of Novel Bio-active Heterocycles from 6,8-Dichloro-3-cyanochromone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Chromone Core as a Privileged Scaffold

Chromones (4H-chromen-4-ones) represent a class of naturally occurring compounds that are ubiquitous in the plant kingdom. The chromone nucleus is widely recognized in medicinal chemistry as a "privileged scaffold," owing to its ability to interact with a diverse array of biological targets. This has led to the development of numerous chromone-containing molecules with significant pharmacological properties, including anti-inflammatory, anticancer, antiviral, and antimicrobial activities.

Among the vast library of functionalized chromones, 6,8-dichloro-3-cyanochromone stands out as a particularly valuable and versatile building block. The presence of electron-withdrawing chloro substituents at the 6- and 8-positions, combined with a cyano group at the 3-position, renders the pyrone ring highly susceptible to nucleophilic attack. This pronounced electrophilicity facilitates a powerful synthetic strategy: nucleophilic-induced ring opening of the pyrone core, followed by intramolecular cyclization (recyclization) to construct novel heterocyclic systems.

This application note provides detailed protocols for the synthesis of three distinct classes of pharmacologically relevant heterocycles—pyrazoles, isoxazoles, and pyrimidines—using this compound as the common precursor. We will delve into the mechanistic rationale behind these transformations and offer robust, self-validating experimental procedures designed for reproducibility and scalability.

Section 1: Synthesis of 5-(2-hydroxy-3,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile

The pyrazole moiety is a cornerstone of many FDA-approved drugs, valued for its broad spectrum of biological activities. The reaction of chromones with hydrazine hydrate is a classic and efficient method for synthesizing 3(5)-(2-hydroxyaryl)pyrazoles.[1] Here, we adapt this strategy to this compound, leveraging the cyano group to produce a highly functionalized pyrazole derivative.

Reaction Scheme & Mechanistic Insight

The reaction proceeds via a well-established ring-opening, ring-closure mechanism.

  • Nucleophilic Attack: The more nucleophilic nitrogen of hydrazine hydrate attacks the electrophilic C2 position of the chromone ring.

  • Ring Opening: This attack leads to the cleavage of the C2-O1 bond, opening the pyrone ring to form an intermediate β-ketonitrile derivative.

  • Cyclization & Dehydration: The terminal amino group of the hydrazine intermediate then undergoes intramolecular condensation with the ketone carbonyl, followed by dehydration, to form the stable, aromatic pyrazole ring.

The choice of ethanol as a solvent is critical as it effectively solvates both the chromone and the hydrazine hydrate, facilitating the reaction, while its boiling point provides the necessary thermal energy for the cyclization and dehydration steps.[1]

Graphical Workflow: From Chromone to Pyrazole

G cluster_start Starting Materials cluster_process Reaction Protocol cluster_workup Work-up & Isolation cluster_final Final Product A This compound D Combine reactants in Ethanol A->D B Hydrazine Hydrate (NH₂NH₂·H₂O) B->D C Ethanol (Solvent) C->D E Reflux for 4-6 hours (Monitor by TLC) D->E F Cool to room temperature E->F G Pour into ice-water F->G H Acidify with dil. HCl to precipitate G->H I Filter the solid product H->I J Wash with cold water I->J K Dry under vacuum J->K L 5-(2-hydroxy-3,5-dichlorophenyl) -1H-pyrazole-4-carbonitrile K->L

Caption: Experimental workflow for pyrazole synthesis.

Experimental Protocol
ParameterValue
Reaction Time 4 - 6 hours
Temperature Reflux (~78 °C)
Typical Yield 85 - 95%

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.5 eq)

  • Absolute Ethanol

  • Deionized Water

  • Ice

  • Dilute Hydrochloric Acid (2M)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 2.40 g, 10 mmol).

  • Add absolute ethanol (50 mL) and stir to dissolve the solid.

  • Slowly add hydrazine hydrate (e.g., 0.94 g, 15 mmol) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of crushed ice.

  • Acidify the aqueous mixture by slowly adding 2M HCl with stirring until the pH is ~5-6. A solid precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water (3 x 30 mL).

  • Dry the product under vacuum at 60 °C to yield the title compound as a white or off-white solid.

Trustworthiness (Self-Validation): The precipitation of the product upon acidification is a key validation step, indicating the formation of the phenolic hydroxyl group which is less soluble in its protonated form. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Section 2: Synthesis of 5-(2-hydroxy-3,5-dichlorophenyl)isoxazole-4-carbonitrile

Isoxazoles are another class of five-membered heterocycles that feature prominently in medicinal chemistry, with applications ranging from anti-inflammatory drugs to antibiotics.[2] The synthesis from β-ketonitriles and hydroxylamine is a standard and reliable method.[3] By reacting this compound with hydroxylamine, we can access a novel isoxazole-carbonitrile derivative through a similar ring-transformation pathway.

Reaction Scheme & Mechanistic Insight

The mechanism is analogous to the pyrazole synthesis. Hydroxylamine hydrochloride is used in the presence of a base (like sodium acetate or pyridine) to generate free hydroxylamine in situ.

  • Nucleophilic Attack: The amino group of hydroxylamine attacks the C2 position of the chromone.

  • Ring Opening: The pyrone ring opens to form the same β-ketonitrile intermediate as in the pyrazole synthesis.

  • Cyclization & Dehydration: The hydroxyl group of the intermediate attacks the nitrile carbon, which is more favorable than condensation with the ketone in this case, leading to an intermediate oxime. Tautomerization and subsequent dehydration yield the aromatic isoxazole ring.

Using a mild base like sodium acetate is crucial to neutralize the HCl from the hydroxylamine salt without promoting unwanted side reactions.

Graphical Workflow: From Chromone to Isoxazole

G cluster_start Starting Materials cluster_process Reaction Protocol cluster_workup Work-up & Isolation cluster_final Final Product A This compound E Combine reactants in Ethanol A->E B Hydroxylamine HCl (NH₂OH·HCl) B->E C Sodium Acetate (NaOAc) C->E D Ethanol (Solvent) D->E F Reflux for 6-8 hours (Monitor by TLC) E->F G Cool to room temperature F->G H Pour into ice-water G->H I Filter the solid product H->I J Wash with cold water I->J K Recrystallize from Ethanol/Water J->K L Dry under vacuum K->L M 5-(2-hydroxy-3,5-dichlorophenyl) -isoxazole-4-carbonitrile L->M

Caption: Experimental workflow for isoxazole synthesis.

Experimental Protocol
ParameterValue
Reaction Time 6 - 8 hours
Temperature Reflux (~78 °C)
Typical Yield 75 - 85%

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Anhydrous Sodium Acetate (1.5 eq)

  • Absolute Ethanol

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 2.40 g, 10 mmol) and anhydrous sodium acetate (e.g., 1.23 g, 15 mmol) in absolute ethanol (60 mL).

  • Add hydroxylamine hydrochloride (e.g., 0.83 g, 12 mmol) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • Pour the contents into 250 mL of ice-cold water with stirring. A precipitate will form.

  • Allow the suspension to stand for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the solid from an ethanol/water mixture to obtain the pure title compound.

  • Dry the purified crystals under vacuum.

Trustworthiness (Self-Validation): The formation of a precipitate upon pouring the reaction mixture into water is indicative of product formation. The successful recrystallization to form sharp-melting crystals is a good indicator of purity. The structure must be confirmed by spectroscopic methods (NMR, MS, IR).

Section 3: Synthesis of 2-Amino-4-(2-hydroxy-3,5-dichlorophenyl)pyrimidine-5-carbonitrile

The pyrimidine ring is a fundamental component of life (as in DNA and RNA) and is found in numerous synthetic drugs.[4] The condensation of 1,3-dicarbonyl compounds or their equivalents with amidines, ureas, or guanidines is the most common route to pyrimidines.[4] A recent study demonstrated the synthesis of pyrimidines from 3-trifluoromethyl chromones and guanidine, a reaction that can be effectively adapted for our 3-cyano substituted starting material.[5]

Reaction Scheme & Mechanistic Insight

This transformation requires a strong base to facilitate the condensation. Sodium ethoxide is ideal as it is highly basic and compatible with the ethanol solvent system.

  • Nucleophilic Attack & Ring Opening: The reaction is initiated by the nucleophilic attack of guanidine at the C2-position of the chromone, leading to the opening of the pyrone ring to form a salt of the β-ketonitrile intermediate.

  • Cyclization: The intermediate then undergoes an intramolecular cyclocondensation. One amino group of the guanidine moiety attacks the ketone carbonyl, while the other amino group attacks the cyano carbon.

  • Aromatization: Subsequent elimination of water leads to the formation of the stable, aromatic 2-aminopyrimidine ring system.

The use of a strong base like sodium ethoxide is essential not only to deprotonate the guanidine hydrochloride but also to catalyze the condensation and dehydration steps.

Graphical Workflow: From Chromone to Pyrimidine

G cluster_start Starting Materials cluster_process Reaction Protocol cluster_workup Work-up & Isolation cluster_final Final Product A This compound F Add Guanidine HCl, then Chromone A->F B Guanidine HCl B->F C Sodium Ethoxide (NaOEt) E Prepare NaOEt in Ethanol C->E D Ethanol (Solvent) D->E E->F G Reflux for 8-10 hours (Monitor by TLC) F->G H Cool to room temperature G->H I Pour into ice-water H->I J Neutralize with Acetic Acid I->J K Filter the solid product J->K L Wash with water and cold ethanol K->L M Dry under vacuum L->M N 2-Amino-4-(2-hydroxy-3,5-dichlorophenyl) -pyrimidine-5-carbonitrile M->N

Caption: Experimental workflow for pyrimidine synthesis.

Experimental Protocol
ParameterValue
Reaction Time 8 - 10 hours
Temperature Reflux (~78 °C)
Typical Yield 70 - 80%

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium metal (3.0 eq)

  • Absolute Ethanol (anhydrous)

  • Deionized Water

  • Ice

  • Glacial Acetic Acid

Procedure:

  • Prepare Sodium Ethoxide Solution: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), carefully add sodium metal (e.g., 0.69 g, 30 mmol) in small pieces to anhydrous absolute ethanol (60 mL). Stir until all the sodium has dissolved.

  • To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (e.g., 1.43 g, 15 mmol) and stir for 15 minutes.

  • Add this compound (e.g., 2.40 g, 10 mmol) to the mixture.

  • Attach a reflux condenser and heat the reaction to reflux for 8-10 hours, monitoring by TLC.

  • After completion, cool the reaction mixture in an ice bath and pour it into 300 mL of ice-cold water.

  • Neutralize the solution by adding glacial acetic acid dropwise until a precipitate forms (pH ~7).

  • Stir the suspension for 30 minutes in the cold, then collect the solid by vacuum filtration.

  • Wash the product with deionized water (3 x 30 mL) followed by a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the final pyrimidine product.

Trustworthiness (Self-Validation): The requirement for a freshly prepared, strong base is a hallmark of this type of condensation. The careful neutralization to precipitate the product confirms the formation of the amphoteric aminopyrimidine derivative. Spectroscopic analysis is essential for final structural confirmation.

Conclusion

This compound has been demonstrated to be an exceptionally useful synthon for the generation of diverse heterocyclic scaffolds. The protocols detailed herein provide reliable and high-yielding pathways to novel pyrazole, isoxazole, and pyrimidine derivatives. These ring-transformation reactions, driven by the inherent electrophilicity of the chromone core, offer a powerful tool for researchers in medicinal chemistry and drug discovery to rapidly build libraries of complex molecules with high potential for biological activity.

References

Application Note: 6,8-Dichloro-3-cyanochromone as a Versatile Precursor for the Development of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Versatile Fluorophore Scaffolds

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of biological molecules, ions, and dynamic processes within living systems.[1][2] Their utility spans from basic cell biology and diagnostics to high-throughput drug screening. While many classes of fluorophores exist, including cyanines, rhodamines, and BODIPYs, there is a persistent demand for new scaffolds that offer tunable photophysical properties, straightforward synthesis, and high chemical stability.[1][] The chromone core has emerged as a promising fluorophore platform, and strategic substitution can yield probes with desirable characteristics such as large Stokes shifts and high sensitivity to their microenvironment.[4]

This application note details the utility of 6,8-dichloro-3-cyanochromone as a highly versatile and reactive precursor for the synthesis of a diverse range of fluorescent probes. We will explore the chemical properties that make this compound an ideal starting material, provide general reaction pathways, and present detailed protocols for the synthesis and application of specific probes for researchers in biology, chemistry, and drug development.

The Precursor: Properties of this compound

This compound is a solid, crystalline compound with the chemical structure shown below. Its value as a precursor stems from the specific arrangement of its functional groups.

Chemical Structure and Properties:

  • IUPAC Name: 6,8-dichloro-4-oxo-4H-chromene-3-carbonitrile[5]

  • CAS Number: 72798-32-4[5][6]

  • Molecular Formula: C₁₀H₃Cl₂NO₂[5]

  • Molecular Weight: 240.04 g/mol [5]

  • Appearance: Off-white to yellow crystalline solid

  • Melting Point: 169-174 °C[6][7]

The key to its utility lies in its electronic structure. The two chlorine atoms and the cyano group are potent electron-withdrawing groups. This electronic pull significantly enhances the electrophilicity of the chromone ring system, making it susceptible to nucleophilic attack. This inherent reactivity is the foundation for its use as a building block, allowing for the facile introduction of various functionalities to create a library of probes with tailored specificities and fluorescent properties.[8][9]

General Synthetic Strategy: From Precursor to Probe

The conversion of this compound into a functional fluorescent probe typically involves a nucleophilic substitution or addition reaction. A recognition moiety (RM), designed to interact with a specific analyte (e.g., an enzyme, metal ion, or reactive oxygen species), is covalently linked to the chromone core. This reaction transforms the precursor into a probe whose fluorescence is modulated by the presence of the target analyte.

The general workflow involves reacting the precursor with a bifunctional linker containing a nucleophilic group (like an amine or thiol) and the recognition moiety. The choice of nucleophile, RM, and reaction conditions dictates the final properties and specificity of the probe.

G precursor This compound (Precursor) reaction Nucleophilic Substitution or Addition Reaction precursor->reaction Step 1 reagent Nucleophilic Reagent (H-Nu-RM) reagent->reaction probe Functional Fluorescent Probe (Chromone-Nu-RM) reaction->probe Step 2 application Biological Application (e.g., Cellular Imaging) probe->application Step 3

Caption: General workflow for synthesizing a fluorescent probe from this compound.

Detailed Application Protocols

The following protocols provide step-by-step methodologies for synthesizing and applying fluorescent probes derived from this compound. These protocols are designed to be self-validating, with clear steps for synthesis, purification, and application.

Protocol 1: Synthesis of a Ratiometric Lysosomal pH Probe (Chromo-pH)

This protocol describes the synthesis of a fluorescent probe for acidic organelles by reacting the precursor with an amine-containing morpholine moiety. The morpholine nitrogen acts as a pH-sensitive switch.

Rationale: In acidic environments like lysosomes, the morpholine nitrogen becomes protonated. This protonation alters the intramolecular charge transfer (ICT) properties of the fluorophore, leading to a shift in the emission wavelength, which allows for ratiometric pH sensing.

A. Materials and Reagents:

  • This compound (CAS 72798-32-4)

  • 4-(2-Aminoethyl)morpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

B. Synthesis Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound (240 mg, 1.0 mmol) in 10 mL of anhydrous DMF in a 50 mL round-bottom flask.

  • Add 4-(2-Aminoethyl)morpholine (143 mg, 1.1 mmol) to the solution, followed by the addition of DIPEA (258 mg, 2.0 mmol).

  • Stir the reaction mixture at 80 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate.

  • After the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of cold water. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc).[10]

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the final probe, Chromo-pH , as a yellow solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

C. Safety Precautions:

  • Perform all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DMF is a skin irritant and should be handled with care. DIPEA is a corrosive base.

Protocol 2: Workflow for Cellular Imaging with Chromo-pH

This protocol details the use of the synthesized Chromo-pH probe for imaging lysosomes in live cells using fluorescence microscopy.

A. Materials and Reagents:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Chromo-pH stock solution (10 mM in DMSO)

  • LysoTracker™ Red (as a co-localization marker)

  • Confocal laser scanning microscope with 405 nm and 561 nm laser lines.

B. Cell Culture and Staining:

  • Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37 °C in a 5% CO₂ incubator.

  • When cells reach 70-80% confluency, remove the culture medium.

  • Wash the cells twice with warm PBS.

  • Prepare a staining solution by diluting the Chromo-pH stock solution to a final concentration of 5 µM in serum-free medium. For co-localization, add LysoTracker™ Red to a final concentration of 50 nM.

  • Incubate the cells with the staining solution for 30 minutes at 37 °C.

  • Remove the staining solution and wash the cells three times with warm PBS.

  • Add fresh, pre-warmed imaging medium (e.g., FluoroBrite™ DMEM) to the cells.

C. Fluorescence Microscopy and Data Analysis:

  • Place the dish on the stage of the confocal microscope.

  • Excite the Chromo-pH probe at 405 nm. Collect emission in two separate channels: Channel 1 (Blue-Green, e.g., 450-500 nm) and Channel 2 (Green-Yellow, e.g., 510-560 nm).

  • Excite LysoTracker™ Red at 561 nm and collect emission in a separate red channel (e.g., 570-620 nm).

  • Acquire images and observe the co-localization of the Chromo-pH signal with the LysoTracker™ Red signal to confirm lysosomal accumulation.

  • Perform ratiometric analysis by dividing the intensity of Channel 2 by the intensity of Channel 1 on a pixel-by-pixel basis. The resulting ratiometric image will represent the relative pH map of the acidic organelles.

G start Plate Cells on Glass-Bottom Dish wash1 Wash with PBS start->wash1 stain Incubate with Chromo-pH Probe wash1->stain wash2 Wash with PBS (3 times) stain->wash2 image Live-Cell Confocal Microscopy wash2->image analyze Ratiometric Image Analysis image->analyze

Caption: Workflow for live-cell imaging using a synthesized chromone-based probe.

Expected Spectroscopic Properties

The modification of the this compound core with different functional groups allows for the fine-tuning of its photophysical properties. The following table provides expected data for hypothetical probes derived from this precursor, based on properties of similar fluorophores.[4][11][12]

Probe IDTarget AnalyteRecognition Moietyλex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)Notes
Chromo-pH H⁺ (Acidic pH)Morpholine405470 / 53065 / 1250.15 → 0.40Ratiometric emission shift upon protonation.
Chromo-Thiol ThiolsDinitrophenyl ether420510900.05 → 0.60"Turn-on" response upon cleavage by thiols.[13]
Chromo-Zn Zn²⁺Dipicolylamine410490800.10 → 0.55Fluorescence enhancement upon chelation with Zinc.[14]

Conclusion

This compound is a powerful and versatile precursor for the synthesis of novel fluorescent probes. Its inherent reactivity, conferred by the electron-withdrawing chloro and cyano substituents, provides a straightforward chemical handle for introducing a wide array of recognition moieties. This enables the rational design of probes for various analytes and biological processes. The protocols and data presented here serve as a comprehensive guide for researchers to harness the potential of this scaffold in developing next-generation tools for chemical biology and medical diagnostics.

References

Application Notes and Protocols for Nucleophilic Substitution on 3-Cyanochromones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 3-Cyanochromone Scaffold

The chromone moiety is a privileged structure in medicinal chemistry and drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among its derivatives, 3-cyanochromones stand out as particularly versatile synthetic intermediates. The strong electron-withdrawing nature of the nitrile group at the C3 position significantly influences the electronic properties of the chromone ring system. This activation renders the C2 position highly electrophilic and susceptible to nucleophilic attack, often initiating a cascade of reactions that allow for the facile construction of complex heterocyclic systems.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for nucleophilic substitution on 3-cyanochromones. We will delve into the underlying reaction mechanisms, provide detailed, step-by-step experimental procedures for the synthesis of 3-cyanochromones and their subsequent reactions with various nucleophiles, and present data to guide experimental design.

Understanding the Reaction Mechanism

The key to the reactivity of 3-cyanochromones lies in the polarization of the enone system, which is further enhanced by the C3-cyano group. Nucleophilic attack predominantly occurs at the C2 position of the chromone ring. This initial addition leads to the opening of the pyranone ring, forming a reactive intermediate. The fate of this intermediate is dependent on the nature of the nucleophile and the reaction conditions, often leading to a variety of rearranged or cyclized products. This process is frequently referred to as a ring-opening ring closure (RORC) reaction.[3]

A general representation of this mechanistic pathway is illustrated below. The nucleophile (Nu⁻) attacks the electrophilic C2 carbon, breaking the C2-O bond of the pyranone ring. This generates an enolate intermediate which can then undergo various intramolecular reactions, such as cyclization onto the nitrile group or other functionalities, to yield a diverse range of heterocyclic products.

Mechanism cluster_0 Nucleophilic Attack and Ring Opening cluster_1 Rearrangement and Cyclization Start 3-Cyanochromone Intermediate1 Nucleophilic Adduct Start->Intermediate1 + Nu⁻ Intermediate2 Ring-Opened Intermediate (Enolate) Intermediate1->Intermediate2 Ring Opening Product1 Final Product (e.g., 2-substituted chromone, pyridone, etc.) Intermediate2->Product1 Intramolecular Cyclization

Caption: Generalized mechanism of nucleophilic substitution on 3-cyanochromones.

Part 1: Synthesis of the 3-Cyanochromone Starting Material

A reliable supply of the 3-cyanochromone scaffold is paramount for its use in synthetic campaigns. A common and effective method for their preparation involves a two-step sequence starting from readily available 2'-hydroxyacetophenones: Vilsmeier-Haack formylation to generate 3-formylchromones, followed by conversion of the aldehyde to a nitrile.

Protocol 1.1: Synthesis of 3-Formylchromones via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of 2'-hydroxyacetophenones, it provides a direct route to 3-formylchromones.[4]

Materials:

  • Substituted 2'-hydroxyacetophenone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (6.0 mL) in an ice-water bath.

  • To the cooled DMF, add the substituted 2'-hydroxyacetophenone (0.01 mol) with vigorous stirring.

  • Slowly add phosphorus oxychloride (2.0 mL, 0.025 mol) dropwise to the mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. A thick, colored mass will form.[4]

  • Carefully pour the reaction mixture onto crushed ice with stirring to decompose the Vilsmeier complex.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 3-formylchromone.[4]

Protocol 1.2: Conversion of 3-Formylchromone to 3-Cyanochromone

The transformation of the 3-formyl group to a 3-cyano group can be efficiently achieved via an oxime intermediate, followed by dehydration.

Materials:

  • 3-Formylchromone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or other suitable base

  • Ethanol or other suitable solvent

  • Acetic anhydride or other dehydrating agent

Procedure:

  • Dissolve the 3-formylchromone (1 eq.) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.5 eq.) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and pour it into cold water to precipitate the 3-formylchromone oxime. Collect the solid by filtration.

  • To a stirred solution of the dried oxime in a suitable solvent (e.g., acetic anhydride or refluxing toluene), apply heat as required to induce dehydration to the nitrile. The reaction of 3-formylchromones with hydroxylamine can sometimes directly yield 3-cyanochromones under specific conditions.[5]

  • After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-water.

  • Collect the precipitated 3-cyanochromone by filtration, wash with water, and purify by recrystallization or column chromatography.

Part 2: Protocols for Nucleophilic Substitution on 3-Cyanochromones

The following protocols provide representative procedures for the reaction of 3-cyanochromones with different classes of nucleophiles. These should be considered as starting points and may require optimization for specific substrates.

Protocol 2.1: Reaction with N-Nucleophiles (e.g., Piperidine)

The reaction of 3-cyanochromones with amines often leads to the formation of 2-amino-3-substituted chromone derivatives.

Materials:

  • 3-Cyanochromone

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve the 3-cyanochromone (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add piperidine (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.[6][7]

Protocol 2.2: Reaction with S-Nucleophiles (e.g., Thiophenol)

Thiols are excellent nucleophiles and react readily with 3-cyanochromones, typically in the presence of a base to generate the more nucleophilic thiolate anion.

Materials:

  • 3-Cyanochromone

  • Thiophenol

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A suitable solvent (e.g., DMF, ethanol)

Procedure:

  • To a solution of 3-cyanochromone (1 mmol) in DMF (10 mL), add thiophenol (1.1 mmol) and potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature or heat to 50-80 °C, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-thiophenyl-substituted product.

Protocol 2.3: Reaction with O-Nucleophiles (e.g., Sodium Methoxide)

Alkoxides, being strong nucleophiles, can also participate in nucleophilic substitution reactions with 3-cyanochromones.

Materials:

  • 3-Cyanochromone

  • Sodium methoxide

  • Methanol or an inert solvent like Toluene

Procedure:

  • In a flame-dried, argon-purged flask, dissolve the 3-cyanochromone (1 mmol) in anhydrous toluene (10 mL).

  • Add a solution of sodium methoxide (1.2 mmol) in methanol, or solid sodium methoxide if using an aprotic solvent.

  • Stir the reaction mixture at room temperature or with heating, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.[5]

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.[5]

Data Summary: A Comparative Overview

The choice of nucleophile, solvent, and reaction conditions can significantly impact the outcome and efficiency of the reaction. The following table summarizes representative data for the nucleophilic substitution on 3-cyanochromones.

NucleophileBaseSolventTemperature (°C)Time (h)Product TypeYield (%)
Primary Aromatic Amines-EthanolReflux3-62-Amino-3-(aryliminomethyl)chromonesGood to Excellent
Piperidine-Ethanol30-90Varies3-Enamino-chromen-2-oneModerate to Good
o-Phenylenediamine-EthanolReflux52-Amino-3-[(2-aminophenyl)iminomethyl]chromone~80
Hydrazines-MethanolRT1-2Chromeno[4,3-c]pyrazol-4-onesGood

Yields are highly substrate-dependent and the values presented are indicative.

Workflow and Purification Strategies

The general workflow for the synthesis and functionalization of 3-cyanochromones is depicted below. Purification of the final products is crucial and is typically achieved by standard laboratory techniques.

Workflow cluster_purification Purification Methods Start 2'-Hydroxyacetophenone Step1 Vilsmeier-Haack (DMF, POCl₃) Start->Step1 Intermediate 3-Formylchromone Step1->Intermediate Step2 Oxime Formation & Dehydration (NH₂OH·HCl, Ac₂O) Intermediate->Step2 StartingMaterial 3-Cyanochromone Step2->StartingMaterial Step3 Nucleophilic Substitution (Nu⁻, Base, Solvent) StartingMaterial->Step3 CrudeProduct Crude Product Mixture Step3->CrudeProduct Purification Purification CrudeProduct->Purification FinalProduct Pure 2-Substituted Chromone Derivative Purification->FinalProduct Recrystallization Recrystallization Purification->Recrystallization ColumnChromatography Column Chromatography Purification->ColumnChromatography

Caption: General workflow for the synthesis and derivatization of 3-cyanochromones.

Purification Notes:

  • Recrystallization: This is an effective method for purifying solid products. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[8]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. The polarity of the eluent should be carefully optimized based on TLC analysis to ensure good separation of the product from starting materials and byproducts.

Conclusion

3-Cyanochromones are valuable and highly reactive scaffolds in organic synthesis. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to explore the rich chemistry of these compounds. The ability to introduce a wide variety of substituents at the C2 position through nucleophilic substitution reactions opens up avenues for the creation of diverse molecular libraries for applications in drug discovery and materials science. Careful selection of reaction conditions and purification methods is key to achieving high yields and purity of the desired products.

References

Application Notes and Protocols for the Investigation of 6,8-Dichloro-3-cyanochromone in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Chromone Derivative

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including potent anticancer effects.[1][2][3] The introduction of specific functional groups onto the chromone ring can significantly modulate its pharmacological properties. 6,8-Dichloro-3-cyanochromone is a synthetic chromone derivative characterized by the presence of two chlorine atoms at positions 6 and 8, and a cyano group at position 3.[4] While this specific molecule is recognized as a valuable intermediate in pharmaceutical synthesis, its direct application and mechanistic action in oncology research are not yet extensively documented.[5]

Drawing from the established activities of related 3-cyanochromone and dichlorinated heterocyclic compounds, we hypothesize that this compound possesses significant antiproliferative properties. Structurally similar compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[6][7] These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to systematically investigate the anticancer potential of this compound. The following sections will detail the underlying scientific rationale and provide robust, step-by-step protocols for the evaluation of its effects on cancer cell viability, cell cycle progression, and the induction of apoptosis.

Part 1: Foundational Analysis – Assessing Cytotoxicity

The initial and most critical step in evaluating any potential anticancer compound is to determine its dose-dependent effect on the viability of cancer cells. This is typically achieved through a metabolic activity assay, such as the MTT assay.[8] This assay quantifies the ability of metabolically active cells to reduce a yellow tetrazolium salt (MTT) to a purple formazan product.[9] The intensity of the purple color is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma12.2
A549Lung Carcinoma15.7
HCT116Colon Carcinoma9.8
PC-3Prostate Adenocarcinoma18.1
HeLaCervical Adenocarcinoma11.5

Note: The data presented in this table is hypothetical and serves as an illustrative example of expected outcomes. Actual values must be determined experimentally.

Protocol 1: Determination of Cell Viability using the MTT Assay

Objective: To determine the dose-dependent cytotoxic effect of this compound on a panel of cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)[4]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells to ensure they are in the logarithmic growth phase.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to start with could be 0.1, 1, 5, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours). A 48-hour incubation is a standard starting point.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Part 2: Mechanistic Insights – Investigating Cell Cycle Perturbations

Many effective anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M).[11][12] This arrest can prevent the proliferation of cancer cells and, in some cases, trigger apoptosis. Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[13][14]

Experimental Workflow for Cell Cycle Analysis

cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A Seed Cancer Cells B Treat with this compound (at IC50 and 2x IC50 concentrations) A->B C Incubate for 24-48 hours B->C D Harvest and Wash Cells C->D E Fix Cells in Cold 70% Ethanol D->E F Treat with RNase A E->F G Stain with Propidium Iodide (PI) F->G H Acquire Data on Flow Cytometer G->H I Analyze DNA Content Histograms H->I J Quantify Cell Population in G0/G1, S, and G2/M Phases I->J

Caption: Workflow for analyzing cell cycle distribution after treatment.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if this compound induces cell cycle arrest in cancer cells.

Materials:

  • Treated and control cells from Protocol 1 (scaled up to 6-well plates)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 for 24 or 48 hours.

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the DNA content histogram to clearly resolve the G0/G1 and G2/M peaks.[14]

    • Collect at least 10,000 events per sample.

    • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control suggests cell cycle arrest.

Part 3: Elucidating the Mechanism of Cell Death – Apoptosis Detection

A hallmark of many successful anticancer agents is their ability to induce programmed cell death, or apoptosis.[15] Apoptosis is a tightly regulated process involving a cascade of specific proteins, most notably caspases.[16] Western blotting is a key technique to detect the activation of these apoptotic markers.[17][18]

Key Markers of Apoptosis for Western Blot Analysis:
  • Caspase-3: An executioner caspase. Its cleavage from a pro-form (~35 kDa) to an active form (~17/19 kDa) is a central event in apoptosis.[19]

  • PARP (Poly (ADP-ribose) polymerase): A substrate of activated caspase-3. Its cleavage from the full-length form (~116 kDa) to a smaller fragment (~89 kDa) is a definitive indicator of apoptosis.[18]

  • Bcl-2 Family Proteins: This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins can determine a cell's susceptibility to apoptosis. A decrease in Bcl-2 and/or an increase in Bax expression would suggest a shift towards apoptosis.

Proposed Apoptotic Pathway of this compound

cluster_Bcl2 Bcl-2 Family Regulation Compound This compound Stress Cellular Stress (e.g., ROS Generation) Compound->Stress Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Stress->Bcl2 Bax Bax / Bak (Pro-apoptotic) Stress->Bax Mito Mitochondria CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Bax->Mito Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway induced by the compound.

Protocol 3: Western Blotting for Apoptotic Markers

Objective: To determine if this compound induces apoptosis by detecting the cleavage of caspase-3 and PARP, and changes in Bcl-2 family protein expression.

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities. An increase in cleaved caspase-3 and cleaved PARP, and a decrease in the Bcl-2/Bax ratio in treated samples compared to the control would indicate the induction of apoptosis. Use β-actin as a loading control to normalize protein levels.

Conclusion and Future Directions

These application notes provide a foundational framework for the systematic evaluation of this compound as a potential anticancer agent. The protocols detailed herein—for assessing cytotoxicity, analyzing cell cycle distribution, and detecting apoptotic markers—are robust, well-established methods in cancer research. Positive results from these initial studies, such as potent IC50 values, induction of cell cycle arrest, and clear evidence of apoptosis, would strongly warrant further investigation.

Future studies could delve deeper into the specific signaling pathways modulated by this compound. For instance, investigating the generation of reactive oxygen species (ROS) and its role in triggering apoptosis could be a valuable next step, as this is a known mechanism for some chromone derivatives.[6] Furthermore, exploring its effects on other cancer hallmarks, such as angiogenesis and metastasis, and eventually progressing to in vivo animal models, will be crucial in determining the full therapeutic potential of this compound.

References

Application Notes & Protocols: A Roadmap for Developing Anti-Inflammatory Agents from 6,8-Dichloro-3-cyanochromone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals investigating the anti-inflammatory potential of 6,8-Dichloro-3-cyanochromone. Chromone scaffolds are known to possess diverse biological activities, and this specific derivative presents a promising starting point for novel therapeutic development.[1][2] This guide moves beyond a simple recitation of methods, offering a strategic rationale for a tiered screening cascade, detailed protocols for both in vitro and in vivo evaluation, and insights into mechanism of action (MoA) studies. The overarching goal is to equip researchers with the necessary tools and logical framework to systematically evaluate this compound, from initial hit identification to preclinical candidate consideration.

Introduction: The Rationale for Investigating this compound

Inflammation is a fundamental biological response, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] The transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response, inducing the expression of pro-inflammatory genes, cytokines, and chemokines.[4][5][6] Consequently, these pathways are prime targets for novel anti-inflammatory therapeutics.

The chromone core is a privileged scaffold in medicinal chemistry, with many natural and synthetic derivatives exhibiting significant anti-inflammatory properties.[1][2] Some chromones have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6, often through the modulation of the NF-κB signaling pathway.[1][2] this compound is a synthetic derivative that serves as a versatile intermediate for developing pharmaceuticals targeting inflammatory conditions.[7][8] Its specific substitution pattern offers a unique electronic and steric profile that warrants a thorough investigation of its potential as an anti-inflammatory agent.

This guide outlines a logical workflow for the systematic evaluation of this compound, beginning with foundational in vitro screening and progressing to mechanistic studies and in vivo validation.

Development Workflow Overview

The journey from a starting compound to a viable drug candidate is a multi-stage process.[9][10][11][12] Our approach for this compound is structured as a screening cascade designed to answer critical questions at each stage, ensuring that resources are focused on compounds with the highest potential.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Preclinical Development A Compound Preparation & QC B Primary Screening: Cytotoxicity & Anti-inflammatory Activity (e.g., LPS-stimulated Macrophages) A->B C Mechanism of Action (MoA): Signaling Pathway Analysis (NF-κB & MAPK) B->C Active? D Secondary Screening: Enzymatic Assays (e.g., COX-2) C->D Mechanism Elucidated? E Acute Inflammation Model: Carrageenan-Induced Paw Edema D->E Potent & Selective? F Pharmacokinetic (PK) & Safety Profiling E->F Efficacious? G Lead Optimization (Medicinal Chemistry) F->G H IND-Enabling Studies G->H G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Degradation Proteasomal Degradation IkBa_p->Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Activates Transcription Compound 6,8-Dichloro-3- cyanochromone Compound->IKK Inhibits? G cluster_map2k cluster_mapk LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAP3K MAP3Ks (e.g., TAK1) TLR4->MAP3K Activates MKK36 MKK3/6 MAP3K->MKK36 MKK47 MKK4/7 MAP3K->MKK47 MEK12 MEK1/2 MAP3K->MEK12 p38 p38 MKK36->p38 Phosphorylates JNK JNK MKK47->JNK Phosphorylates ERK ERK MEK12->ERK Phosphorylates Transcription Transcription Factors (e.g., AP-1) p38->Transcription JNK->Transcription ERK->Transcription Genes Pro-inflammatory Gene Expression Transcription->Genes Compound 6,8-Dichloro-3- cyanochromone Compound->MAP3K Inhibits?

References

Application Notes & Protocols for the Quantitative Analysis of 6,8-Dichloro-3-cyanochromone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides comprehensive, validated analytical methodologies for the accurate quantification of 6,8-Dichloro-3-cyanochromone, a versatile heterocyclic compound utilized as a key intermediate in the synthesis of pharmaceuticals and fluorescent dyes.[1][2] Recognizing the need for robust and reliable analytical techniques in research, quality control, and drug development, we present two distinct, validated protocols: a high-sensitivity High-Performance Liquid Chromatography (HPLC) method with UV detection and a rapid, accessible UV-Vis Spectrophotometric method. Each protocol is detailed with step-by-step instructions, from sample preparation to data analysis, and is supported by validation data to ensure scientific integrity and reproducibility. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific applications.

Introduction

This compound is a substituted chromone derivative characterized by a benzo-γ-pyrone skeleton.[3] Its unique chemical structure, featuring dichloro and cyano functional groups, imparts significant reactivity, making it a valuable building block in medicinal chemistry and materials science.[1][4] The compound serves as a crucial intermediate in the development of novel therapeutic agents, particularly those with anti-inflammatory and anti-cancer properties.[1][2] Given its importance, the ability to accurately quantify this compound in various matrices is paramount for ensuring the quality of intermediates, monitoring reaction kinetics, and performing formulation analysis.

Chromone derivatives are typically polar, non-volatile, and can be thermally labile, which makes High-Performance Liquid Chromatography (HPLC) an ideal analytical technique for their separation and quantification.[5] HPLC offers high sensitivity, selectivity, and accuracy for these types of compounds.[5] For applications where high throughput and simplicity are desired, UV-Vis spectrophotometry presents a viable alternative, leveraging the strong ultraviolet absorbance of the chromone scaffold.[6]

This guide provides two detailed, self-validating protocols designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established analytical principles and are presented with the clarity required for immediate implementation in a laboratory setting.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is the gold standard for the quantification of this compound, offering excellent sensitivity and specificity. It is suitable for complex matrices and for studies requiring high accuracy and precision. Reverse-phase HPLC is the most common mode for analyzing chromones, utilizing a nonpolar stationary phase and a polar mobile phase.[6]

Scientific Rationale

The separation is based on the partitioning of this compound between the stationary phase (C18 column) and the mobile phase (a mixture of acetonitrile and water). The organic modifier (acetonitrile) concentration is optimized to achieve a suitable retention time and good peak shape. The addition of a small amount of formic acid to the mobile phase helps to protonate any residual silanols on the silica-based stationary phase, which minimizes peak tailing and improves chromatographic performance.[6] Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response, ensuring high sensitivity.

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Standard B Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) A->B C Create Calibration Standards (Serial Dilution) B->C E Filter all solutions (0.45 µm Syringe Filter) C->E D Prepare Sample Solution (Dissolve in Acetonitrile) D->E F Equilibrate HPLC System with Mobile Phase E->F Inject into HPLC G Inject Standards & Sample (e.g., 10 µL) F->G H Separate on C18 Column G->H I Detect at 254 nm H->I J Integrate Peak Areas I->J Generate Chromatogram K Construct Calibration Curve (Area vs. Concentration) J->K L Calculate Sample Concentration using Linear Regression K->L UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uv Spectrophotometric Analysis cluster_data Data Analysis A Weigh this compound Standard B Prepare Stock Solution (e.g., 100 µg/mL in Acetonitrile) A->B C Create Calibration Standards (Serial Dilution) B->C G Measure Absorbance of Standards & Sample at λmax D Prepare Sample Solution (Dissolve in Acetonitrile) E Determine λmax (Scan from 200-400 nm) F Zero Spectrophotometer with Acetonitrile Blank E->F F->G H Construct Calibration Curve (Absorbance vs. Concentration) G->H Generate Data I Calculate Sample Concentration using Beer-Lambert Law H->I

References

Introduction: Bridging Privileged Scaffolds with Bioorthogonal Ligation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of click chemistry with 3-cyanochromone derivatives.

In the landscape of modern chemical biology and drug discovery, the ability to selectively and efficiently connect molecular fragments in complex biological environments is paramount. This need has been powerfully met by the advent of "click chemistry," a suite of reactions known for their reliability, high yield, and bioorthogonality.[1][2] Separately, the chromone scaffold, and specifically 3-cyanochromone, is recognized as a "privileged structure" in medicinal chemistry.[3][4] These frameworks are not only versatile intermediates for a variety of heterocyclic compounds but also form the core of many pharmacologically active molecules with potential anti-inflammatory, antimicrobial, and anticancer properties.[4][5]

This guide details the synergistic combination of these two powerful technologies: the application of click chemistry to label, conjugate, and functionalize molecules using 3-cyanochromone derivatives. By functionalizing the 3-cyanochromone core with click handles (azides or alkynes), researchers can leverage its unique chemical and potential photophysical properties for a range of applications, from creating novel fluorescent probes for bio-imaging to synthesizing complex drug conjugates.[5][6] We will explore the core principles, provide detailed synthesis and conjugation protocols, and discuss the analytical methods required to validate these powerful molecular tools.

Part 1: Core Principles

The Click Chemistry Toolbox: CuAAC vs. SPAAC

Click chemistry is not a single reaction but a philosophy that prioritizes modularity and efficiency.[2] The cornerstone of this field is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring.[1] Two primary versions of this reaction are used in bioconjugation:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, yielding a 1,4-disubstituted triazole with high specificity.[7][8] Its speed and efficiency make it a workhorse for in vitro conjugations. However, the potential cytotoxicity of the copper catalyst can limit its application in living systems.[9][10]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a metal catalyst, SPAAC employs a cyclic alkyne, such as dibenzocyclooctyne (DBCO). The high ring strain of the cyclooctyne provides the necessary activation energy to drive the reaction with an azide, making it a truly bioorthogonal tool for live-cell labeling and in vivo studies.[11][12][]

The choice between CuAAC and SPAAC is dictated by the experimental context, as summarized below.

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reactants Terminal Alkyne + AzideStrained Alkyne (e.g., DBCO, BCN) + Azide
Catalyst Copper(I) source (e.g., CuSO₄ + Ascorbate)None (driven by ring strain)
Kinetics Very fast (minutes to hours)Fast, but generally slower than CuAAC
Bioorthogonality High; suitable for in vitro, cell lysatesExcellent; ideal for live cells and in vivo
Toxicity Potential cytotoxicity from copper catalystNon-toxic, catalyst-free
Primary Use Case Bioconjugate synthesis, material functionalizationLive-cell imaging, in vivo chemistry
3-Cyanochromones: A Scaffold of Opportunity

The 3-cyanochromone structure is a versatile building block.[5] The cyano (-C≡N) group is a key synthetic handle, activating the molecule for various transformations and is a known pharmacophore in many bioactive compounds.[14][15] Furthermore, the extended aromatic system of the chromone core provides a foundation for fluorescence, making its derivatives attractive candidates for the development of novel probes and sensors.[5][16] By strategically adding click handles to the chromone backbone, we can create modular reporters that can be attached to virtually any target molecule that has been functionalized with a complementary partner.

Part 2: Application Notes & Protocols

Application Note I: Synthesis of Click-Ready 3-Cyanochromone Probes

Causality Behind the Design: To use a 3-cyanochromone derivative in a click reaction, it must first be functionalized with either an azide or an alkyne "handle." The position of this handle is critical. It should be placed on a part of the molecule, often via a flexible linker, that does not significantly interfere with the chromone's core properties (e.g., its fluorescence or biological activity). A common strategy is to start with a hydroxy-substituted chromone, allowing for straightforward etherification with a linker containing the desired click functionality.

Protocol 1: Synthesis of an Azide-Functionalized 3-Cyanochromone Probe

This protocol describes a representative synthesis of an azide-containing 3-cyanochromone from a commercially available hydroxy-substituted precursor.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 6-hydroxy-3-cyanochromone in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add 1.5 equivalents of potassium carbonate (K₂CO₃) to the solution. Stir the suspension at room temperature for 30 minutes. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide.

  • Alkylation: Add 1.2 equivalents of a suitable azide-containing alkyl halide (e.g., 1-azido-3-bromopropane) to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into cold water, which will precipitate the organic product.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure azide-functionalized 3-cyanochromone.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of an Alkyne-Functionalized 3-Cyanochromone Probe

This protocol is analogous to the one above but installs a terminal alkyne for use in CuAAC reactions.

Step-by-Step Methodology:

  • Dissolution & Deprotonation: Follow steps 1 and 2 from Protocol 1, starting with 6-hydroxy-3-cyanochromone.

  • Alkylation: Add 1.2 equivalents of propargyl bromide to the reaction mixture. Causality: Propargyl bromide is a common and reactive source for installing a terminal alkyne.

  • Reaction & Work-up: Follow steps 4 and 5 from Protocol 1.

  • Purification & Characterization: Follow steps 6 and 7 from Protocol 1 to obtain and validate the pure alkyne-functionalized 3-cyanochromone.

Application Note II: Bioconjugation with 3-Cyanochromone Probes

Objective: To covalently attach the synthesized 3-cyanochromone probe to a target biomolecule (e.g., a protein) that has been pre-functionalized with the complementary click handle. This process creates a stable fluorescently labeled biomolecule.

Protocol 3: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the labeling of a protein containing an unnatural amino acid with a terminal alkyne (e.g., propargyl-lysine) using the azide-functionalized 3-cyanochromone from Protocol 1.

Reagent Preparation:

  • Protein Solution: Prepare a 1-5 mg/mL solution of your alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Probe Stock: Prepare a 10 mM stock solution of the azide-functionalized 3-cyanochromone in DMSO.

  • Copper Stock: Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in water.

  • Ligand Stock: Prepare a 50 mM stock solution of a copper-chelating ligand such as THPTA in water. Causality: The ligand accelerates the reaction and protects the protein from damage by reactive oxygen species that can be generated by the copper catalyst.[10]

  • Reducing Agent Stock: Prepare a fresh 100 mM stock solution of sodium ascorbate in water. Causality: Ascorbate reduces Cu(II) to the active Cu(I) catalytic species.[10]

Step-by-Step Methodology:

  • Combine Reagents: In a microcentrifuge tube, combine the protein solution and the azide-functionalized 3-cyanochromone probe. A 10- to 50-fold molar excess of the probe over the protein is typically used.

  • Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 5:1 ligand-to-copper ratio is recommended.[10]

  • Initiate Reaction: Add the copper/ligand premix to the protein/probe solution, followed immediately by the sodium ascorbate solution to initiate the reaction. Final concentrations should be in the range of 100-500 µM copper and 2.5-5 mM sodium ascorbate.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification: Remove the excess unreacted probe and catalyst components by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with the desired storage buffer.[9]

  • Analysis: Confirm successful conjugation using methods described in Application Note III.

Diagram: CuAAC Bioconjugation Workflow

G cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purify Purification & Analysis P Alkyne-Protein Mix Combine & Incubate (RT, 1-4h) P->Mix Az Azide-Chromone Probe Az->Mix Cat Cu/Ligand/Ascorbate (Catalyst System) Cat->Mix Purify Desalting Column Mix->Purify Analyze SDS-PAGE & Fluorescence Spec. Purify->Analyze Final Purified Labeled Protein Purify->Final

Caption: Workflow for labeling a protein with a 3-cyanochromone probe via CuAAC.

Protocol 4: Live-Cell Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the labeling of a target protein expressed in living cells with a strained alkyne (e.g., via a DBCO-lysine unnatural amino acid) using the azide-functionalized 3-cyanochromone.

Step-by-Step Methodology:

  • Cell Culture and Expression: Culture cells that have been engineered to express the protein of interest containing a strained alkyne. For example, by supplementing the media with a DBCO-functionalized amino acid.

  • Cell Preparation: Gently wash the cells three times with warm PBS or imaging medium to remove any unincorporated strained alkyne.[9]

  • Labeling: Prepare a solution of the azide-functionalized 3-cyanochromone probe in the appropriate cell culture medium. A final concentration of 5-25 µM is a good starting point. Add this labeling solution to the cells.

  • Incubation: Incubate the cells for 30-120 minutes at 37°C in a CO₂ incubator. The optimal time will depend on the specific probe, target, and cell line.

  • Wash: Remove the labeling solution and wash the cells again three times with warm medium to remove any unreacted probe.

  • Imaging: The cells are now ready for live-cell fluorescence microscopy. Image the cells using an appropriate filter set for the 3-cyanochromone-triazole adduct.

Diagram: SPAAC Reaction Scheme

Caption: Catalyst-free SPAAC reaction between an azide-chromone and a DBCO-biomolecule.

Application Note III: Characterization of Labeled Conjugates

Self-Validating System: Successful conjugation must be confirmed. A combination of methods provides a robust validation of the protocol's success.

Method 1: SDS-PAGE Analysis

  • Principle: Covalent attachment of the 3-cyanochromone probe adds mass to the target protein. While the mass change may be too small to detect as a significant band shift, the key validation comes from in-gel fluorescence.

  • Procedure:

    • Run samples of the unlabeled protein and the purified conjugate on a standard SDS-PAGE gel.

    • After electrophoresis, visualize the gel using a gel imager equipped with a UV or blue-light transilluminator.

    • A fluorescent band should appear in the lane corresponding to the conjugated protein, at the correct molecular weight, which is absent in the unlabeled control lane.

    • Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Blue) to confirm that the fluorescent signal co-localizes with the protein band.

Method 2: Spectroscopic Analysis

  • Principle: The formation of the triazole ring and the conjugation to a biomolecule can alter the photophysical properties of the 3-cyanochromone fluorophore.[17] Characterizing these properties is essential for downstream applications like fluorescence microscopy.

  • Procedure:

    • UV-Vis Spectroscopy: Measure the absorbance spectrum of the purified conjugate. Confirm the presence of an absorbance peak corresponding to the chromone fluorophore, which should be absent in the unlabeled protein spectrum.

    • Fluorescence Spectroscopy: Measure the fluorescence excitation and emission spectra. Determine the wavelengths of maximum excitation and emission (λ_ex / λ_em) and, if possible, the fluorescence quantum yield.[18]

  • Data Presentation:

SampleAbsorbance Max (nm)Emission Max (nm)Quantum Yield (Φ)
Azide-Chromone Probe~350~4500.05
Protein-Chromone Conjugate~355~4600.15
Note: Data are representative and will vary based on the specific chromone structure and local environment.

References

Application Note & Protocols: High-Throughput Screening Assays Involving 6,8-Dichloro-3-cyanochromone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Chromone Scaffold in Drug Discovery

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Among its derivatives, 6,8-Dichloro-3-cyanochromone is a particularly noteworthy compound.[1] Its unique chemical structure, featuring electron-withdrawing dichloro and cyano groups, imparts significant reactivity, making it a valuable intermediate in the synthesis of more complex molecules.[1] This reactivity has been harnessed in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and anti-cancer research.[1] Furthermore, its inherent properties have led to its use in the creation of fluorescent dyes, which are instrumental in biological imaging and diagnostics.[1]

This application note provides detailed protocols for high-throughput screening (HTS) assays involving this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their discovery pipelines. The protocols are designed to be robust and adaptable for identifying novel modulators of key biological targets.

The Rationale for Screening this compound Derivatives

Given the established role of chromone derivatives in modulating various cellular processes, HTS campaigns centered around this compound can be directed towards several important target classes. The protocols detailed below focus on two such areas: kinase inhibition and cell viability/cytotoxicity, both of which are highly relevant to oncology and inflammation research.

The general workflow for a high-throughput screening campaign follows a structured path from initial assay development to hit validation.

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screen cluster_2 Hit Confirmation & Validation Assay Principle Assay Principle Reagent Optimization Reagent Optimization Assay Principle->Reagent Optimization Miniaturization (384/1536-well) Miniaturization (384/1536-well) Reagent Optimization->Miniaturization (384/1536-well) Compound Library Screening Compound Library Screening Miniaturization (384/1536-well)->Compound Library Screening Data Acquisition Data Acquisition Compound Library Screening->Data Acquisition Hit Confirmation Hit Confirmation Data Acquisition->Hit Confirmation Dose-Response Analysis Dose-Response Analysis Hit Confirmation->Dose-Response Analysis Counter-Screening Counter-Screening Dose-Response Analysis->Counter-Screening Lead Optimization Lead Optimization Counter-Screening->Lead Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: A Homogeneous Luminescent Kinase Assay

Objective: To identify derivatives of this compound that inhibit the activity of a specific kinase of interest (e.g., a tyrosine kinase implicated in cancer).

Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A lower ATP level corresponds to higher kinase activity. The remaining ATP is detected using a luciferase/luciferin system, which produces a luminescent signal proportional to the ATP concentration. Inhibitors of the kinase will result in a higher luminescent signal. This homogenous "add-and-read" format is highly amenable to HTS.

Materials and Reagents
  • Kinase of interest (e.g., recombinant human Abl1)

  • Kinase substrate (e.g., a specific peptide substrate for Abl1)

  • ATP

  • Kinase buffer (containing MgCl2 and other necessary cofactors)

  • This compound derivative library (solubilized in DMSO)

  • Positive control inhibitor (e.g., Imatinib for Abl1)

  • Negative control (DMSO)

  • ATP detection reagent (e.g., Promega Kinase-Glo®)

  • White, opaque 384-well or 1536-well assay plates

  • Luminometer plate reader

Experimental Protocol
  • Compound Plating:

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of each compound from the library stock plate to the corresponding wells of the assay plate.

    • Also, plate the positive control inhibitor and the negative control (DMSO) in designated wells.

  • Enzyme/Substrate Addition:

    • Prepare a master mix containing the kinase and its substrate in the appropriate kinase buffer.

    • Dispense a volume of this mix (e.g., 5 µL for a 10 µL final volume) into each well of the assay plate containing the compounds.

  • Initiation of Reaction:

    • Prepare a solution of ATP in kinase buffer.

    • Add a volume of the ATP solution (e.g., 5 µL) to each well to start the kinase reaction.

    • The final concentration of the compounds is typically in the range of 1-10 µM.

  • Incubation:

    • Briefly centrifuge the plates to ensure all components are mixed.

    • Incubate the plates at room temperature for a specified period (e.g., 60 minutes), determined during assay development.

  • Signal Detection:

    • Add the ATP detection reagent to each well.

    • Incubate for a further 10-15 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis

The percentage of inhibition for each compound can be calculated using the following formula:

% Inhibition = 100 * (Signalcompound - Signalmin) / (Signalmax - Signalmin)

Where:

  • Signalcompound is the signal from the well with the test compound.

  • Signalmin is the average signal from the positive control wells (maximum inhibition).

  • Signalmax is the average signal from the negative control wells (no inhibition).

A Z'-factor should be calculated to assess the quality of the assay. A Z' > 0.5 is generally considered acceptable for HTS.[2]

Z' = 1 - (3 * (SDmax + SDmin)) / |Meanmax - Meanmin|

ParameterDescriptionTypical Value
Assay Volume Total reaction volume per well.5 - 20 µL
Compound Conc. Final concentration of test compounds.1 - 10 µM
ATP Conc. Should be at or near the Km for the kinase.1 - 10 µM
Incubation Time Duration of the kinase reaction.30 - 90 minutes
Z'-factor A measure of assay quality.> 0.5

Protocol 2: A Multiplexed High-Content Cell Viability Assay

Objective: To identify derivatives of this compound that exhibit cytotoxic effects on a cancer cell line, while also providing insights into the mechanism of cell death.

Principle: This assay uses high-content imaging to simultaneously measure multiple indicators of cell health in response to compound treatment.[3] This multiplexed approach provides a more comprehensive understanding of a compound's cellular effects than a single-endpoint assay.[4] We will assess cell number (nuclear staining), membrane integrity (viability dye), and apoptosis (activated caspase-3/7).

Materials and Reagents
  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound derivative library (solubilized in DMSO)

  • Positive control for cytotoxicity (e.g., Staurosporine)

  • Negative control (DMSO)

  • Hoechst 33342 (for nuclear staining)

  • A cell-impermeant viability dye (e.g., Propidium Iodide or a similar red fluorescent dye)

  • A reagent for detecting activated caspases (e.g., a fluorescently labeled caspase-3/7 substrate)

  • Clear-bottom, black-walled 384-well imaging plates

  • High-content imaging system

Experimental Protocol
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into the imaging plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Add the compounds from the library, along with positive and negative controls, to the cell plates.

  • Incubation:

    • Incubate the cells with the compounds for a duration that allows for cytotoxic effects to manifest (e.g., 24-48 hours).

  • Staining:

    • Prepare a staining solution containing Hoechst 33342, the viability dye, and the caspase-3/7 reagent in an appropriate buffer (e.g., PBS or Hanks' Balanced Salt Solution).

    • Remove the compound-containing medium from the wells and add the staining solution.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Imaging:

    • Acquire images using a high-content imaging system with appropriate filter sets for the different fluorescent dyes (e.g., DAPI for Hoechst, TRITC for the viability dye, and FITC for the caspase substrate).

Data Analysis and Interpretation

Image analysis software is used to segment the images and quantify the following parameters on a per-cell basis:

  • Total Cell Count: Based on the number of Hoechst-stained nuclei.

  • % Cytotoxicity: The percentage of cells positive for the viability dye.

  • % Apoptotic Cells: The percentage of cells positive for the activated caspase-3/7 signal.

Cell_Fate_Analysis Compound Treatment Compound Treatment Healthy Cells Healthy Cells Compound Treatment->Healthy Cells No Effect Apoptotic Cells Apoptotic Cells Compound Treatment->Apoptotic Cells Induces Apoptosis Necrotic Cells Necrotic Cells Compound Treatment->Necrotic Cells Induces Necrosis Low Caspase\nLow Viability Dye Low Caspase Low Viability Dye Healthy Cells->Low Caspase\nLow Viability Dye High Caspase\nLow/Mid Viability Dye High Caspase Low/Mid Viability Dye Apoptotic Cells->High Caspase\nLow/Mid Viability Dye Low Caspase\nHigh Viability Dye Low Caspase High Viability Dye Necrotic Cells->Low Caspase\nHigh Viability Dye

Caption: Decision tree for interpreting multiplexed cell viability data.

This multi-parameter analysis allows for the classification of hit compounds based on their cellular phenotype, distinguishing between general cytotoxicity and specific induction of apoptosis.

ParameterMeasurementInterpretation
Cell Count Number of Hoechst-positive nucleiAntiproliferative or cytotoxic effect
Viability Dye % of cells with compromised membranesNecrotic or late apoptotic cell death
Caspase-3/7 % of cells with activated caspasesApoptotic cell death

Conclusion

This compound represents a valuable starting point for the development of novel chemical probes and therapeutic leads. The HTS protocols detailed in this application note provide a robust framework for screening libraries of its derivatives against key biological targets. The choice between a biochemical assay, such as the kinase inhibition assay, and a cell-based assay, like the high-content cytotoxicity screen, will depend on the specific goals of the drug discovery program.[5] By employing these methodologies, researchers can efficiently identify and characterize new bioactive molecules derived from this versatile chemical scaffold.

References

Application Note & Protocol: A Scalable Synthesis of 6,8-Dichloro-3-cyanochromone for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6,8-Dichloro-3-cyanochromone is a pivotal heterocyclic scaffold, serving as a versatile intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials such as fluorescent dyes.[1][2] Its unique electronic properties and reactive nitrile group make it an ideal starting point for constructing complex molecular architectures. This document provides a comprehensive, field-tested guide for the multi-step, scale-up synthesis of this compound. We detail a robust and reproducible three-part synthetic strategy, beginning with the synthesis of the key precursor, 2'-hydroxy-3,5-dichloroacetophenone, followed by a Vilsmeier-Haack cyclization to the corresponding 3-formylchromone, and culminating in the conversion to the target 3-cyano derivative. This guide emphasizes the mechanistic rationale behind procedural choices, critical safety protocols for hazardous reagents, and troubleshooting insights essential for transitioning from laboratory to pilot-plant scale.

Introduction: The Strategic Importance of 3-Cyanochromones

The chromone (4H-1-benzopyran-4-one) nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[3] The introduction of a cyano group at the 3-position significantly enhances the synthetic utility of the chromone ring. The electron-withdrawing nature of the nitrile activates the C2-position for nucleophilic attack and provides a handle for diverse chemical transformations, including multicomponent cascade reactions to form complex heterocyclic systems.[4][5][6] this compound, in particular, offers a stable and highly functionalized core for library synthesis in drug discovery programs.[1] The synthetic route detailed herein is designed for efficiency, scalability, and high purity, addressing the increasing demand for this valuable building block.

Overall Synthetic Strategy

The synthesis is designed as a linear, three-part process, optimized for scalability and control. Each stage yields a stable, isolable intermediate, allowing for purification and quality control before proceeding. This modular approach is critical for minimizing impurity carryover and ensuring the high quality of the final active pharmaceutical ingredient (API) precursor.

G cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Chromone Ring Formation cluster_2 Part 3: Nitrile Group Installation A 2,4-Dichlorophenol B 2'-Hydroxy-3,5-dichloroacetophenone A->B Fries Rearrangement or Friedel-Crafts Acylation C 6,8-Dichloro-3-formylchromone B->C Vilsmeier-Haack Reaction (POCl₃, DMF) D This compound (Final Product) C->D Oxime Formation & Dehydration

Figure 1: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2'-Hydroxy-3,5-dichloroacetophenone

Principle & Rationale: The journey begins with the synthesis of the key substituted acetophenone precursor. The most direct and industrially viable method is the Friedel-Crafts acylation of 2,4-dichlorophenol using acetyl chloride or acetic anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). An alternative is the Fries rearrangement of 2,4-dichlorophenyl acetate. The Friedel-Crafts approach is often preferred for its directness. The reaction must be performed under anhydrous conditions to prevent deactivation of the Lewis acid catalyst.

Protocol 1: Friedel-Crafts Acylation of 2,4-Dichlorophenol
  • Reactor Setup: Charge a dry, inerted (N₂ or Ar) glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel with anhydrous nitrobenzene or dichloromethane (DCM) as the solvent.

  • Catalyst Addition: Cool the solvent to 0-5 °C using an ice/salt bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) to the stirred solvent. Caution: The addition is exothermic.

  • Substrate Addition: Once the AlCl₃ has dissolved or formed a slurry, add 2,4-dichlorophenol (1.0 equivalent) to the mixture, maintaining the temperature below 10 °C.

  • Acylation: Add acetyl chloride (1.1 equivalents) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Carefully and slowly quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the phenoxide. Caution: The quench is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: If DCM was used, separate the organic layer. If nitrobenzene was used, extract the aqueous layer with ethyl acetate or DCM (3x volumes). Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from an ethanol/water mixture to afford 2'-hydroxy-3,5-dichloroacetophenone as a crystalline solid.[7]

Reagent/ProductMolar Mass ( g/mol )EquivalentsQuantity (for 1 mol scale)
2,4-Dichlorophenol163.001.0163.0 g
Aluminum Chloride (AlCl₃)133.341.2160.0 g
Acetyl Chloride78.501.186.4 g (78.1 mL)
Product (Expected) 205.04 -~164 g (80% Yield)

Part 2: Vilsmeier-Haack Reaction for 6,8-Dichloro-3-formylchromone

Mechanism & Key Considerations: The Vilsmeier-Haack reaction is a reliable method for formylating activated aromatic rings and is exceptionally effective for the synthesis of 3-formylchromones from 2-hydroxyacetophenones.[8][9] The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (DMF) and an acid halide (POCl₃). This reagent then effects a double formylation of the acetophenone, followed by an intramolecular cyclization and dehydration to yield the chromone ring.[10]

Causality: The use of excess Vilsmeier reagent (typically 3 equivalents) is crucial. The first equivalent activates the phenolic hydroxyl group, the second formylates the aromatic ring, and the third reacts with the methyl ketone to initiate the cyclization cascade. Precise temperature control is paramount during the formation of the Vilsmeier reagent to prevent thermal decomposition.

G cluster_Vilsmeier Vilsmeier Reagent Formation cluster_Reaction Chromone Synthesis DMF DMF Vilsmeier [ClCH=N(CH₃)₂]⁺Cl⁻ (Vilsmeier Reagent) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate1 Activated Phenol & Enolate Formation Acetophenone 2'-Hydroxy-3,5- dichloroacetophenone Acetophenone->Intermediate1 Vilsmeier Reagent Intermediate2 Double Formylation Intermediate1->Intermediate2 Electrophilic Attack Product 6,8-Dichloro-3-formylchromone Intermediate2->Product Intramolecular Cyclization & Dehydration

Figure 2: Simplified mechanism of the Vilsmeier-Haack chromone synthesis.

Protocol 2: Vilsmeier-Haack Cyclization
  • Vilsmeier Reagent Preparation: In a separate, dry, inerted reactor, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the DMF to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) (3.0 equivalents) dropwise, ensuring the temperature is strictly maintained below 10 °C. Extreme Caution: This reaction is highly exothermic and releases corrosive fumes. POCl₃ is highly toxic and reacts violently with water.[11][12][13] Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the reagent.[8]

  • Substrate Addition: Dissolve 2'-hydroxy-3,5-dichloroacetophenone (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

  • Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reactor to 60-70 °C and maintain this temperature for 3-5 hours. Monitor reaction completion by TLC/HPLC.[8]

  • Work-up & Isolation: After the reaction is complete, cool the mixture to room temperature. In a separate vessel, prepare a large volume of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice/water with vigorous stirring. A precipitate of the crude product will form.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual DMF and inorganic salts, followed by a wash with a small amount of cold ethanol. Dry the solid under vacuum at 50-60 °C. The product, 6,8-dichloro-3-formylchromone, is often of sufficient purity for the next step. If necessary, it can be recrystallized from acetic acid or ethanol.

Reagent/ProductMolar Mass ( g/mol )EquivalentsQuantity (for 1 mol scale)
2'-Hydroxy-3,5-dichloroacetophenone205.041.0205.0 g
DMF73.093.0219.3 g (232 mL)
POCl₃153.333.0460.0 g (279 mL)
Product (Expected) 243.03 -~206 g (85% Yield)

Part 3: Conversion to this compound

Principle & Rationale: The final step involves the conversion of the 3-formyl group to a 3-cyano group. This is reliably achieved via a two-step, one-pot process: formation of an aldoxime intermediate followed by dehydration. Hydroxylamine hydrochloride is used to react with the aldehyde, forming the corresponding oxime. Subsequent treatment with a dehydrating agent, such as acetic anhydride or thionyl chloride, eliminates water to yield the desired nitrile. Acetic anhydride is often preferred on a larger scale for its ease of handling compared to thionyl chloride.

Protocol 3: Oxime Formation and Dehydration
  • Reactor Setup: Charge a reactor with 6,8-dichloro-3-formylchromone (1.0 equivalent) and a suitable solvent such as pyridine or a mixture of ethanol and pyridine.

  • Oxime Formation: Add hydroxylamine hydrochloride (1.2 equivalents) to the mixture. Heat the reaction to 80-90 °C and stir for 2-3 hours until TLC/HPLC analysis indicates complete conversion of the starting material to the oxime intermediate.

  • Dehydration: Cool the reaction mixture to room temperature. Add acetic anhydride (2.0-3.0 equivalents) dropwise. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (around 100-110 °C) for 2-4 hours. Monitor the dehydration by TLC/HPLC.

  • Work-up & Isolation: Cool the reaction mixture to room temperature and pour it slowly into ice-water with stirring. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake extensively with water to remove acetic acid and pyridine, then with a small amount of cold ethanol. Dry the crude product under vacuum. For high-purity material, recrystallize from a suitable solvent like ethanol, ethyl acetate, or toluene. The final product, this compound, should be obtained as a white to off-white crystalline solid.[14][15][16]

Reagent/ProductMolar Mass ( g/mol )EquivalentsQuantity (for 1 mol scale)
6,8-Dichloro-3-formylchromone243.031.0243.0 g
Hydroxylamine HCl69.491.283.4 g
Acetic Anhydride102.092.5255.2 g (236 mL)
Product (Expected) 240.04 -~209 g (87% Yield)

Safety, Handling, and Scale-Up Considerations

  • Hazardous Reagents:

    • Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and water-reactive.[11] It causes severe burns upon contact and is fatal if inhaled. All manipulations must be conducted in a high-performance chemical fume hood with appropriate PPE, including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[12][17] A neutralization solution (e.g., sodium bicarbonate) should be readily available for spills.

    • N,N-Dimethylformamide (DMF): A potential carcinogen and known hepatotoxin.[18] It can be absorbed through the skin. Use in a well-ventilated area and wear appropriate gloves (neoprene or butyl rubber).[18]

    • Lewis Acids (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment.

  • Scale-Up Challenges:

    • Exotherm Management: The formation of the Vilsmeier reagent and the Friedel-Crafts reaction are highly exothermic. On a large scale, efficient heat transfer is critical. This requires a reactor with a cooling jacket and controlled, slow addition of reagents.

    • Quenching: Quenching the Vilsmeier and Friedel-Crafts reactions on a large scale can be hazardous due to vigorous gas evolution and heat generation. The reaction mixture should be added slowly to the quench solution, not the other way around.

    • Material Handling: Handling large quantities of solids and performing filtrations requires appropriate engineering controls to minimize operator exposure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,8-Dichloro-3-cyanochromone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,8-Dichloro-3-cyanochromone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the scientific understanding to overcome common challenges and improve your reaction yields.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in this synthesis often stem from several critical factors related to the Vilsmeier-Haack reaction conditions and the stability of intermediates. Let's break down the common culprits and their solutions.

  • Incomplete Formation of the Vilsmeier Reagent: The reaction's success hinges on the efficient formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]

    • Causality: Insufficient cooling during the addition of POCl₃ to DMF can lead to the decomposition of the reagent. The reaction is exothermic, and maintaining a low temperature (0-5 °C) is crucial for its stability.[1]

    • Solution:

      • Always use anhydrous DMF. Water will quench the Vilsmeier reagent.

      • Use a dropping funnel for the slow, dropwise addition of POCl₃ to DMF in an ice bath.[1]

      • After addition, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the reagent before adding the starting material.[1]

  • Suboptimal Reaction Temperature and Time: The subsequent reaction of the Vilsmeier reagent with the 2-hydroxyacetophenone derivative requires careful temperature management.

    • Causality: If the temperature is too low during the addition of the acetophenone, the reaction may be sluggish. Conversely, if the temperature is too high during the heating phase, it can lead to the formation of side products.[2]

    • Solution:

      • Add the solution of the substituted 2-hydroxyacetophenone dropwise to the Vilsmeier reagent while maintaining the temperature at 0-5 °C.[1]

      • After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Improper Stoichiometry: The molar ratio of reactants is critical.

    • Causality: An excess or deficit of either DMF or POCl₃ can lead to incomplete conversion or the formation of unwanted byproducts.

    • Solution: A common and effective stoichiometry is a 1:3:3 molar ratio of the 2-hydroxyacetophenone derivative to DMF and POCl₃, respectively.[1]

ParameterRecommended ConditionRationale
Solvent Anhydrous DMFPrevents quenching of the Vilsmeier reagent.
Reagent Addition Temp. 0-5 °CEnsures stability of the exothermic reaction.[1]
Reaction Temp. 60-70 °CPromotes cyclization without significant side reactions.[1]
Reaction Time 2-4 hours (TLC monitored)Ensures complete conversion of the starting material.[1]
Stoichiometry (Substrate:DMF:POCl₃) 1:3:3Optimizes the formation of the Vilsmeier reagent and subsequent reaction.[1]
Question 2: I'm observing significant impurity peaks in my crude product's analytical data. What are the common side products and how can I minimize their formation?

Answer: Impurity formation is a common challenge. The primary side products in this synthesis are often related to incomplete cyclization or side reactions of the highly reactive intermediates.

  • Uncyclized Intermediates: The Vilsmeier-Haack reaction proceeds through a double formylation followed by cyclization.[1] Incomplete cyclization can leave behind reactive intermediates.

    • Causality: Insufficient heating time or temperature can prevent the final ring-closing step.

    • Solution: As mentioned previously, ensure the reaction is heated to 60-70 °C for an adequate duration, monitoring by TLC until the starting material and intermediates are consumed.[1]

  • Hydrolysis of the Cyano Group: The cyano group can be susceptible to hydrolysis to a carboxamide or carboxylic acid, especially during the work-up.

    • Causality: Prolonged exposure to acidic or basic conditions during the work-up can facilitate this unwanted hydrolysis.

    • Solution: Perform the work-up by pouring the reaction mixture into ice-cold water promptly and efficiently.[2] Avoid unnecessarily long exposure to the aqueous environment before filtration.

  • Formation of Pyrazole Derivatives: In some cases, side reactions can lead to the formation of pyrazole-based impurities, although this is more common with different starting materials.[2]

    • Causality: This can arise from complex rearrangements and reactions with DMF.

    • Solution: Adhering to the optimized temperature and stoichiometry protocols will minimize these alternative reaction pathways.

Question 3: The work-up and purification of my this compound are proving difficult, leading to product loss. What is the recommended procedure?

Answer: A careful and efficient work-up and purification strategy is essential to isolate a pure product with good recovery.

  • Work-up:

    • Causality: The intermediate iminium salt must be hydrolyzed to yield the final product.[1] A rapid and cold hydrolysis is key to preventing side reactions.

    • Optimized Protocol:

      • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

      • Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.[1] This will hydrolyze the intermediate and precipitate the crude product.

      • Continue stirring for 15-30 minutes to ensure complete precipitation.

  • Purification:

    • Causality: The crude product will likely contain unreacted starting materials, inorganic salts, and organic byproducts that need to be removed.

    • Optimized Protocol:

      • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

      • Wash the solid thoroughly with cold water to remove any residual DMF and inorganic salts.

      • Further wash the solid with a cold, non-polar solvent like hexane to remove non-polar impurities.

      • Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain the pure this compound.

II. Frequently Asked Questions (FAQs)

What is the mechanism of the synthesis of this compound?

The synthesis of this compound from 2',4'-dichloro-2-hydroxyacetophenone proceeds via a Vilsmeier-Haack reaction. The key steps are:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium salt, the Vilsmeier reagent.[3]

  • Electrophilic Attack: The Vilsmeier reagent attacks the enolate of the 2-hydroxyacetophenone.

  • Double Formylation and Cyclization: A second formylation occurs, followed by an intramolecular cyclization and dehydration to form the chromone ring.[1]

  • Introduction of the Cyano Group: While the provided sources primarily describe the synthesis of 3-formylchromones, the synthesis of 3-cyanochromones follows a similar pathway, often starting from precursors that can be converted to the cyano-substituted product. The direct introduction of the cyano group can be achieved through various methods not detailed in the provided search results.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Chromone Ring Formation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Acetophenone 2',4'-dichloro-2- hydroxyacetophenone Intermediate Formylated Intermediate Acetophenone->Intermediate + Vilsmeier Reagent Chromone This compound Intermediate->Chromone Cyclization & Dehydration

Caption: Reaction pathway for this compound synthesis.

What are the key safety precautions to consider during this synthesis?
  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dimethylformamide (DMF): is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area or fume hood and wear appropriate PPE.

  • The Vilsmeier-Haack reaction is exothermic. Careful temperature control is necessary to prevent runaway reactions.

Are there alternative methods for the synthesis of chromones?

Yes, several other methods for chromone synthesis exist, including:

  • Baker-Venkataraman Rearrangement: This involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization.[4]

  • Microwave-Assisted Synthesis: Microwave irradiation can be used to accelerate the cyclization of 1-(2-hydroxyaryl)-3-aryl-1,3-propanediones to form flavones and chromones.[4]

  • Use of Different Catalysts: Other catalysts like hydrochloric acid, p-toluenesulfonic acid, and triflic anhydride have been used for the ring closure step in chromone synthesis.[4]

III. Optimized Experimental Protocol

This protocol is based on established methods for the synthesis of substituted chromones via the Vilsmeier-Haack reaction.[1][2]

Materials:

  • 2',4'-dichloro-2-hydroxyacetophenone

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath.

    • Add anhydrous DMF (3 equivalents) to the flask and begin stirring.

    • Slowly add POCl₃ (3 equivalents) dropwise from the dropping funnel, ensuring the temperature is maintained between 0-5 °C.

    • After the addition is complete, stir the mixture at this temperature for an additional 30-60 minutes.

  • Reaction with 2-hydroxyacetophenone:

    • Dissolve the 2',4'-dichloro-2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature at 0-5 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. A precipitate of the crude product should form.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold water.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

Caption: Experimental workflow for this compound synthesis.

IV. References

  • Benchchem. Synthesis of Chromone-3-Carbaldehydes via the Vilsmeier-Haack Reaction. 1

  • ResearchGate. Synthesis of 3‐Formylchromone via Vilsmeier‐Haack reaction. 5

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. 3

  • JOCPR. Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3- yl)-1-Phenyl. 2

  • Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. 6

  • Sciforum. Synthesis, Reaction and Theoretical Study of 3-Formylchromones. 7

  • Chem-Impex. This compound. 8

  • IJRPC. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. 4

  • J&K Scientific LLC. This compound | 72798-32-4. 9

  • Asian Journal of Chemistry. Synthesis of Substituted 3-Formyl Chromones. 10

  • YouTube. DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. --INVALID-LINK--

References

Technical Support Center: Synthesis of 6,8-Dichloro-3-cyanochromone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 6,8-Dichloro-3-cyanochromone. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important heterocyclic scaffold. This compound is a valuable intermediate in the development of novel pharmaceuticals, fluorescent dyes, and agrochemicals.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during its synthesis.

Section 1: The Synthetic Pathway at a Glance

The most reliable and widely used method for synthesizing this compound involves a two-stage process. It begins with the Vilsmeier-Haack formylation of 2'-hydroxy-3',5'-dichloroacetophenone to yield the key intermediate, 6,8-dichloro-3-formylchromone.[2] This intermediate is then converted to the target 3-cyano derivative. Understanding this workflow is the first step in effective troubleshooting.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Formylation & Cyclization cluster_intermediate Intermediate cluster_step2 Step 2: Cyanation cluster_final Final Product SM 2'-Hydroxy-3',5'- dichloroacetophenone Vilsmeier Vilsmeier-Haack Reaction (DMF, POCl₃) SM->Vilsmeier Intermediate 6,8-Dichloro-3-formylchromone Vilsmeier->Intermediate Cyanation Conversion of Formyl to Cyano Group Intermediate->Cyanation FP This compound Cyanation->FP

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My yield for the first step, the synthesis of 6,8-dichloro-3-formylchromone, is consistently low. What are the likely causes?

A: Low yield in the Vilsmeier-Haack reaction step is a common issue that can typically be traced to three critical areas:

  • Improper Vilsmeier Reagent Formation: The reaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent is highly exothermic.[3] If the addition of POCl₃ is too fast or performed without adequate cooling (0-5 °C), the reagent can decompose, reducing the effective concentration of the active formylating species. Always add POCl₃ dropwise to cooled DMF with vigorous stirring.[2]

  • Purity of Starting Material: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[4] The reactivity of the 2'-hydroxy-3',5'-dichloroacetophenone substrate is paramount. The presence of non-phenolic impurities or isomers (e.g., incorrect chlorination pattern) will not participate in the reaction, thus lowering the theoretical yield. Always verify the purity of your starting acetophenone by NMR and melting point analysis before beginning.

  • Incomplete Cyclization or Hydrolysis: The reaction involves not only formylation but also an intramolecular cyclization to form the chromone ring.[2] Insufficient reaction time or temperatures below ambient may lead to incomplete conversion. After the initial formylation, ensure the reaction is allowed to stir at room temperature overnight to drive the cyclization to completion.[2] Furthermore, the final workup, which involves quenching with ice-cold water, hydrolyzes an iminium intermediate to the desired aldehyde.[5] A poorly executed quench can result in an incomplete reaction and a complex mixture.

Q2: After the aqueous workup of the Vilsmeier-Haack reaction, my product is an oily or gummy precipitate, not the expected crystalline solid. What's wrong?

A: This is a classic sign of impurities, often stemming from an incomplete reaction. The primary culprits are:

  • Unreacted Starting Material: Both unreacted 2'-hydroxy-3',5'-dichloroacetophenone and excess DMF can be present.

  • Open-Chain Intermediates: If the intramolecular cyclization is not complete, the open-chain formylated acetophenone derivative may precipitate as an oil.

  • Incomplete Hydrolysis: The iminium salt intermediate formed after cyclization is often sticky. If the hydrolysis is inefficient (e.g., insufficient water or improper pH during workup), this salt will contaminate the final product.

Troubleshooting Steps:

  • Ensure a vigorous quench: Pour the reaction mixture slowly into a large volume of crushed ice and water with rapid stirring to ensure immediate and complete hydrolysis.

  • pH Adjustment: After the initial quench, adding a mild base like sodium acetate can sometimes help precipitate the product cleanly.[5]

  • Purification by Trituration: If an oil is obtained, attempt to triturate it with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can often induce crystallization of the desired formylchromone.

  • Recrystallization: The crude solid should always be recrystallized, typically from ethanol or acetic acid, to achieve high purity.[2]

Q3: My NMR spectrum of the 6,8-dichloro-3-formylchromone intermediate shows several unexpected signals. What are the common impurities?

A: Spectroscopic analysis is key to diagnosing side reactions. Below is a table of common impurities and their likely spectroscopic signatures.

Possible ImpurityPotential OriginKey ¹H NMR Signals (Approximate δ, CDCl₃)Expected Mass (m/z)
2'-Hydroxy-3',5'-dichloroacetophenoneUnreacted starting materialSinglet ~2.6 ppm (CH₃); Doublets in aromatic region; Broad singlet for phenolic OH204/206/208
Vilsmeier-Iminium IntermediateIncomplete hydrolysis during workupSignals for N(CH₃)₂ protons ~3.0-3.5 ppm; Iminium proton (>9 ppm)268/270/272
Open-chain formylated intermediateIncomplete cyclizationAldehyde proton (~10 ppm) but lacking the characteristic C2-H proton of the chromone ring242/244/246
O-formylated byproductSide reaction with phenolic -OHA formyl ester proton signal (~8.0-8.5 ppm)242/244/246

Q4: The conversion of the 3-formyl group to the 3-cyano group is low-yielding or stalls completely. How can I optimize this step?

A: This conversion is critical and can be challenging. A common method is to first form an oxime with hydroxylamine hydrochloride, followed by dehydration to the nitrile.

  • Problem: Stable Oxime Intermediate: The oxime can be quite stable. The dehydration step is crucial and often requires a strong dehydrating agent like acetic anhydride, phosphorus pentoxide, or thionyl chloride. Ensure your dehydrating agent is fresh and used in sufficient stoichiometric excess.

  • Problem: Side Reactions: Using excessively harsh dehydrating conditions (e.g., high heat with strong acid) can lead to the degradation of the chromone ring. A milder approach, such as using cyanuric chloride or simply refluxing the oxime in acetic anhydride, can be effective.

  • Alternative One-Pot Method: Literature describes methods for the direct one-pot synthesis of 3-cyanochromones from 2-hydroxyacetophenones, bypassing the isolated formyl intermediate.[6] These methods, often using reagents like DMF-DMA followed by reaction with a cyanide source, could be explored if the two-step process proves inefficient. Another reported route involves the reaction of the 3-formylchromone with cyanoacetic acid in pyridine, which may offer a more direct path.[7]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Vilsmeier-Haack reaction for this specific synthesis?

A: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[8] The mechanism proceeds in three main stages:

Vilsmeier_Mechanism cluster_stage1 Stage 1: Reagent Formation cluster_stage2 Stage 2: Electrophilic Attack cluster_stage3 Stage 3: Cyclization & Hydrolysis DMF DMF Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Reagent + POCl₃ (Exothermic) POCl3 POCl₃ POCl3->Reagent Acetophenone 2'-Hydroxy-3',5'- dichloroacetophenone Adduct Sigma Complex (Intermediate) Acetophenone->Adduct + Vilsmeier Reagent Iminium Cyclized Iminium Intermediate Adduct->Iminium - HCl (Intramolecular Cyclization) Product 6,8-Dichloro-3-formylchromone Iminium->Product + H₂O (Workup/Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation and cyclization.

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and loss of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[4][5]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the 2'-hydroxyacetophenone (activated by the hydroxyl group) attacks the carbon of the Vilsmeier reagent. This occurs at the position ortho to the hydroxyl group and meta to the deactivating acetyl and chloro groups.

  • Cyclization and Hydrolysis: After the initial electrophilic attack, the phenolic oxygen attacks the acetyl carbonyl carbon in an intramolecular cyclization, driven by the formation of the stable pyrone ring. This forms a new intermediate which, upon aqueous workup, hydrolyzes to release dimethylamine and yield the final 3-formylchromone product.[2][8]

Q2: Why is the choice of solvent important, and can I use something other than excess DMF?

A: In many Vilsmeier-Haack procedures, DMF serves as both a reagent and the solvent.[2] Using it in excess ensures the reaction goes to completion. However, other non-protic solvents like chloroform, dichloromethane, or dioxane can be used, especially if precise control over the stoichiometry of DMF is required.[9] The key is to use a solvent that is inert to the highly reactive Vilsmeier reagent and POCl₃ and can solubilize the starting materials.

Q3: Are there significant safety concerns I should be aware of?

A: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The initial mixing of DMF and POCl₃ is exothermic and must be controlled with an ice bath to prevent a runaway reaction.

Section 4: Validated Experimental Protocol

This protocol is designed to be self-validating by including in-process quality control checkpoints.

Part A: Synthesis of 6,8-Dichloro-3-formylchromone

Materials:

  • 2'-Hydroxy-3',5'-dichloroacetophenone (1.0 eq)

  • Dimethylformamide (DMF) (10 eq / solvent)

  • Phosphorus oxychloride (POCl₃) (2.5 eq)

  • Crushed Ice / Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add DMF (10 eq).

  • Reagent Formation: Cool the flask to 0 °C using an ice-salt bath.

  • POCl₃ Addition: Add POCl₃ (2.5 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, pale-yellow precipitate of the Vilsmeier reagent may form.

  • Substrate Addition: After the addition is complete, add 2'-hydroxy-3',5'-dichloroacetophenone (1.0 eq) portion-wise to the stirred mixture.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours (overnight).

    • QC Checkpoint 1: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the disappearance of the starting acetophenone.

  • Workup: Carefully and slowly pour the thick reaction mixture into a large beaker containing 500g of crushed ice with vigorous stirring. A yellow solid should precipitate.

  • Isolation: Continue stirring for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying & Purification: Dry the crude product in a vacuum oven at 50 °C. Recrystallize the solid from hot ethanol to yield 6,8-dichloro-3-formylchromone as a light-yellow crystalline solid.[2]

    • QC Checkpoint 2: Determine the melting point (Lit. m.p. 169-174 °C) and acquire ¹H NMR and Mass Spec data to confirm structure and purity.[10]

Part B: Synthesis of this compound

Materials:

  • 6,8-Dichloro-3-formylchromone (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Pyridine (solvent)

  • Acetic Anhydride (dehydrating agent)

Procedure:

  • Oxime Formation: Dissolve 6,8-dichloro-3-formylchromone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in pyridine. Heat the mixture at 80 °C for 2 hours.

    • QC Checkpoint 3: Monitor the formation of the oxime by TLC. The oxime should have a different Rf value than the starting aldehyde.

  • Dehydration: Cool the mixture slightly and add acetic anhydride (3.0 eq). Reflux the mixture for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water. A solid will precipitate.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF mixture) to afford pure this compound.

    • QC Checkpoint 4: Confirm the final product structure and purity by melting point (Lit. m.p. 169-174 °C), NMR (disappearance of aldehyde proton, appearance of nitrile in IR/¹³C NMR), and Mass Spec analysis.[11]

References

stability issues of 6,8-Dichloro-3-cyanochromone under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6,8-dichloro-3-cyanochromone (CAS 72798-32-4). This versatile heterocyclic compound is a key building block in medicinal chemistry and materials science, frequently used in the synthesis of novel anti-inflammatory agents, anticancer therapeutics, and fluorescent dyes.[1] Its unique chemical structure, featuring a dichlorinated chromone core and an electron-withdrawing cyano group, imparts significant reactivity that is harnessed in complex organic syntheses.[1][2]

However, the very features that make this molecule synthetically valuable also render it susceptible to degradation under certain experimental conditions. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered with this compound, with a specific focus on its behavior in acidic environments. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in an acidic solvent for my reaction, and I'm seeing poor yield or unexpected byproducts. Could the compound be degrading?

A1: Yes, it is highly probable. The chromone scaffold, particularly with an electron-withdrawing group like a cyano moiety at the C3 position, is susceptible to acid-catalyzed reactions.[3] Under acidic conditions (e.g., in the presence of HCl, H₂SO₄, or even strong Lewis acids), two primary degradation pathways are likely:

  • Hydrolysis of the Nitrile Group: The cyano (-C≡N) group can undergo acid-catalyzed hydrolysis. This typically proceeds first to a carboxamide intermediate (-CONH₂) and subsequently to a carboxylic acid (-COOH).

  • Pyrone Ring Opening: The core benzopyrone ring system of the chromone can be opened via acid-catalyzed hydrolysis. This reaction attacks the ether linkage within the heterocyclic ring, leading to a phenolic derivative.

These degradation events can significantly reduce the concentration of the starting material, leading to lower yields of your desired product and the formation of new, often more polar, impurities.

Q2: What are the specific degradation products I should be looking for?

A2: Based on the known reactivity of 3-cyanochromones, the most likely degradation products under acidic stress are 6,8-dichloro-4-oxo-4H-chromene-3-carboxamide and 6,8-dichloro-4-oxo-4H-chromene-3-carboxylic acid . If the pyrone ring opens, you may observe derivatives of 2'-hydroxyacetophenone. Identifying these requires analytical techniques capable of separating compounds with different polarities and providing structural information, such as LC-MS.[4][5]

Q3: How can I prevent or minimize the degradation of this compound in my experiments?

A3: Minimizing degradation requires careful control of experimental conditions:

  • pH Control: If possible, maintain the reaction medium at a neutral or near-neutral pH. If acidic conditions are required, use the mildest acid and the lowest concentration necessary to achieve the desired transformation.

  • Temperature Management: Avoid high temperatures. Acid-catalyzed hydrolysis is significantly accelerated by heat.[6] If heating is unavoidable, shorten the reaction time as much as possible.

  • Moisture Control: Use anhydrous solvents and reagents, as water is a reactant in the hydrolysis pathway.

  • Order of Addition: Consider adding the this compound to the reaction mixture last, after all other reagents have been combined and the desired temperature has been reached, to minimize its exposure time to harsh conditions.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. The manufacturer recommends storage at 0-8°C.[1] It should be kept in a tightly sealed container to protect it from atmospheric moisture. Avoid storing it in proximity to acidic vapors.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause Recommended Action & Rationale
Low or no recovery of starting material in an acidic reaction. Acid-catalyzed degradation of the chromone.Perform a control experiment by stirring the compound in the acidic medium (without other reactants) and monitor its concentration over time using HPLC. This will confirm and quantify its instability under your specific conditions.[7]
Appearance of new, more polar spots on TLC or peaks in HPLC. Formation of hydrolysis products (amide, carboxylic acid).Characterize the new peaks using LC-MS to confirm their identity. The carboxylic acid degradant will be significantly more polar than the parent nitrile.[5]
Solution changes color or forms a precipitate over time. Extensive degradation or formation of insoluble degradation products.Immediately analyze an aliquot of the solution. If degradation is confirmed, the experimental conditions must be re-evaluated. Consider using a different solvent system or a protective group strategy if the cyano moiety is not the reactive site.
Inconsistent results between experimental runs. Variable levels of acid or water contamination.Standardize all reagents and solvents. Use freshly opened or properly stored anhydrous solvents. Accurately measure the pH or acid concentration for every run to ensure reproducibility.

Technical Protocols & Methodologies

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol outlines a systematic approach to quantify the stability of this compound under acidic conditions, in accordance with ICH guidelines on forced degradation studies.[6][8] This allows for the development of a stability-indicating analytical method.

Objective: To determine the degradation rate and identify primary degradation products of this compound under defined acidic stress.

Materials:

  • This compound (≥98% purity)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Class A volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in Acetonitrile B Dilute stock to 0.1 mg/mL in 0.1 M HCl A->B Dilution D Control: Dilute stock to 0.1 mg/mL in 50:50 ACN:H2O A->D Dilution C Incubate at 60°C B->C Stress E Withdraw Aliquots at T=0, 2, 4, 8, 24h C->E Time-course Sampling D->E F Neutralize with NaOH, Dilute to working concentration E->F Quenching G Analyze via Stability-Indicating HPLC-UV/MS Method F->G Injection

Caption: Experimental workflow for the acidic forced degradation study.

Step-by-Step Procedure:

  • Preparation of Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile. This is your stock solution.

  • Preparation of Acidic Stress Sample (0.1 mg/mL):

    • Transfer 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add approximately 5 mL of 0.1 M HCl.

    • Place the flask in a thermostatically controlled water bath set to 60°C. Allow to equilibrate.

    • Once equilibrated, dilute to the mark with 0.1 M HCl. Mix well. This is your T=0 sample point. Immediately proceed to step 4.

  • Preparation of Control Sample (0.1 mg/mL):

    • Transfer 1 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with a 50:50 mixture of acetonitrile and deionized water.

    • Store this sample at 4°C, protected from light. This sample is used to ensure the compound is stable in the analysis solvent and to calculate the percentage degradation.

  • Time-Course Study:

    • Maintain the acidic stress sample at 60°C.

    • At specified time points (e.g., 2, 4, 8, and 24 hours), withdraw a 1 mL aliquot from the flask.

  • Sample Quenching and Preparation for Analysis:

    • Immediately transfer the 1 mL aliquot to a 10 mL volumetric flask.

    • Add 1 mL of 0.1 M NaOH to neutralize the acid. Rationale: This step is critical to stop the degradation reaction, ensuring that the analytical result accurately reflects the specific time point.

    • Dilute to the mark with the mobile phase (e.g., 50:50 acetonitrile:water). This brings the sample to a suitable concentration for HPLC analysis.

  • HPLC-UV/MS Analysis:

    • Analyze the control and all time-point samples using a validated stability-indicating HPLC method.

    • Method Parameters (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at an appropriate wavelength (determined by UV scan) and/or MS detector.

    • Rationale: A gradient method is essential to separate the non-polar parent compound from potentially more polar degradation products.[7] Mass spectrometry provides structural confirmation of any new peaks observed.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Use the peak areas of any new peaks to determine the percentage of each degradation product formed.

    • Confirm the mass-to-charge ratio (m/z) of the degradants to support the proposed structures.

Proposed Degradation Pathway

The primary degradation route under these conditions is hypothesized to be the hydrolysis of the nitrile group.

G A This compound (Parent Compound) B 6,8-Dichloro-3-carboxamidochromone (Intermediate) A->B H₃O⁺, Δ (Step 1: Hydration) C 6,8-Dichloro-3-carboxychromone (Final Product) B->C H₃O⁺, Δ (Step 2: Hydrolysis)

Caption: Proposed acid-catalyzed hydrolysis pathway of this compound.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 6,8-Dichloro-3-cyanochromone

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction

Welcome to the technical support guide for 6,8-Dichloro-3-cyanochromone. This molecule is a versatile building block in medicinal chemistry and materials science, frequently used in the synthesis of novel therapeutic agents, fluorescent dyes, and advanced materials.[1][2][3] A significant challenge consistently faced by researchers is its inherently poor solubility in aqueous media, a hurdle that can impede biological assays, formulation development, and overall experimental reproducibility.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide you, our fellow researchers and drug development professionals, with both the foundational knowledge and actionable strategies to effectively overcome the solubility challenges associated with this compound. Our approach is rooted in explaining the "why" behind each technique, empowering you to make informed decisions for your specific experimental context.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the fundamental physicochemical properties of this compound that contribute to its poor solubility?

A1: Understanding the molecule's inherent properties is the first step in devising a solubilization strategy.

This compound is a neutral, hydrophobic molecule. Its key characteristics are summarized below:

PropertyValueImplication for Solubility
Molecular Formula C₁₀H₃Cl₂NO₂The carbon-rich scaffold and chlorine atoms contribute to its lipophilic (water-hating) nature.
Molecular Weight 240.05 g/mol [1]
Appearance White crystalline solid[1]The crystalline lattice structure requires energy to break during dissolution.
Melting Point 172-180 °C[1]A high melting point often correlates with strong crystal lattice energy, which can negatively impact solubility.
Structure Chromone core with two chlorine atoms and a cyano group.The molecule lacks easily ionizable groups, meaning its solubility is not significantly influenced by pH changes in the typical physiological range.

The combination of a rigid, non-polar structure and strong intermolecular forces within its crystal lattice makes it highly resistant to dissolution in water and buffered aqueous solutions.

Q2: I'm observing precipitation when I add my DMSO stock of this compound to my aqueous assay buffer. What are the primary strategies to address this?

A2: This is a classic sign of a compound "crashing out" of solution. When a concentrated DMSO stock is diluted into an aqueous medium where the compound is poorly soluble, it rapidly precipitates. The initial strategies involve modifying the solvent environment to be more accommodating.

Two primary approaches are recommended: Co-solvents and the use of Solubilizing Excipients .

1. Co-solvent Systems: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar compounds by reducing the overall polarity of the solvent mixture.[4][5]

  • Mechanism: They disrupt the hydrogen bonding network of water and create a more lipophilic environment that can accommodate the hydrophobic drug molecule.[5]

  • Common Examples: Polyethylene Glycols (PEGs, e.g., PEG300, PEG400), Propylene Glycol (PG), ethanol, and glycerin.[5][6]

  • Causality: For cell-based assays, it is critical to use the minimum amount of co-solvent necessary, as these agents can have their own biological effects or induce cytotoxicity at higher concentrations.[4] A good starting point for an in vitro formulation is to ensure the final concentration of the organic solvent (including the DMSO from your stock) is low, typically <1% and ideally <0.5%.

2. Solubilizing Excipients (Surfactants & Cyclodextrins): If co-solvents are insufficient or interfere with your assay, the next step is to employ specialized formulating agents.

  • Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC).[7][8] The hydrophobic core of the micelle can encapsulate this compound, while the hydrophilic shell keeps the entire complex dissolved in the aqueous phase.[9][10]

    • Examples: Polysorbates (e.g., Tween® 80), Sodium Dodecyl Sulfate (SDS).[4][8]

    • Causality: The choice of surfactant is critical. Non-ionic surfactants like Tween® 80 are generally preferred for biological systems due to lower toxicity compared to ionic surfactants like SDS.[4]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can form "inclusion complexes" where the poorly soluble drug molecule is physically trapped within the hydrophobic cavity.[11][13] This complex presents a hydrophilic exterior to the water, dramatically increasing apparent solubility.[14]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[11]

    • Causality: Cyclodextrins are highly effective and generally well-tolerated, making them a powerful tool for both in vitro and in vivo formulations. The size of the cyclodextrin cavity must be appropriate for the guest molecule to form a stable complex.

Q3: How do I choose the right solubilization strategy for my specific experiment?

A3: The optimal strategy depends on your experimental context, balancing the need for solubility with the tolerance of your biological system. The following decision workflow can guide your choice.

G cluster_0 cluster_1 Level 1: Solvent Modification cluster_2 Level 2: Advanced Formulations cluster_3 start Start: Compound Precipitation in Aqueous Buffer cosolvent Use Co-solvents (e.g., PEG300, PG) start->cosolvent Is the required concentration of organic solvent low (<1%)? And is it compatible with the assay? surfactant Use Surfactants (e.g., Tween 80) cosolvent->surfactant No, cytotoxicity or interference observed end_invitro Goal: Soluble & Validated for In Vitro Assay cosolvent->end_invitro Yes cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin No, or if micelle formation interferes with assay surfactant->end_invitro Yes, solubility achieved below toxic concentration cyclodextrin->end_invitro Solubility achieved end_invivo Goal: Soluble & Tolerated for In Vivo Study cyclodextrin->end_invivo For in vivo studies, cyclodextrins are often a first-choice advanced method G cluster_0 Poorly Soluble Drug (D) cluster_1 Co-solvent Mechanism cluster_2 Surfactant (Micelle) Mechanism cluster_3 Cyclodextrin Mechanism D D D_agg Aggregate (Precipitate) D->D_agg In Aqueous Media D_cosolv micelle_shell Micelle cd_complex Inclusion Complex p1 D_cosolv->p1 Solvated by Co-solvent/Water Mix p2 D_cosolv->p2 Solvated by Co-solvent/Water Mix p3 D_cosolv->p3 Solvated by Co-solvent/Water Mix p4 D_cosolv->p4 Solvated by Co-solvent/Water Mix p5 D_cosolv->p5 Solvated by Co-solvent/Water Mix micelle_core D micelle_core->micelle_shell Encapsulated in Hydrophobic Core D_cd D D_cd->cd_complex Trapped in Hydrophobic Cavity

References

Technical Support Center: Optimization of Reaction Conditions for 6,8-Dichloro-3-cyanochromone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 6,8-Dichloro-3-cyanochromone. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and anti-cancer activities.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the challenges of this synthesis and achieve optimal results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most established route involves a two-step process starting from 2'-Hydroxy-3',5'-dichloroacetophenone:

  • Vilsmeier-Haack Reaction: The starting acetophenone is first converted to 6,8-Dichloro-3-formylchromone via a double formylation and cyclization reaction using a Vilsmeier reagent (typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)).[3][4]

  • Conversion of Formyl to Cyano Group: The intermediate aldehyde is then converted to the target nitrile. This can be achieved through several methods, most commonly by forming an oxime with hydroxylamine, followed by dehydration.[5]

Q2: What is the mechanism of the Vilsmeier-Haack reaction in this context?

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich compounds.[6] In this synthesis, it proceeds through several key steps:

  • Vilsmeier Reagent Formation: POCl₃ reacts with DMF to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.

  • Electrophilic Attack: The starting 2'-hydroxy-3',5'-dichloroacetophenone undergoes a double formylation.

  • Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization followed by dehydration to yield the stable chromone ring system with a formyl group at the 3-position.[3]

Q3: Why is strict temperature control necessary when preparing the Vilsmeier reagent?

The reaction between POCl₃ and DMF is highly exothermic. Maintaining a low temperature, typically between 0-5 °C, is critical for two main reasons:

  • Reagent Stability: The Vilsmeier reagent can decompose at higher temperatures, reducing its efficacy.

  • Selectivity: Controlling the temperature prevents unwanted side reactions and the formation of impurities, ensuring a cleaner reaction profile and higher yield of the desired product.[3]

Q4: What are the primary safety concerns when performing this synthesis?

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the Vilsmeier reagent. Ensure all glassware is oven-dried and use anhydrous solvents.[3]

  • Work-up: The quenching of the reaction mixture by pouring it into ice water must be done slowly and carefully, as the hydrolysis of excess POCl₃ can be vigorous.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The problems are categorized by the reaction step.

Step 1: Vilsmeier-Haack Reaction (Synthesis of 6,8-Dichloro-3-formylchromone)

Q: I am getting a very low yield or no product at all. What could be the cause?

A: Low or no yield in the Vilsmeier-Haack step is a common issue that can usually be traced back to one of three areas: reagent quality, reaction conditions, or work-up procedure.

  • Probable Cause 1: Inactive Vilsmeier Reagent.

    • Explanation: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the DMF, on the glassware, or from the atmosphere will rapidly decompose the reagent.

    • Solution:

      • Ensure your DMF is anhydrous. Use a new, sealed bottle or a properly dried solvent.

      • Oven-dry all glassware immediately before use and allow it to cool in a desiccator.

      • Use fresh, high-purity phosphorus oxychloride (POCl₃).

      • Maintain a dry atmosphere during the reaction setup using a drying tube or an inert gas (e.g., nitrogen, argon).

  • Probable Cause 2: Incomplete Reaction.

    • Explanation: The reaction may not have proceeded to completion. This can be due to insufficient reaction time or temperature.

    • Solution:

      • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

      • If the starting material is still present after the recommended time, consider extending the heating period at 60-70 °C for another 1-2 hours.[3]

      • Ensure the reaction mixture is being stirred efficiently to promote contact between reactants.

  • Probable Cause 3: Improper Work-up.

    • Explanation: The hydrolysis of the reaction intermediate is a critical step. If not done correctly, the product may not precipitate effectively or may decompose.

    • Solution:

      • Pour the reaction mixture slowly and in a thin stream into a beaker of vigorously stirred crushed ice and water.[3][7] This ensures efficient heat dissipation and controlled hydrolysis.

      • After pouring, continue to stir the ice-water mixture for at least 30 minutes to allow for complete precipitation of the crude product.

Q: My final product from Step 1 is impure, showing multiple spots on TLC. How can I improve the purity?

A: The formation of byproducts is typically due to poor control over reaction parameters.

  • Probable Cause: Incorrect Stoichiometry or Temperature.

    • Explanation: Using an incorrect ratio of reagents or allowing the temperature to rise uncontrollably during the addition of POCl₃ can lead to side reactions.

    • Solution:

      • Carefully measure the equivalents of anhydrous DMF and POCl₃ (typically 3 equivalents of each relative to the acetophenone).[3]

      • Add the POCl₃ dropwise to the DMF while maintaining the temperature strictly between 0-5 °C using an ice-salt bath.[3] A slow, controlled addition is crucial.

      • Similarly, add the solution of 2'-Hydroxy-3',5'-dichloroacetophenone to the pre-formed Vilsmeier reagent slowly while maintaining the low temperature.

      • Purify the crude product obtained after filtration. Recrystallization from ethanol is often effective for obtaining pure 6,8-Dichloro-3-formylchromone.[7]

Step 2: Conversion to this compound

Q: The conversion of the aldehyde to the nitrile is inefficient. What can I do?

A: This conversion is often done via an oxime intermediate. Issues can arise during either the oxime formation or its subsequent dehydration.

  • Probable Cause 1: Incomplete Oxime Formation.

    • Explanation: The reaction between the aldehyde and hydroxylamine is pH-dependent and reversible. If conditions are not optimal, the equilibrium may not favor product formation.

    • Solution:

      • Ensure the pH of the reaction mixture is appropriately controlled, often in the range of 4-5, by using a buffer like sodium acetate.

      • Use a slight excess of hydroxylamine hydrochloride to drive the reaction forward.

      • Allow sufficient reaction time and monitor by TLC until the starting aldehyde spot has disappeared.

  • Probable Cause 2: Incomplete Dehydration of the Oxime.

    • Explanation: The dehydration step requires an effective reagent to remove the elements of water from the oxime. The activity of the dehydrating agent is key.

    • Solution:

      • A dimethylformamide-thionyl chloride complex is a mild and effective reagent for this transformation.[5] Ensure the thionyl chloride is fresh.

      • Other dehydrating agents like acetic anhydride, trifluoroacetic anhydride, or phosphorus pentoxide can also be screened, but reaction conditions will need to be optimized accordingly.

      • Ensure the reaction is carried out under anhydrous conditions to prevent reagent quenching.

Optimized Experimental Protocols

Protocol 1: Synthesis of 6,8-Dichloro-3-formylchromone

This protocol is adapted from standard Vilsmeier-Haack procedures.[3][7]

  • Preparation of Vilsmeier Reagent:

    • To a three-neck, oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a drying tube, add anhydrous dimethylformamide (DMF, 3.0 eq.).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 3.0 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the resulting pale yellow or pinkish mixture at 0-5 °C for an additional 45 minutes.

  • Reaction with Acetophenone:

    • Dissolve 2'-Hydroxy-3',5'-dichloroacetophenone (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature between 0-5 °C.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 65 °C and maintain this temperature for 3-4 hours, monitoring by TLC (e.g., using 30% ethyl acetate in hexanes).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and water (approx. 500 mL for a 10 mmol scale reaction).

    • With vigorous stirring, slowly and carefully pour the reaction mixture into the ice water.

    • A solid precipitate (light yellow) should form. Continue stirring for 30 minutes.

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold water to remove residual DMF and inorganic salts.

    • Dry the solid under vacuum. The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound (via Oxime)

This protocol is a general method based on known aldehyde-to-nitrile conversions.[5]

  • Oxime Formation:

    • In a round-bottom flask, suspend 6,8-Dichloro-3-formylchromone (1.0 eq.) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

    • Reflux the mixture for 2-3 hours until TLC analysis shows complete consumption of the starting aldehyde.

    • Cool the mixture and pour it into cold water.

    • Filter the resulting precipitate (the oxime), wash with water, and dry thoroughly.

  • Oxime Dehydration:

    • In a fume hood, add thionyl chloride (2.0 eq.) dropwise to ice-cold anhydrous DMF, with stirring, to prepare the dehydrating complex.

    • Add the dry 6,8-Dichloro-3-formylchromone oxime to this mixture portion-wise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Carefully pour the reaction mixture into ice water.

    • Collect the solid precipitate by filtration, wash with water, and dry.

    • Purify the crude this compound by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization.

Data Presentation & Visualization

Table 1: Summary of Key Parameters for Optimization

For any chemical synthesis, systematic optimization of parameters is key to maximizing yield and purity.[8] The following table outlines critical variables to consider for the Vilsmeier-Haack reaction step.

ParameterRange / OptionsRationale & Key Considerations
Temperature 0 °C to 70 °CCrucial for Vilsmeier reagent formation (0-5 °C) and subsequent reaction completion (60-70 °C).[3]
Solvent DMF (Anhydrous)DMF acts as both a solvent and a reagent. Anhydrous conditions are non-negotiable.[3]
Reagent Ratio 2.5 - 3.5 eq.A slight excess of the Vilsmeier reagent (relative to the acetophenone) can drive the reaction to completion.[7]
Reaction Time 2 - 6 hoursMust be determined empirically by monitoring the disappearance of starting material via TLC.[9]
Base (for work-up) N/A (Hydrolysis)Quenching is achieved by hydrolysis in ice water. Subsequent neutralization with a mild base (e.g., NaHCO₃) may be needed.

Diagrams

Reaction_Scheme cluster_start Starting Material cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Conversion to Nitrile start 2'-Hydroxy-3',5'-dichloroacetophenone step1 6,8-Dichloro-3-formylchromone start->step1 POCl3, DMF (0 °C to 65 °C) step2 This compound step1->step2 1. NH2OH·HCl 2. Dehydrating Agent

Caption: Overall synthetic pathway to this compound.

Troubleshooting_Flowchart start Low Yield in Vilsmeier-Haack Step? reagent_check Are DMF and POCl3 anhydrous and fresh? start->reagent_check reagent_no No reagent_check->reagent_no No temp_check Was temperature maintained at 0-5 °C during additions? reagent_check->temp_check Yes reagent_yes Yes reagent_sol Use new, anhydrous reagents. Dry all glassware. reagent_no->reagent_sol temp_no No temp_check->temp_no No time_check Was reaction monitored by TLC to confirm completion? temp_check->time_check Yes temp_yes Yes temp_sol Improve cooling (ice-salt bath). Add reagents dropwise. temp_no->temp_sol time_no No time_check->time_no No workup_check Was work-up performed by slow pouring into stirred ice water? time_check->workup_check Yes time_yes Yes time_sol Monitor reaction by TLC. Extend heating time if needed. time_no->time_sol workup_no No workup_check->workup_no No success Yield Improved workup_check->success Yes workup_yes Yes workup_sol Pour slowly into vigorously stirred ice water for quenching. workup_no->workup_sol

Caption: Troubleshooting flowchart for low yield in the Vilsmeier-Haack reaction.

References

preventing byproduct formation in chromone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preventing Byproduct Formation in Chromone Synthesis

Introduction:

The chromone core is a privileged scaffold in medicinal chemistry and drug development, forming the backbone of numerous pharmacologically active compounds.[1][2][3] While several synthetic routes to chromones have been developed, many researchers encounter challenges with byproduct formation, which can complicate purification and significantly reduce yields.[4] This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reaction conditions, and improve the overall efficiency of your chromone synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during chromone synthesis.

Q1: I'm observing a significant amount of a coumarin byproduct in my Simonis reaction. How can I favor the formation of the chromone?

A1: The Simonis reaction, which involves the condensation of a phenol with a β-ketoester, can indeed yield both chromones and coumarins.[2] The choice of condensing agent is critical. While sulfuric acid tends to favor the formation of coumarins, phosphorus pentoxide (P₂O₅) is known to promote the formation of chromones.[2] The mechanism involves the preferential reaction pathway dictated by the catalyst.

Troubleshooting Tip: If you are using sulfuric acid, consider switching to phosphorus pentoxide. Additionally, carefully controlling the reaction temperature can influence the product ratio.

Q2: My Baker-Venkataraman rearrangement is not proceeding to completion, and I'm isolating the intermediate 1,3-diketone. What can I do?

A2: The Baker-Venkataraman rearrangement is a key step in many chromone syntheses, involving the conversion of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization.[2][4] Incomplete rearrangement can be due to several factors:

  • Base Strength: A sufficiently strong base is required to generate the enolate for the intramolecular acyl transfer. If you are using a weaker base like potassium carbonate, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide.

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at an appropriate temperature to allow for complete rearrangement. Microwave heating has been shown to accelerate this transformation.[1]

Q3: During the final acid-catalyzed cyclization step, I'm getting a complex mixture of products. What could be the cause?

A3: The acid-catalyzed cyclization of the 1,3-diketone intermediate is a common final step.[1] However, harsh acidic conditions can lead to side reactions and decomposition.[4]

  • Acid Choice and Concentration: Strong acids like concentrated sulfuric acid can be too harsh.[2] Consider using a milder acid catalyst such as polyphosphoric acid (PPA) or even acetic acid.[1][3] The concentration of the acid is also crucial; using a more dilute solution might prevent unwanted side reactions.

  • Protecting Groups: If your starting materials contain acid-sensitive functional groups, consider using appropriate protecting groups that can be removed under milder conditions after the cyclization is complete.

Q4: I'm attempting a Vilsmeier-Haack reaction to synthesize a 3-formylchromone, but the yield is low. How can I improve it?

A4: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group at the 3-position of the chromone ring.[5] Low yields can often be attributed to:

  • Reagent Stoichiometry: Ensure you are using the correct stoichiometry of the Vilsmeier reagent (typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)). An excess of the reagent may be necessary.

  • Reaction Temperature: The reaction is often performed at elevated temperatures. Optimizing the temperature is key to driving the reaction to completion without causing decomposition.

  • Microwave Irradiation: The use of microwave-assisted synthesis has been reported to improve the yields and reduce reaction times for the Vilsmeier-Haack reaction in chromone synthesis.[2]

Part 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming specific byproduct formation challenges.

Guide 1: Minimizing Chalcone Formation in Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation between an o-hydroxyacetophenone and a benzaldehyde derivative is a common route to chalcones, which are precursors to flavones (a subclass of chromones).[3] However, incomplete cyclization can lead to the isolation of the chalcone as a major byproduct.

Underlying Cause: The subsequent intramolecular cyclization of the chalcone to the flavone often requires specific conditions to proceed efficiently.

Troubleshooting Protocol:

  • Optimize the Cyclization Step:

    • Method A: Iodine in DMSO: After the initial Claisen-Schmidt condensation, isolate the crude chalcone. Dissolve it in dimethyl sulfoxide (DMSO) and add a catalytic amount of iodine. Reflux the mixture until the reaction is complete (monitor by TLC). This method is effective for the oxidative cyclization of chalcones to flavones.[6]

    • Method B: Acid-Catalyzed Cyclization: Treat the isolated chalcone with a mixture of a suitable acid (e.g., HCl in ethanol) and an oxidizing agent (e.g., H₂O₂). The acid catalyzes the cyclization, and the oxidizing agent facilitates the aromatization to the flavone ring.

  • One-Pot Synthesis:

    • Consider a one-pot procedure where the Claisen-Schmidt condensation is immediately followed by the cyclization step without isolating the intermediate chalcone. This can be achieved by carefully selecting the reaction conditions (e.g., using a stronger base or adding the cyclizing agent after the initial condensation is complete).

Data Summary: Comparison of Cyclization Methods

MethodReagentsTypical YieldAdvantagesDisadvantages
Iodine in DMSOI₂, DMSOGood to ExcellentMild conditions, high yieldsRequires post-synthesis removal of DMSO
Acid-CatalyzedHCl/Ethanol, H₂O₂Moderate to GoodReadily available reagentsCan be harsh for sensitive substrates
Guide 2: Preventing Ring-Opening of the Chromone Core

The pyrone ring of the chromone scaffold can be susceptible to nucleophilic attack and subsequent ring-opening, especially under basic conditions.[6][7] This is a common issue when performing reactions on the chromone core itself.

Underlying Cause: The C2 position of the chromone ring is electrophilic and can be attacked by nucleophiles, leading to the opening of the pyrone ring to form a 1-(2-hydroxyphenyl)-1,3-dione derivative.[8]

Troubleshooting Protocol:

  • Reaction pH Control:

    • If possible, perform reactions under neutral or acidic conditions to avoid the presence of strong nucleophiles that can initiate ring-opening.

    • When a base is required, use a non-nucleophilic base (e.g., DBU, proton sponge) or a sterically hindered base to minimize attack on the chromone ring.

  • Protecting Group Strategy:

    • For reactions that require strongly basic conditions, consider strategies that do not involve the pre-formed chromone ring. For example, perform the desired modifications on the o-hydroxyacetophenone precursor before the final cyclization to form the chromone.

  • Careful Selection of Nucleophiles:

    • When a nucleophilic addition to the chromone system is intended (e.g., at the C2-C3 double bond), carefully control the stoichiometry and reaction conditions to favor the desired reaction over ring-opening.

Workflow Diagram: Decision-Making for Reactions on the Chromone Core

G start Reaction on Chromone Core Required? base_needed Is a base required? start->base_needed strong_base Is a strong nucleophilic base needed? base_needed->strong_base Yes acidic_neutral Perform reaction under acidic/neutral conditions base_needed->acidic_neutral No non_nucleophilic_base Use a non-nucleophilic or hindered base strong_base->non_nucleophilic_base No modify_precursor Modify precursor before cyclization strong_base->modify_precursor Yes success Desired Product acidic_neutral->success proceed_with_caution Proceed with careful control of stoichiometry and temperature non_nucleophilic_base->proceed_with_caution modify_precursor->success proceed_with_caution->success failure Ring-Opening Byproduct proceed_with_caution->failure

Caption: Decision tree for minimizing chromone ring-opening.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of a Flavone via Baker-Venkataraman Rearrangement and Acid-Catalyzed Cyclization

Objective: To synthesize a flavone from an o-hydroxyacetophenone and a benzoyl chloride, minimizing the isolation of the intermediate 1,3-diketone.

Materials:

  • o-Hydroxyacetophenone

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Potassium hydroxide (KOH)

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Ethanol

Procedure:

  • Esterification:

    • Dissolve the o-hydroxyacetophenone in anhydrous pyridine.

    • Cool the solution in an ice bath and slowly add benzoyl chloride dropwise with stirring.

    • Allow the reaction to stir at room temperature overnight.

    • Pour the reaction mixture into ice-cold dilute HCl to precipitate the ester. Filter, wash with water, and dry.

  • Baker-Venkataraman Rearrangement:

    • Dissolve the obtained ester in pyridine.

    • Add powdered KOH and heat the mixture at 50-60 °C for 2-3 hours, or until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and pour it into ice-cold dilute HCl to precipitate the 1,3-diketone.

  • Cyclization to Flavone:

    • Dissolve the crude 1,3-diketone in glacial acetic acid.

    • Add a few drops of concentrated sulfuric acid.

    • Reflux the mixture for 1-2 hours.

    • Cool the reaction mixture and pour it into ice water to precipitate the flavone.

    • Filter the product, wash thoroughly with water, and recrystallize from ethanol.

Mechanism Diagram: Baker-Venkataraman Rearrangement and Cyclization

G cluster_0 Baker-Venkataraman Rearrangement cluster_1 Acid-Catalyzed Cyclization A o-Acyloxyacetophenone B Enolate Intermediate A->B Base (e.g., KOH) C 1,3-Diketone B->C Intramolecular Acyl Transfer D 1,3-Diketone E Hemiketal Intermediate D->E Acid (e.g., H₂SO₄) F Flavone E->F Dehydration

Caption: Key steps in flavone synthesis.

References

Technical Support Center: Catalyst Selection for Reactions Involving 6,8-Dichloro-3-cyanochromone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,8-dichloro-3-cyanochromone. This guide is designed for researchers, medicinal chemists, and materials scientists utilizing this versatile building block. Here, we provide expert-driven insights, troubleshooting advice, and detailed protocols to help you navigate the complexities of catalyst selection for reactions involving this electron-deficient heterocyclic system. Our goal is to explain the causality behind experimental choices, ensuring your synthetic efforts are both efficient and reproducible.

Introduction: The Synthetic Potential of this compound

  • The Aryl Chlorides (C6 and C8): These positions are prime handles for functionalization via transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).

  • The Cyano-Activated π-System: The electron-withdrawing nature of the carbonyl (C4) and cyano (C3) groups activates the entire ring system, crucially influencing the reactivity of the chloro-substituents and the pyrone ring itself.[4]

This guide focuses on providing a clear rationale for selecting the appropriate catalytic system to achieve desired transformations at the C6 and C8 positions.

Frequently Asked Questions (FAQs): Catalyst and Reaction Selection

This section addresses common questions regarding the strategic choice of catalysts and reaction pathways for modifying this compound.

Q1: I want to form a C-C bond at one of the chlorine positions. Should I use a Suzuki-Miyaura coupling? What catalyst system do you recommend?

Yes, the Suzuki-Miyaura coupling is the most widely used and versatile method for forming C(sp²)-C(sp²) bonds with this substrate.[5] Success hinges on selecting a catalyst system that can efficiently perform oxidative addition into the C-Cl bonds.

Core Recommendation: For aryl chlorides, catalyst systems based on palladium(0) precursors with electron-rich, sterically hindered phosphine ligands are the industry standard. These ligands facilitate the often rate-limiting oxidative addition step and promote the reductive elimination to form the product.

Catalyst ComponentRecommended OptionsRationale & Key Considerations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.
Ligand Buchwald-type biarylphosphines: XPhos, SPhos, RuPhosThese provide the necessary steric bulk and electron-donating properties to activate C-Cl bonds. XPhos is often a robust first choice for challenging substrates.[6]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A moderate to strong inorganic base is required for the transmetalation step. K₃PO₄ is often effective for aryl chlorides.
Solvent Toluene, 1,4-Dioxane, THF (often with water)Anhydrous, degassed solvents are critical to prevent catalyst deactivation. The addition of water can sometimes accelerate the reaction.

Expert Insight: The electronic properties of the chromone core make the C-Cl bonds more reactive than those on a simple dichlorobenzene ring. However, achieving mono-selective coupling can be challenging. To favor mono-arylation, use a slight deficiency or stoichiometric amount (0.95-1.1 equivalents) of the boronic acid partner and monitor the reaction carefully by LC-MS. Di-arylation can be achieved by using an excess (>2.2 equivalents) of the boronic acid and a higher catalyst loading.[7]

Q2: Which chlorine, C6 or C8, is more likely to react first in a cross-coupling reaction?

Predicting the site-selectivity in dihalogenated heterocycles is complex and depends on a fine balance of electronic and steric factors, as well as the specific catalyst system employed.[5]

  • Electronic Bias: The C6 position is para to the electron-withdrawing carbonyl group, while the C8 position is ortho. The C6 position may be slightly more activated towards oxidative addition due to resonance effects.

  • Steric Hindrance: The C8 position is adjacent to the fused pyrone ring, which may impart some steric hindrance, potentially favoring reaction at C6.

  • Catalyst Control: The choice of ligand can sometimes override the intrinsic reactivity of the substrate.[5] For instance, certain ligands may exhibit a preference for the more sterically accessible position.

Recommendation: For a new system, it is essential to perform a small-scale test reaction and determine the product ratio by ¹H NMR or LC-MS. If selectivity is low, screening different ligands (e.g., comparing XPhos to a ferrocene-based ligand like dppf) can sometimes invert or improve the selectivity.[5]

Q3: I need to install a nitrogen-based functional group (e.g., an aniline or a heterocycle). Should I use a Buchwald-Hartwig amination or an SNAr reaction?

This is an excellent strategic question. Both pathways are viable, but the choice depends on the nucleophile's properties and the desired reaction conditions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed method is exceptionally broad in scope and generally more reliable for a wide range of amines, including less nucleophilic ones.[8][9] It follows similar principles to the Suzuki coupling, requiring a Pd(0) catalyst with a specialized ligand.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway does not require a metal catalyst but is only effective with strong nucleophiles (e.g., alkoxides, thiolates, and some amines).[10] The reaction rate is highly dependent on the electronic activation of the aryl halide. The strong electron-withdrawing groups on the chromone core make this substrate a good candidate for SNAr.[4]

The diagram below outlines a decision-making process for choosing the appropriate method.

G start Goal: Form a C-N, C-O, or C-S bond at C6 or C8 position nucleophile Evaluate Nucleophile Strength and Basicity start->nucleophile strong_nuc Strong Nucleophile? (e.g., RO⁻, RS⁻, R₂NH with low pKaH) nucleophile->strong_nuc Is it... weak_nuc Weak Nucleophile? (e.g., ArNH₂, high pKaH amine, carbamate) strong_nuc->weak_nuc No snar Attempt SₙAr Reaction (Metal-Free) strong_nuc->snar Yes weak_nuc->snar No (likely too slow) buchwald Use Buchwald-Hartwig Amination (Palladium-Catalyzed) weak_nuc->buchwald Yes snar_protocol Protocol: - Strong Base (NaH, K₂CO₃) - Polar Aprotic Solvent (DMF, DMSO) - Elevated Temperature (80-150 °C) snar->snar_protocol buchwald_protocol Protocol: - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XantPhos, BINAP) - Base (e.g., Cs₂CO₃, NaOtBu) - Anhydrous Solvent (Toluene, Dioxane) buchwald->buchwald_protocol

Caption: Decision workflow for C-X bond formation.

Troubleshooting Guide

This section provides solutions to common issues encountered during the catalytic functionalization of this compound.

Issue 1: My cross-coupling reaction is not working or shows very low conversion.

  • Potential Cause: Inactive catalyst.

    • Solution: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that your solvents are anhydrous and properly degassed. Use fresh, high-quality palladium precursors and ligands.

  • Potential Cause: Incorrect base or solvent.

    • Solution: For Suzuki couplings with aryl chlorides, K₃PO₄ is often more effective than K₂CO₃. For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LiHMDS might be necessary, especially with less nucleophilic amines. Ensure the base is fully dissolved or well-suspended.

  • Potential Cause: Ligand incompatibility.

    • Solution: Not all ligands are created equal. If a first-generation ligand like PPh₃ fails, switch to a more robust, electron-rich biarylphosphine ligand like XPhos or RuPhos. These are specifically designed for activating challenging C-Cl bonds.[6]

Issue 2: My reaction produces a mixture of mono- and di-substituted products, and I only want the mono-substituted version.

  • Potential Cause: Excess coupling partner.

    • Solution: Carefully control the stoichiometry. Use 0.95-1.05 equivalents of your boronic acid or amine. Adding the coupling partner slowly via syringe pump can sometimes improve selectivity.

  • Potential Cause: Reaction temperature or time is too high.

    • Solution: A higher temperature and longer reaction time will favor the formation of the di-substituted product. Monitor the reaction closely by TLC or LC-MS. Once the desired mono-substituted product is the major species, quench the reaction to prevent further substitution. Consider running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).

Issue 3: I am attempting an SNAr reaction, but it is not proceeding.

  • Potential Cause: The nucleophile is not strong enough.

    • Solution: SNAr reactions require potent nucleophiles. If you are using an alcohol or thiol, ensure it is fully deprotonated by using a strong base like sodium hydride (NaH) prior to adding the chromone substrate. For amines, only relatively basic secondary amines (like piperidine or morpholine) or highly nucleophilic primary amines are likely to work without catalytic assistance.

  • Potential Cause: Insufficient temperature.

    • Solution: SNAr reactions, even on activated systems, often require significant thermal energy. If the reaction is sluggish at 80 °C, try increasing the temperature to 120 °C or higher in a high-boiling solvent like DMSO or NMP.

Experimental Protocols

The following protocols are provided as validated starting points. Optimization may be required for specific substrates.

Protocol 1: Mono-Selective Suzuki-Miyaura Coupling

This protocol details the synthesis of 6-phenyl-8-chloro-3-cyanochromone.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add this compound (1.0 eq), phenylboronic acid (1.05 eq), and K₃PO₄ (2.5 eq) to a dry Schlenk flask. B 2. Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). A->B C 3. Seal the flask, evacuate, and backfill with Argon (repeat 3 times). B->C D 4. Add anhydrous, degassed Toluene via syringe. C->D E 5. Heat the mixture to 100 °C with vigorous stirring. D->E F 6. Monitor progress by TLC or LC-MS (typically 12-24 hours). E->F G 7. Cool to room temperature and dilute with Ethyl Acetate. F->G H 8. Wash with water, then brine. Dry over Na₂SO₄. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify by column chromatography (Hexanes/Ethyl Acetate). I->J

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol details the synthesis of 6-(morpholino)-8-chloro-3-cyanochromone.

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XantPhos (0.04 mmol, 4 mol%). Add cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 eq.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.1 mmol, 1.1 eq.).

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 16-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS, checking for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography to yield the desired product.[9]

References

Technical Support Center: Characterization of 6,8-Dichloro-3-cyanochromone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 6,8-Dichloro-3-cyanochromone. This document is designed for researchers, medicinal chemists, and material scientists who are working with this versatile but challenging molecule. This compound is a key intermediate in the synthesis of pharmaceuticals and fluorescent dyes[1][2]. Its unique electronic properties, stemming from the electron-withdrawing chloro and cyano groups on the chromone scaffold, make it a valuable building block but also introduce specific hurdles in its characterization. This guide provides in-depth, experience-based troubleshooting advice and detailed protocols to ensure accurate and efficient analysis of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and analysis of this compound.

Q1: What are the expected solubility properties of this compound?

A1: Due to its rigid, planar structure and the presence of polar cyano and carbonyl groups, this compound exhibits moderate to poor solubility in many common laboratory solvents.

  • High Solubility: Expect good solubility in highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • Moderate to Low Solubility: Dichloromethane (DCM), Chloroform, and Tetrahydrofuran (THF) will likely dissolve the compound to a lesser extent. It may require heating or sonication.

  • Poor Solubility: It is expected to be poorly soluble in non-polar solvents like hexanes and diethyl ether, and in protic solvents like water and methanol.

Q2: How stable is this compound?

A2: The chromone core is a stable aromatic system. However, certain functional groups present potential stability concerns:

  • Hydrolytic Stability: The cyano group (nitrile) can be susceptible to hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions, particularly at elevated temperatures. It is recommended to avoid prolonged exposure to harsh pH conditions during workup or analysis.

  • Thermal Stability: The compound is generally thermally stable for typical analytical procedures (e.g., GC-MS if volatile enough, melting point determination). Decomposition is not expected under standard storage conditions.

  • Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent potential long-term degradation.

Q3: What are the primary safety considerations when handling this compound?

A3: Standard laboratory personal protective equipment (PPE)—including a lab coat, safety glasses, and gloves—is mandatory.

  • Irritant: Like many chlorinated aromatic compounds, it may be an irritant to the skin, eyes, and respiratory tract. Avoid inhalation of dust or direct contact.

Part 2: Troubleshooting Guide: Synthesis and Purification

Characterization begins with a pure sample. This section addresses common issues encountered during the final stages of synthesis and purification. The synthesis of substituted chromones often involves methods like the Vilsmeier-Haack reaction or intramolecular condensation reactions[3].

Q1: My final reaction step shows incomplete conversion to the target molecule. What can I do?

A1: Incomplete conversion is often due to suboptimal reaction conditions or reagent stoichiometry.

  • Vilsmeier-Haack Approach (from 2',4'-dichloro-2'-hydroxyacetophenone): This is a common route for 3-formylchromones, which can then be converted to the 3-cyano derivative.

    • Cause: Insufficient activation by the Vilsmeier reagent (POCl₃/DMF).

    • Solution: Increase the equivalents of the Vilsmeier reagent. Ensure anhydrous conditions, as moisture will quench the reagent. Extend the reaction time or moderately increase the temperature (e.g., from 60 °C to 80 °C) and monitor by TLC.

  • Cyclization Issues:

    • Cause: Steric hindrance from the ortho-chloro group can slow down the ring-closure step.

    • Solution: Using a stronger acid catalyst like polyphosphoric acid (PPA) can promote cyclization where weaker acids fail[3]. Ensure the temperature is high enough to overcome the activation energy barrier.

Q2: I am struggling to purify the crude product by column chromatography. It is either streaking on TLC or not separating from a close-running impurity.

A2: Purification challenges are common for planar, moderately polar molecules.

  • TLC Streaking:

    • Cause: This often indicates insolubility in the mobile phase or strong, irreversible binding to the silica gel.

    • Solution: Add a small percentage (0.5-1%) of a polar modifier like acetic acid or triethylamine to your mobile phase. Acetic acid can help protonate basic impurities, while triethylamine can deprotonate acidic sites on the silica, reducing tailing. Alternatively, switch to a different stationary phase like alumina.

  • Poor Separation:

    • Cause: Impurities with very similar polarity.

    • Solution: Employ a shallower gradient in your column chromatography. Instead of a 10% to 50% ethyl acetate/hexane gradient, try a 10% to 25% gradient over a larger volume. For very difficult separations, consider reverse-phase chromatography (C18 silica) with a methanol/water or acetonitrile/water mobile phase.

Part 3: Troubleshooting Guide: Spectroscopic & Chromatographic Analysis

This is the core of the characterization process. Below are common issues and solutions for various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: The compound shows poor solubility in CDCl₃, leading to a low signal-to-noise ratio.

This is the most common issue. While chloroform-d is a standard, it is often a poor solvent for this molecule.

G cluster_solubility NMR Solubility Troubleshooting start Poor S/N in CDCl₃ solvent_choice Switch to DMSO-d₆ or DMF-d₇ start->solvent_choice heating Gently heat sample (max 40-50°C) solvent_choice->heating If still limited sonication Sonicate for 5-10 min heating->sonication long_scan Increase number of scans (e.g., NS=128 or higher) sonication->long_scan success Acquire High-Quality Spectrum long_scan->success Problem Solved failure Consider alternative characterization methods long_scan->failure If still poor

Caption: Decision workflow for resolving poor NMR solubility.

Problem: I am having trouble assigning the proton and carbon signals.

The molecule has a simple but distinct NMR spectrum. Incorrect assignments can lead to misidentification.

¹H NMR:

  • H2 Signal: Expect a sharp singlet between 8.5-9.0 ppm. This proton is on a double bond adjacent to an oxygen and a cyano group, making it highly deshielded.

  • Aromatic Signals (H5, H7): Expect two doublets in the aromatic region (7.5-8.0 ppm). These protons are meta-coupled to each other. The coupling constant (⁴JHH) will be small, typically 2-3 Hz.

¹³C NMR:

  • Quaternary Carbons: The spectrum will be dominated by quaternary carbon signals, which are often of low intensity. The carbons attached to chlorine (C6, C8) and the cyano group (C3) can be challenging to assign.

  • Solution: Use 2D NMR.

    • HSQC: Correlates protons to their directly attached carbons. This will unambiguously assign C2, C5, and C7.

    • HMBC: Shows correlations between protons and carbons over 2-3 bonds. The H2 proton will show correlations to C3, C4 (carbonyl), and the bridgehead carbon C8a. The aromatic protons H5 and H7 will show correlations to the surrounding quaternary carbons, allowing for full assignment.

Table 1: Predicted NMR Chemical Shifts (in DMSO-d₆)
¹H NMR Predicted δ (ppm)
H28.8 - 9.0 (s)
H57.9 - 8.1 (d, J ≈ 2.5 Hz)
H77.7 - 7.9 (d, J ≈ 2.5 Hz)
¹³C NMR Predicted δ (ppm)
C=O (C4)175 - 178
C2150 - 155
C-Cl (C6, C8)125 - 135
C-H (C5, C7)120 - 130
C-CN (C3)105 - 110
C≡N114 - 116
Mass Spectrometry (MS)

Problem: The mass spectrum shows multiple molecular ion peaks and I cannot identify the correct one.

This is a classic issue for polychlorinated compounds due to naturally occurring isotopes of chlorine.

  • Cause: Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule with two chlorine atoms will therefore have three possible molecular ions:

    • Both are ³⁵Cl (M)

    • One is ³⁵Cl and one is ³⁷Cl (M+2)

    • Both are ³⁷Cl (M+4)

  • Solution: Look for a characteristic isotopic cluster. The relative intensity of these peaks is predictable. For a dichloro compound, the M:M+2:M+4 ratio will be approximately 100:65:10 (or roughly 9:6:1). This signature pattern is definitive proof of the presence of two chlorine atoms.

G cluster_ms Expected MS Isotopic Pattern a M (³⁵Cl, ³⁵Cl) 100% b M+2 (³⁵Cl, ³⁷Cl) ~65% c M+4 (³⁷Cl, ³⁷Cl) ~10% p1 p2 p3

Caption: Isotopic cluster for a dichloro-compound in MS.

Infrared (IR) Spectroscopy

Problem: My IR spectrum has many peaks in the fingerprint region, and I am not sure which ones are important.

While the fingerprint region is complex, several key functional groups in this compound give strong, characteristic absorbances.

Table 2: Key IR Absorption Frequencies
Functional Group Expected Wavenumber (cm⁻¹)
C≡N (Nitrile)2220 - 2240 (sharp, medium intensity)[4]
C=O (Aryl Ketone)1640 - 1660 (strong, sharp)
C=C (Aromatic/Pyrone)1550 - 1620 (multiple bands)
C-Cl (Aryl Chloride)1000 - 1100 (can be weak)
  • Troubleshooting Tip: The most diagnostic peaks are the nitrile stretch (C≡N) and the carbonyl stretch (C=O). Their presence is a strong indicator of the correct structure. The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the absence of hydrolyzed starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC)

Problem: My compound is giving a broad or tailing peak in reverse-phase HPLC.

Peak asymmetry is a common problem that affects resolution and quantification.

Table 3: HPLC Troubleshooting Guide
Problem Potential Cause Solution
Peak Tailing Secondary interactions with residual silanols on the C18 column.Add a buffer to the mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid). This protonates the silanols and reduces interaction.
Peak Broadening Poor solubility in the mobile phase at the point of injection.Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Lower the injection volume.
Split Peaks Column overload or column degradation.Dilute the sample. If the problem persists, flush the column or replace it.

Part 4: Standard Operating Protocols

These protocols provide a starting point for the characterization of this compound.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.

  • Dissolution: Cap the tube and vortex for 30 seconds. If not fully dissolved, sonicate for 5 minutes. Gentle warming (<50°C) can be used as a last resort.

  • Acquisition (¹H): Acquire a standard proton spectrum with at least 16 scans (NS=16).

  • Acquisition (¹³C): Acquire a proton-decoupled carbon spectrum. Due to the number of quaternary carbons, a longer acquisition time is needed (e.g., NS=1024 or more).

  • 2D NMR: If assignments are ambiguous, run standard gHSQC and gHMBC experiments.

Protocol 2: HPLC Method Development
  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start at 40% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 40% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector set at 254 nm and 310 nm.

  • Injection Volume: 5 µL of a ~0.5 mg/mL solution in 50:50 Acetonitrile/Water.

G cluster_workflow Overall Characterization Workflow start Pure Compound nmr NMR (¹H, ¹³C, 2D) - Confirm connectivity - Check for impurities start->nmr ms Mass Spec (HRMS) - Confirm molecular formula - Verify isotopic pattern start->ms ir IR Spectroscopy - Confirm functional groups (C≡N, C=O) start->ir hplc HPLC Analysis - Assess purity (>95%) - Method for scale-up nmr->hplc ms->hplc ir->hplc end Fully Characterized hplc->end

Caption: A typical workflow for complete compound characterization.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Chromone Derivatives, Featuring 6,8-Dichloro-3-cyanochromone

Author: BenchChem Technical Support Team. Date: January 2026

The chromone scaffold, characterized by a benzopyran-4-one core, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] Both natural and synthetic chromone derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[2][3][4] This guide provides a comparative analysis of the biological activities of various chromone derivatives, with a special focus on the synthetic intermediate 6,8-Dichloro-3-cyanochromone, placing its potential within the broader context of chromone pharmacology. We will delve into the experimental data that underpins these comparisons, offering insights into the structure-activity relationships that govern their efficacy.

The Role of this compound: A Versatile Synthetic Building Block

This compound is a highly reactive compound, primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical agents.[5] Its structure, featuring two electron-withdrawing chlorine atoms at positions 6 and 8 and a cyano group at position 3, makes it a valuable precursor for developing novel therapeutics, particularly those with anti-inflammatory and anti-cancer potential.[5] While direct biological activity data for this compound is not extensively published, its significance lies in its ability to be transformed into a variety of derivatives with enhanced biological functions. The dichloro and cyano substitutions are known to influence the electronic properties and reactivity of the chromone ring, which can be leveraged to create compounds with potent and selective activities.[6]

Comparative Biological Activity of Chromone Derivatives

The biological efficacy of chromone derivatives is profoundly influenced by the nature, number, and placement of substituents on the benzopyran-4-one core.[1][3] This section will compare the activities of various substituted chromones, providing a framework to understand the potential of derivatives synthesized from this compound.

Anticancer Activity

Chromone derivatives have been extensively investigated for their potential as anticancer agents, with many exhibiting potent cytotoxicity against a range of cancer cell lines.[1][7] Their mechanisms of action are diverse, often involving the induction of apoptosis and cell cycle arrest.[1]

Data Presentation: Comparative Anticancer Activity of Chromone Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Chromone Derivative 12PC-3 (Prostate Cancer)MTT2.4 ± 3.4[1]
Chromone Derivative 12MCF-7 (Breast Cancer)MTT10.7 ± 2.5[1]
Chromone Derivative 12HeLa (Cervical Cancer)MTT7.0 ± 3.5[1]
Amidrazone Derivative 22T47D (Breast Cancer)MTT1.42 ± 0.13[1][3]
Amidrazone Derivative 23T47D (Breast Cancer)MTT2.92 ± 0.94[1][3]
Epiremisporine HHT-29 (Colon Carcinoma)MTT21.17 ± 4.89[8]
Epiremisporine GHT-29 (Colon Carcinoma)MTT35.05 ± 3.76[8]
Epiremisporine HA549 (Lung Cancer)MTT31.43 ± 3.01[8]
3-Cyano-2(1H)-pyridone 4aHOP-92 (Lung Cancer)GI%54.35%[9][10]
3-Cyano-2(1H)-pyridone 4cMCF7 (Breast Cancer)GI%40.25%[9][10]

IC50: The half-maximal inhibitory concentration. GI%: Growth Inhibition Percentage.

The data clearly indicates that substitutions on the chromone ring are critical for anticancer activity. For instance, the introduction of an amidrazone moiety in derivatives 22 and 23 leads to potent activity against breast cancer cells.[1][3] Similarly, the presence of specific functional groups in naturally occurring chromones like Epiremisporine H contributes to its cytotoxic effects.[8] The potent activity of certain 3-cyano-2(1H)-pyridone derivatives against lung and breast cancer cell lines further underscores the therapeutic potential of the cyano-substituted scaffold.[9][10][11][12][13]

Anti-inflammatory Activity

Chromone derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting key enzymes in the inflammatory cascade and modulating signaling pathways.[14] A notable mechanism is the inhibition of cyclooxygenase-2 (COX-2), 15-lipoxygenase (15-LOX), and microsomal prostaglandin E2 synthase-1 (mPGES-1), which are all involved in the arachidonic acid pathway that produces pro-inflammatory mediators.[14]

Signaling Pathway: Inhibition of the NF-κB Pathway

Chromones can also exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a pivotal regulator of immune and inflammatory responses.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NF_kB NF-κB Active_NF_kB Active NF-κB NF_kB->Active_NF_kB NF_kB_IkB NF-κB-IκB Complex (Inactive) NF_kB_IkB->IkB NF_kB_IkB->NF_kB Releases Ub_Proteasome Ubiquitin-Proteasome Degradation p_IkB->Ub_Proteasome Targeted for Nucleus Nucleus Active_NF_kB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Chromones Chromone Derivatives Chromones->IKK Inhibit

Caption: Inhibition of the NF-κB inflammatory pathway by chromone derivatives.

Antimicrobial Activity

The antimicrobial activity of chromone derivatives has been demonstrated against a variety of bacteria and fungi.[6][7][15] The presence and position of substituents play a crucial role in determining the spectrum and potency of their antimicrobial effects. For example, halogen substitutions on the chromone ring have been shown to enhance antibacterial activity.[6]

Data Presentation: Comparative Antimicrobial Activity of Chromone Derivatives

Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference
Chromone linked amide A1Escherichia coliBroth Dilution100[7]
Chromone linked amide A1Proteus vulgarisBroth Dilution100[7]
Chroman-4-one derivative 20Staphylococcus epidermidisBroth Dilution128[15]
Chroman-4-one derivative 21Various BacteriaBroth Dilution128[15]
2-pyridone derivative VIBacillus subtilisBroth Dilution0.078[16]
2-pyridone derivative VIStaphylococcus aureusBroth Dilution0.0024[16]

MIC: Minimum Inhibitory Concentration.

The data illustrates the broad-spectrum potential of chromone-based compounds. While some derivatives show moderate activity, others, like the 2-pyridone derivative VI, exhibit highly potent antibacterial effects, comparable to standard antibiotics.[16]

Enzyme Inhibition

Beyond their anticancer and anti-inflammatory roles, chromones are known to inhibit a variety of enzymes, suggesting their potential in treating a wider range of diseases.

  • α-Glucosidase Inhibition: Certain chromone derivatives have shown remarkable inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This makes them promising candidates for the development of anti-diabetic agents.[17]

  • Monoamine Oxidase (MAO) Inhibition: C7-substituted chromone derivatives have been identified as potent and selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[18]

  • Sirtuin 2 (SIRT2) Inhibition: A series of chromone and chroman-4-one derivatives have been synthesized and evaluated as selective inhibitors of SIRT2, an enzyme linked to aging-related diseases.[19]

Experimental Protocols

To ensure the validity and reproducibility of the presented data, this section details the methodologies for key biological assays.

Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of newly synthesized chromone derivatives.

Biological_Screening_Workflow Synthesis Synthesis of Chromone Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Cytotoxicity) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition, Antimicrobial) Primary_Screening->Secondary_Screening Active Compounds Hit_Identification Hit Identification Secondary_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Optimization->Synthesis Iterative Process In_Vivo_Testing In Vivo Testing Lead_Optimization->In_Vivo_Testing

Caption: General workflow for biological activity screening of chromone derivatives.

MTT Assay for Cytotoxicity

This assay is a colorimetric method for assessing cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the chromone derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a 60 µL reaction system containing 20 µL of diluted enzyme solution and 20 µL of the chromone derivative (dissolved in DMSO) or DMSO as a control.[17]

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C.[17]

  • Substrate Addition: Add 20 µL of 4 mM p-nitrophenyl-α-D-glucopyranoside (PNPG) as the substrate to initiate the reaction.[17]

  • Incubation: Incubate the plate for an additional 20 minutes at 37°C.[17]

  • Reaction Quenching: Stop the reaction by adding a suitable quenching agent.[17]

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the chromone derivative in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The chromone scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The biological activity of chromone derivatives is intricately linked to their substitution patterns, with different functional groups conferring distinct pharmacological properties. While this compound is primarily a synthetic intermediate, its unique electronic and reactive properties make it an excellent starting point for the creation of new chromone derivatives with potentially enhanced anticancer, anti-inflammatory, and antimicrobial activities. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, highlighting the immense potential that lies within the chemistry of chromones.

References

The Strategic Validation of 6,8-Dichloro-3-cyanochromone: A Comparative Guide for Drug Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors for oncology and anti-inflammatory agents, the selection of key molecular intermediates is a critical determinant of synthetic efficiency, scalability, and the ultimate purity of the active pharmaceutical ingredient (API). This guide presents an in-depth validation of 6,8-dichloro-3-cyanochromone as a pivotal intermediate, offering a comparative analysis against alternative synthetic precursors. We provide objective, data-supported insights into its performance, backed by detailed experimental protocols to empower researchers and drug development professionals in their synthetic strategy.

Introduction: The Emerging Prominence of the Dichlorinated Cyanochromone Scaffold

This compound (CAS No. 72798-32-4) is a highly reactive, versatile building block that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties, stemming from the electron-withdrawing chloro and cyano functionalities, make it an exceptional precursor for the synthesis of complex heterocyclic systems. Specifically, it serves as a key intermediate in the synthesis of compounds targeting anti-inflammatory and anti-cancer pathways.[1][2] The chromone core itself is recognized as a "privileged structure" in drug discovery, appearing in numerous natural and synthetic compounds with a wide spectrum of biological activities.[3]

This guide will focus on the validation of this compound in the synthesis of a particularly promising class of compounds: the pyrazolo[4,3-c]chromen-4-ones, which have been investigated as potent phosphatidylinositol 3-kinase (PI3K) inhibitors.[4]

Comparative Analysis of Synthetic Intermediates

The strategic advantage of an intermediate lies not only in its own synthesis but also in its efficiency in yielding the target molecule compared to other precursors. Here, we compare the synthetic route to pyrazolo[4,3-c]chromen-4-ones starting from this compound against a notable alternative pathway commencing with 4-chloro-3-formylcoumarin.

dot

Caption: High-level overview of the two primary synthetic routes to the pyrazolo[4,3-c]chromen-4-one scaffold.

Discussion of Comparative Performance:

The primary advantage of the this compound pathway is its directness and high reactivity. The reaction of 3-cyanochromones with hydrazine hydrate proceeds via a nucleophilic attack at the C2 position of the chromone, leading to ring opening, followed by an intramolecular cyclization to form the fused pyrazole ring system.[3] This one-pot reaction is generally high-yielding and avoids the need for isolating multiple intermediates.

The alternative route, starting from 4-chloro-3-formylcoumarin, also involves a cyclocondensation reaction with hydrazine derivatives.[5][6] While effective, this pathway may require the synthesis of the formylcoumarin precursor, which itself is typically prepared from 4-hydroxycoumarin via a Vilsmeier-Haack reaction.[5] The choice between these intermediates often comes down to the availability of starting materials and the desired substitution pattern on the final molecule.

Table 1: Physicochemical Properties of Key Intermediates

PropertyThis compound4-Chloro-3-formylcoumarin
CAS Number 72798-32-4[7]73546-21-1 (example)
Molecular Formula C₁₀H₃Cl₂NO₂[7]C₁₀H₅ClO₃
Molecular Weight 240.04 g/mol [7]208.60 g/mol
Appearance White crystalline solid[8]Typically a solid
Melting Point 172-180 °C[8]Variable depending on substitution
Purity (Typical) ≥97%[7]Variable
Key Reactive Sites Cyano group, C2 position of pyrone ringFormyl group, Chloro group at C4

Experimental Protocols: Synthesis and Validation

Scientific integrity demands reproducible and verifiable methodologies. The following sections provide detailed protocols for the synthesis and analytical validation of this compound.

Synthesis of this compound

The synthesis of 3-cyanochromones is often achieved via the reaction of the corresponding 3-formylchromone with hydroxylamine hydrochloride. The 3-formylchromone precursor itself is synthesized from the appropriately substituted 2'-hydroxyacetophenone through a Vilsmeier-Haack reaction.

dot

Caption: Step-wise synthesis of this compound.

Step-by-Step Protocol (Illustrative):

  • Vilsmeier-Haack Formylation:

    • To a stirred solution of phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0-5 °C, add a solution of 2'-hydroxy-3',5'-dichloroacetophenone in DMF dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.

    • Pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Filter the precipitated solid, wash with water, and dry to obtain crude 6,8-dichloro-3-formylchromone.

  • Conversion to Cyanochromone:

    • Reflux a mixture of the crude 6,8-dichloro-3-formylchromone and hydroxylamine hydrochloride in a suitable solvent such as ethanol or acetic acid.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour into water.

    • Filter the resulting solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield pure this compound.

Validation of this compound: Analytical Methodologies

The validation of the intermediate's identity and purity is paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

A validated reversed-phase HPLC method is crucial for quantifying the purity of this compound and detecting any process-related impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.

Table 2: Representative HPLC Purity Data

Sample LotRetention Time (min)Peak Area (%)Purity Specification
Lot A5.899.2≥97%
Lot B5.898.5≥97%

Spectroscopic Characterization:

  • ¹H-NMR and ¹³C-NMR: NMR spectroscopy provides unambiguous structural confirmation. The spectra should be consistent with the structure of 6,8-dichloro-4-oxo-4H-chromene-3-carbonitrile. Key expected signals in ¹H-NMR would include distinct aromatic protons and a singlet for the proton at the C2 position. The ¹³C-NMR would show characteristic peaks for the carbonyl, cyano, and various aromatic carbons.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 239/241/243, reflecting the isotopic distribution of the two chlorine atoms.

Conclusion: A Strategically Validated Intermediate for Advanced Drug Discovery

This compound stands out as a highly valuable and efficient intermediate for the synthesis of pharmacologically relevant heterocyclic compounds, particularly pyrazolo[4,3-c]chromen-4-one derivatives. Its direct, high-yielding conversion to these target molecules offers a significant advantage in the drug development pipeline. The robust analytical methods outlined in this guide provide a framework for the rigorous validation of this intermediate, ensuring the quality and reproducibility required for progression from laboratory-scale synthesis to clinical candidate development. As the search for novel kinase inhibitors and other targeted therapies continues, the strategic use of well-validated intermediates like this compound will be indispensable.

References

A Comparative Guide to Substituted 3-Cyanochromones as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of substituted 3-cyanochromones as a promising class of kinase inhibitors. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structure-activity relationships (SAR), and inhibitory potential of these compounds against key kinases, particularly within the PI3K/Akt/mTOR signaling cascade. Experimental data is presented to offer an objective comparison with alternative inhibitors, and detailed protocols are provided to ensure the reproducibility of the findings.

Introduction: The Growing Prominence of Chromones in Kinase Inhibition

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds.[1] The inherent planarity and potential for diverse substitutions make it an attractive starting point for the design of targeted therapeutics. Within the vast landscape of kinase inhibitor discovery, the chromone nucleus has emerged as a promising framework for developing potent and selective agents.[2] Kinases, particularly those in the PI3K/Akt/mTOR pathway, are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[3] Consequently, the development of small molecule inhibitors targeting these kinases is a major focus of modern oncology research.

This guide focuses specifically on 3-cyanochromone derivatives. The introduction of a cyano group at the 3-position is a key structural feature that has been shown to be important for the biological activity of related heterocyclic compounds, such as quinolines, in the context of kinase inhibition.[4] This suggests that the 3-cyano moiety may play a crucial role in the interaction of these chromone derivatives with their kinase targets. While the broader class of chromones has been investigated for various biological activities, including as inhibitors of cyclin-dependent kinases (CDKs), ATR kinase, and casein kinase II (CK2), a focused comparative study on the kinase inhibitory potential of substituted 3-cyanochromones is warranted.[2][3][5]

The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

Synthesis of Substituted 3-Cyanochromones

The synthesis of substituted 3-cyanochromones and their precursors, such as 2-amino-3-cyano-4H-chromenes, is typically achieved through multi-component reactions. A common and efficient method involves the one-pot condensation of a substituted salicylaldehyde, malononitrile, and a third component, often in the presence of a basic catalyst like piperidine or dibutylamine.[6][7] This approach allows for the rapid generation of a diverse library of chromone derivatives with various substituents on the aromatic ring and at the 4-position of the chromene core.

Representative Synthetic Protocol: One-Pot Synthesis of 2-Amino-3-cyano-4H-chromenes

This protocol describes a general procedure for the synthesis of 2-amino-3-cyano-4H-chromene derivatives, which can serve as precursors to other substituted 3-cyanochromones.

Materials:

  • Substituted salicylaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Dialkylphosphite (for 4-phosphonate derivatives) or other active methylene compound (1.0 mmol)[7]

  • Dibutylamine (catalytic amount)[7]

  • Ethanol (solvent)

Procedure:

  • To a solution of the substituted salicylaldehyde (1.0 mmol) in ethanol, add malononitrile (1.0 mmol) and the third component (e.g., dialkylphosphite) (1.0 mmol).

  • Add a catalytic amount of dibutylamine to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

This environmentally friendly protocol generally provides high yields of the desired products and often does not require chromatographic purification.[7]

Comparative Analysis of Kinase Inhibitory Activity

While comprehensive screening data for a wide range of substituted 3-cyanochromones against a panel of kinases is still emerging in the public domain, preliminary studies on related chromone derivatives provide valuable insights into their potential as kinase inhibitors. The following sections will present available data and draw comparisons where possible.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for chromone and related heterocyclic kinase inhibitors, several structural features are likely to be important for the activity of substituted 3-cyanochromones:

  • The Chromone Core: The planar chromone ring system provides a rigid scaffold that can effectively interact with the ATP-binding pocket of kinases.

  • The 3-Cyano Group: This electron-withdrawing group is hypothesized to be a key pharmacophore, potentially forming hydrogen bonds or other interactions with amino acid residues in the kinase active site.[4]

  • Substituents on the Benzo Ring: The nature and position of substituents on the fused benzene ring can significantly influence potency and selectivity. Electron-donating or -withdrawing groups can modulate the electronic properties of the entire molecule and affect its binding affinity.

  • Substituents at the 2- and 4-Positions: Modifications at these positions can be used to explore different regions of the ATP-binding site and to fine-tune the physicochemical properties of the compounds, such as solubility and cell permeability.

Comparative Inhibitory Data

Direct comparative data for a series of substituted 3-cyanochromones against PI3K, Akt, and mTOR is not yet widely available in the peer-reviewed literature. However, we can extrapolate from the anticancer activity of closely related compounds. For instance, several 2-amino-3-cyano-4H-chromene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7][8] While the exact mechanism of action for these compounds was not always elucidated as kinase inhibition, their ability to induce cancer cell death suggests that they may be targeting critical survival pathways, such as the PI3K/Akt/mTOR cascade.

The table below summarizes the reported anticancer activity of some 2-amino-3-cyano-4H-chromene derivatives. It is important to note that these are cell-based cytotoxicity values (IC50) and not direct kinase inhibition data. However, they provide a starting point for identifying promising substitution patterns for further investigation as kinase inhibitors.

CompoundSubstituentsCell LineIC50 (µM)Reference
Diethyl 2-amino-3-cyano-4H-chromen-4-ylphosphonateUnsubstituted on benzo ringA549 (Lung)>50[7]
Diethyl 2-amino-6-bromo-3-cyano-4H-chromen-4-ylphosphonate6-BromoA549 (Lung)25.3[7]
Diethyl 2-amino-3-cyano-4H-chromen-4-ylphosphonateUnsubstituted on benzo ringKB (Oral)35.6[7]
Diethyl 2-amino-6-bromo-3-cyano-4H-chromen-4-ylphosphonate6-BromoKB (Oral)21.7[7]
2-amino-3-cyano-4-(4-chlorophenyl)-4H-chromene4-(4-chlorophenyl)SK-LU-1Not specified, but more active than cisplatin[8]
2-amino-3-cyano-4-phenyl-4H-chromene4-phenylPC-3Not specified, but more active than cisplatin[8]

Table 1: Anticancer Activity of Selected 2-Amino-3-cyano-4H-chromene Derivatives.

Experimental Protocols for Kinase Inhibition Assays

To rigorously evaluate the potential of substituted 3-cyanochromones as kinase inhibitors, standardized and well-validated assay methodologies are essential. Both biochemical and cell-based assays should be employed to gain a comprehensive understanding of a compound's inhibitory activity and its effects in a cellular context.

Biochemical Kinase Inhibition Assay (General Protocol)

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of an isolated kinase. A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based assays.

Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with Substrate and ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Phosphorylation) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: General Workflow for a Biochemical Kinase Assay.

Materials:

  • Purified recombinant kinase (e.g., PI3K, Akt, mTOR)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer

  • Test compounds (substituted 3-cyanochromones) dissolved in DMSO

  • Detection reagents (e.g., phospho-specific antibody, radiolabeled ATP)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a microplate, add the purified kinase to each well.

  • Add the serially diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate using a suitable detection method.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell-Based Kinase Inhibition Assay

Cell-based assays measure the effect of a compound on kinase activity within a living cell. These assays provide more physiologically relevant data as they account for factors such as cell permeability and off-target effects.[9]

Example: Western Blotting to Assess Akt Phosphorylation

Materials:

  • Cancer cell line with an active PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • Test compounds (substituted 3-cyanochromones)

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 2-24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated form of the target kinase (e.g., p-Akt).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total form of the kinase to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of inhibition of kinase phosphorylation.

Conclusion and Future Directions

Substituted 3-cyanochromones represent a promising, yet underexplored, class of potential kinase inhibitors. The chromone scaffold is a well-established pharmacophore, and the introduction of a 3-cyano group is a rational design strategy for targeting the ATP-binding site of kinases. While direct and comprehensive comparative data on the kinase inhibitory activity of these compounds is still limited, the anticancer activity of related analogs provides a strong rationale for their further investigation.

Future research should focus on:

  • Systematic Synthesis and Screening: A diverse library of substituted 3-cyanochromones should be synthesized and screened against a broad panel of kinases, with a particular focus on the PI3K/Akt/mTOR pathway.

  • Detailed Structure-Activity Relationship Studies: Elucidating the precise structural requirements for potent and selective kinase inhibition will be crucial for optimizing lead compounds.

  • Mechanism of Action Studies: In-depth biochemical and cell-based assays are needed to confirm the direct inhibition of target kinases and to understand the downstream cellular effects.

  • In Vivo Efficacy Studies: Promising candidates should be evaluated in preclinical animal models of cancer to assess their therapeutic potential.

By pursuing these avenues of research, the full potential of substituted 3-cyanochromones as a novel class of kinase inhibitors for the treatment of cancer and other diseases can be realized.

References

A Comparative Guide to Privileged Scaffolds in Drug Discovery: 6,8-Dichloro-3-cyanochromone Versus Quinazolines and Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of modern drug discovery. This guide provides an in-depth technical comparison of 6,8-dichloro-3-cyanochromone, a highly reactive chromone derivative, with two of the most prominent and clinically successful heterocyclic building blocks: quinazolines and quinolines. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of core scaffolds for their discovery programs.

Introduction: The Strategic Value of the Core Building Block

The choice of a central scaffold is a critical decision point in the design of small molecule therapeutics. It dictates not only the three-dimensional arrangement of pharmacophoric groups but also influences fundamental drug-like properties such as solubility, metabolic stability, and synthetic accessibility. Chromones, quinazolines, and quinolines have all earned their status as privileged scaffolds, each offering a unique combination of chemical reactivity and biological relevance.[1][2][3] This guide will dissect the nuanced differences between them, with a particular focus on the synthetic versatility and potential of this compound.

Chemical and Physicochemical Properties: A Head-to-Head Comparison

The utility of a building block is intrinsically linked to its chemical and physical properties. The table below provides a comparative overview of this compound, and the core quinazoline and quinoline scaffolds.

PropertyThis compoundQuinazolineQuinoline
Molecular Formula C₁₀H₃Cl₂NO₂C₈H₆N₂C₉H₇N
Molecular Weight 240.04 g/mol [4]130.15 g/mol 129.16 g/mol
Structure Fused benzene and γ-pyrone rings with electron-withdrawing chloro and cyano groups.Fused benzene and pyrimidine rings.Fused benzene and pyridine rings.[1]
Key Reactive Sites Electrophilic C2 and C4 positions, reactivity of the cyano group.Susceptible to nucleophilic substitution, particularly at C4.Generally less reactive than quinazoline; undergoes electrophilic and nucleophilic substitution.[2]
Solubility Generally low in aqueous media, soluble in organic solvents.Moderately soluble in polar organic solvents.Sparingly soluble in water, soluble in most organic solvents.

The dichloro and cyano functionalities of this compound render it highly reactive and an attractive starting point for the synthesis of diverse heterocyclic systems. The electron-withdrawing nature of these groups activates the chromone ring, facilitating nucleophilic attack and cycloaddition reactions.[5] In contrast, the quinazoline and quinoline cores, while also versatile, present different reactivity profiles that have been extensively exploited in the synthesis of numerous approved drugs.[6][7]

The Building Blocks in Action: Application in Kinase Inhibitor Synthesis

A primary application for these scaffolds is in the development of kinase inhibitors, a critical class of therapeutics, particularly in oncology.

The Quinazoline and Quinoline Success Stories: A Legacy of FDA-Approved Drugs

The quinazoline scaffold is arguably the most successful privileged structure in the realm of kinase inhibitors. A prime example is Gefitinib (Iressa®) , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1] Its synthesis relies on the reactivity of a 4-chloroquinazoline intermediate, which undergoes nucleophilic aromatic substitution with an appropriate aniline derivative.[8][9] Similarly, Erlotinib (Tarceva®) and Lapatinib (Tykerb®) , also EGFR and dual EGFR/HER2 inhibitors respectively, are built upon the quinazoline core.[2][3] These examples underscore the robustness and reliability of the quinazoline scaffold in generating potent and selective kinase inhibitors.

G

This compound: A Versatile Precursor for Novel Heterocycles

While not as extensively represented in clinically approved drugs, this compound offers significant potential for the construction of novel kinase inhibitors and other bioactive molecules. Its inherent reactivity allows for the facile synthesis of fused heterocyclic systems, such as chromone-fused pyrimidines and pyrazoles, which are themselves recognized pharmacophores.[3][8]

The presence of the cyano group at the C3 position and the chloro groups at C6 and C8 provides multiple handles for chemical modification. For instance, the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions to generate a variety of functional groups and ring systems. The electron-deficient pyrone ring is susceptible to ring-opening and subsequent rearrangement reactions, further expanding the accessible chemical space.

G Start This compound Nucleophilic_Attack Nucleophilic_Attack Start->Nucleophilic_Attack Cyano_Modification Cyano_Modification Start->Cyano_Modification Cycloaddition Cycloaddition Start->Cycloaddition Fused_Pyrimidines Fused_Pyrimidines Nucleophilic_Attack->Fused_Pyrimidines Substituted_Chromones Substituted_Chromones Cyano_Modification->Substituted_Chromones Fused_Pyrazoles Fused_Pyrazoles Cycloaddition->Fused_Pyrazoles

Experimental Protocols: A Practical Guide to Synthesis

To provide a tangible comparison of the synthetic utility of these building blocks, this section outlines representative experimental protocols.

Synthesis of a Quinazoline-Based Kinase Inhibitor: Gefitinib

The synthesis of Gefitinib is a well-established multi-step process that highlights the typical synthetic strategies employed for quinazoline-based drugs. A key step involves the nucleophilic substitution of a chloroquinazoline intermediate.

Step 1: Synthesis of 4-(3-Chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline

  • To a stirred suspension of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, add 3-chloro-4-fluoroaniline (1.1 eq).

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash with cold isopropanol.

  • Dry the solid under vacuum to yield the desired product.

This protocol is a generalized representation adapted from published procedures.[1][8]

Representative Synthesis of a Chromone-Fused Heterocycle

The following protocol illustrates a general method for the synthesis of chromone-fused pyrimidines, demonstrating the utility of chromone derivatives as precursors to more complex heterocyclic systems.

Step 1: Synthesis of a Chromone-Fused Pyrimidine from a 3-Formylchromone Derivative

  • A mixture of a 3-formylchromone derivative (1.0 eq) and guanidine hydrochloride (1.2 eq) in ethanol is treated with a base such as sodium ethoxide.

  • The reaction mixture is heated at reflux for 6-8 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure chromone-fused pyrimidine.

This protocol is a general representation of a common synthetic route.[3]

Comparative Performance and Future Perspectives

The established track record of quinazoline and quinoline scaffolds in producing clinically successful drugs is undeniable. The synthetic routes are well-optimized, and the structure-activity relationships for various targets are extensively documented.[6][10] This provides a lower-risk, more predictable path for drug development programs.

However, the very success of these scaffolds can also lead to intellectual property challenges and a crowded chemical space. This compound, on the other hand, represents a less explored, yet highly promising, building block. Its high reactivity and potential for generating novel, diverse heterocyclic systems offer opportunities for discovering compounds with new biological activities and intellectual property.[11]

The electron-withdrawing groups on the this compound scaffold can also be advantageous in modulating the pharmacokinetic properties of the resulting molecules. The development of derivatives from this starting material could lead to compounds with improved metabolic stability and cell permeability.

Conclusion

  • Quinazolines and Quinolines are the established "gold standard" for many applications, particularly in the development of kinase inhibitors. They offer a high degree of predictability and a wealth of historical data to guide drug design.

  • This compound is a versatile and highly reactive building block that provides access to a diverse range of novel heterocyclic structures. It represents a strategic choice for programs aiming to explore new chemical space and develop compounds with unique pharmacological profiles.

The ultimate decision of which scaffold to employ will depend on the specific goals of the drug discovery program, including the biological target, the desired novelty of the chemical matter, and the overall risk tolerance. For programs seeking to build upon a foundation of proven success, quinazolines and quinolines remain an excellent choice. For those venturing into new territories of chemical biology and seeking to innovate, the synthetic potential of this compound warrants serious consideration.

References

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 6,8-Dichloro-3-cyanochromone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

6,8-Dichloro-3-cyanochromone is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of advanced materials and, notably, pharmacologically active agents.[1] Its dichloro and cyano groups offer reactive handles for constructing complex molecular architectures, making it a valuable intermediate in medicinal chemistry for developing novel therapeutics, including anti-inflammatory and anti-cancer drugs.[2]

In the landscape of drug development, the purity of a starting material or intermediate is not a trivial specification; it is a cornerstone of safety, efficacy, and reproducibility. Impurities, even in minute quantities, can have significant downstream consequences, including altered biological activity, increased toxicity, or the failure of subsequent synthetic steps. Therefore, a robust, multi-faceted approach to purity assessment is non-negotiable. This guide provides an in-depth comparison of orthogonal analytical techniques essential for establishing the purity profile of synthesized this compound, grounded in the principles of scientific integrity and practical, field-proven application.

The Orthogonal Analytical Strategy: A Framework for Confidence

No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent strengths and blind spots. A robust purity assessment relies on an orthogonal strategy , where multiple techniques based on different physicochemical principles are employed. This complementary approach ensures that impurities missed by one method are detected by another, providing a comprehensive and trustworthy purity profile. The relationship between these core techniques is illustrated below.

Purity_Assessment_Workflow cluster_0 Primary Purity & Identity Confirmation cluster_1 Definitive & Complementary Analysis cluster_2 Final Purity Statement Synthesis Synthesized This compound HPLC HPLC-UV (Quantitative Purity) Synthesis->HPLC Assay vs. Impurities NMR ¹H & ¹³C NMR (Structural Confirmation & Impurities) Synthesis->NMR Structural Integrity MS Mass Spectrometry (MS) (Molecular Weight Verification) Synthesis->MS Identity Confirmation LCMS LC-MS (Impurity ID) HPLC->LCMS Peak Identification NMR->LCMS MS->LCMS EA Elemental Analysis (CHN) (Elemental Composition) Final Certificate of Analysis (CoA) - Purity ≥ 98% - Confirmed Structure - Impurity Profile EA->Final LCMS->EA Corroboration of Formula

Caption: Orthogonal workflow for purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Principle & Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination in pharmaceutical analysis.[3][4] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reverse-phase (RP-HPLC) method is typically the most effective. The non-polar stationary phase (e.g., C18) retains the moderately polar chromone, while a polar mobile phase (e.g., acetonitrile/water) elutes it. A UV detector is ideal, as the chromone ring system possesses a strong chromophore, allowing for sensitive detection. The primary output, a chromatogram, provides the area percentage of the main peak relative to all other detected peaks, which is used to calculate the purity. Commercial suppliers often specify purity as ≥97% or ≥98% as determined by HPLC, underscoring its role as the industry standard.[1][5][6]

Strengths:

  • High Sensitivity & Resolution: Capable of detecting and separating closely related impurities.

  • Quantitative Accuracy: Provides precise and accurate quantification of the main component and its impurities.

  • Robustness & Reproducibility: Well-established, reliable, and transferable between laboratories.

Limitations:

  • Requires a Chromophore: Not suitable for impurities that do not absorb UV light.

  • Co-elution Risk: Structurally similar impurities may co-elute with the main peak, masking their presence.

  • Non-destructive to Structure: Provides no definitive structural information on its own.

Experimental Protocol: Reverse-Phase HPLC Purity Assay
  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by UV scan).

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh ~5 mg of a qualified reference standard of this compound and dissolve in 10 mL of acetonitrile to make a 0.5 mg/mL solution.

    • Sample Solution: Prepare the synthesized sample at the same concentration (0.5 mg/mL) in acetonitrile.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 50% B

      • 18.1-25 min: 50% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Identify potential impurities by their retention times relative to the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter

Principle & Rationale: NMR spectroscopy provides unparalleled insight into a molecule's chemical structure by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).[7] For this compound, ¹H NMR confirms the presence and connectivity of the three aromatic protons, while ¹³C NMR verifies the carbon skeleton, including the carbonyl, cyano, and dichlorinated carbons.[8] Beyond structural confirmation, high-field NMR is a powerful tool for purity assessment.[9][10] The presence of small, unidentifiable signals in the ¹H NMR spectrum can indicate impurities. Furthermore, residual solvents from the synthesis or purification (e.g., acetone, ethyl acetate, dichloromethane) are easily identified and quantified by their characteristic chemical shifts.

Strengths:

  • Definitive Structure Elucidation: Provides unambiguous confirmation of the molecular structure.

  • Detects a Wide Range of Impurities: Can identify starting materials, by-products, and residual solvents, even those without a UV chromophore.

  • Quantitative (qNMR): With an internal standard, NMR can be used for absolute quantification.

Limitations:

  • Lower Sensitivity than HPLC: Generally less sensitive for detecting trace-level impurities.

  • Signal Overlap: Complex impurity profiles can lead to overlapping signals, complicating interpretation.

  • Requires Soluble Sample: The compound must be soluble in a suitable deuterated solvent.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz or higher recommended):

    • Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 5 seconds for accurate integration.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This requires a significantly longer acquisition time.

    • (Optional) Run 2D NMR experiments like COSY and HSQC to aid in assigning complex spectra or identifying impurity structures.

  • Data Interpretation:

    • ¹H NMR:

      • Confirm the expected signals for the three protons on the chromone ring system.

      • Integrate all signals. The relative integrals should correspond to the number of protons.

      • Scrutinize the baseline for small peaks that do not belong to the main compound. Compare their chemical shifts to common solvents and potential synthetic by-products.

    • ¹³C NMR:

      • Confirm the presence of the 10 expected carbon signals for the molecular formula C₁₀H₃Cl₂NO₂.

      • Check for extraneous carbon signals, which would indicate carbon-containing impurities.

Mass Spectrometry (MS): Molecular Weight Gatekeeper

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming the molecular weight of a synthesized compound.[4] For this compound (MW: 240.05 g/mol ), techniques like Electrospray Ionization (ESI) would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 241.0. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing a highly accurate mass measurement (typically within 0.003 m/z) that can confirm the elemental composition.[9] The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) provides an additional layer of confirmation. When coupled with HPLC (LC-MS), it becomes a formidable tool for identifying the molecular weights of impurities separated in the chromatogram.[4]

Strengths:

  • High Sensitivity: Can detect compounds at very low concentrations.

  • Molecular Weight Confirmation: Provides direct evidence of the compound's identity.

  • Impurity Identification (with LC-MS): Helps determine the molecular weights of unknown peaks from an HPLC run.

Limitations:

  • Isomeric Differentiation: Cannot distinguish between isomers (compounds with the same molecular formula but different structures).

  • Not Inherently Quantitative: Requires careful calibration and methodology for accurate quantification.

Experimental Protocol: LC-MS Analysis
  • System: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Orbitrap instrument) with an ESI source.

  • Methodology:

    • Use the same HPLC method described previously.

    • Divert the flow from the UV detector to the MS source.

    • MS Settings (Positive Ion Mode):

      • Scan Range: m/z 100-500.

      • Ion Source: ESI+.

      • Capillary Voltage: ~3.5 kV.

      • Source Temperature: ~120 °C.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 241.0). This should correspond to the main peak in the UV chromatogram.

    • Examine the mass spectra of minor peaks observed in the UV chromatogram to determine their molecular weights and propose potential impurity structures.

    • Verify the isotopic pattern for the dichloro-moiety in the main peak's mass spectrum.

Elemental Analysis: The Fundamental Check

Principle & Rationale: Elemental analysis (EA) determines the mass percentage of carbon, hydrogen, and nitrogen (CHN analysis) in a pure organic compound.[11][12] This is achieved through high-temperature combustion of a small, precisely weighed sample, followed by the detection of the resulting gases (CO₂, H₂O, N₂).[13] The experimental percentages are then compared to the theoretical values calculated from the molecular formula (C₁₀H₃Cl₂NO₂). For a compound to be considered pure, the experimental values should typically be within ±0.4% of the calculated values.[9][10] This technique provides fundamental confirmation of the empirical formula and is an excellent check for inorganic impurities or residual solvents that could otherwise go undetected.

Strengths:

  • Confirms Elemental Composition: Provides direct evidence of the empirical formula.

  • High Accuracy and Precision: A fundamental and highly reliable technique.

  • Detects Non-Chromophoric & Non-Volatile Impurities: Can indicate the presence of impurities missed by HPLC and MS.

Limitations:

  • Requires High Purity: The sample must be very pure (>95%) for the results to be meaningful.

  • Destructive: The sample is consumed during the analysis.

  • Provides No Structural Information: Gives no information about the arrangement of atoms.

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation:

    • Ensure the sample is meticulously dried to remove all traces of water and residual solvents, as their presence will significantly skew the results. Drying under high vacuum over a desiccant is recommended.

    • Accurately weigh 1-3 mg of the dried sample into a tin capsule.

  • Instrumental Analysis:

    • Analyze the sample using a commercial CHN elemental analyzer according to the manufacturer's instructions.

  • Data Comparison:

    • Theoretical Calculation for C₁₀H₃Cl₂NO₂:

      • C: (120.11 / 240.05) * 100 = 50.06%

      • H: (3.02 / 240.05) * 100 = 1.26%

      • N: (14.01 / 240.05) * 100 = 5.84%

    • Compare the instrument's output with these theoretical values. The difference should be less than 0.4% for each element.

Comparative Summary of Analytical Techniques

Technique Primary Purpose Sensitivity Specificity Quantitative? Key Information Provided
HPLC-UV Purity Assay, Impurity ProfilingHigh (ng-pg)High for separationYes (Excellent)Purity percentage, number of impurities, relative concentrations.
NMR Spectroscopy Structure Confirmation, Impurity IDModerate (µg)Excellent for structureYes (qNMR)Unambiguous structure, presence of isomers, residual solvents.
Mass Spectrometry Molecular Weight VerificationVery High (pg-fg)High for MW, low for isomersSemi-quantitativeMolecular weight of parent and impurities, elemental formula (HRMS).
Elemental Analysis Elemental Composition ConfirmationLow (mg)Low (bulk property)Yes (Excellent)Confirmation of empirical formula, indicates inorganic impurities.

Workflow for Robust Method Development

Developing a reliable purity assessment method, particularly for HPLC, is a systematic process. The goal is to create a method that is specific, accurate, and robust enough to separate the main compound from all potential process-related impurities and degradation products.

HPLC_Method_Dev Start Define Goal: Purity of 6,8-Dichloro- 3-cyanochromone Scout Scouting Runs (Different Columns/Solvents) Start->Scout Initial Screening Optimize Optimize Gradient (Resolution vs. Time) Scout->Optimize Select Best Conditions Forced_Deg Forced Degradation Study (Acid, Base, Peroxide, Light) Optimize->Forced_Deg Stress the Sample Specificity Assess Peak Purity (PDA Detector, LC-MS) Optimize->Specificity Check Main Peak Forced_Deg->Specificity Generate Degradants Validate Method Validation (ICH) (Linearity, Accuracy, Precision) Specificity->Validate Confirm Specificity Final Final, Validated Purity Method Validate->Final Method is Ready

Caption: Logical workflow for developing a stability-indicating HPLC purity method.

Conclusion

Assessing the purity of a critical synthetic intermediate like this compound demands more than a single measurement. It requires a carefully designed, orthogonal analytical strategy. HPLC provides the quantitative foundation, NMR offers definitive structural proof, Mass Spectrometry confirms molecular identity, and Elemental Analysis validates the fundamental composition. By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and consistency of their material and providing a solid foundation for subsequent research and development. This multi-faceted approach is not merely good practice; it is an essential component of scientific rigor and a prerequisite for successful pharmaceutical development.

References

A Comparative Guide to the Structure-Activity Relationship of 6,8-Dichloro-3-cyanochromone Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 6,8-dichloro-3-cyanochromone scaffold is a cornerstone in medicinal chemistry, serving as a highly versatile starting point for the development of novel therapeutic agents.[1] Its unique chemical architecture, characterized by a chromone core, electron-withdrawing chloro groups at positions 6 and 8, and a cyano group at position 3, imparts significant reactivity and a predisposition for biological activity.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from this scaffold, with a focus on their potential applications in oncology and anti-inflammatory therapies. By examining the impact of structural modifications at key positions, we aim to provide researchers and drug development professionals with a predictive framework for designing next-generation chromone-based therapeutics.

The Strategic Importance of the this compound Core

The inherent reactivity of the this compound molecule makes it an ideal template for combinatorial chemistry and the generation of diverse compound libraries. The electron-withdrawing nature of the dichloro and cyano groups enhances the electrophilicity of the chromone ring system, facilitating a range of chemical transformations. This allows for the systematic introduction of various functional groups, enabling a thorough exploration of the chemical space and the fine-tuning of pharmacological properties.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a complete series of this compound analogs is not yet publicly available, we can extrapolate key trends from the extensive body of research on substituted chromones. The following sections dissect the influence of modifications at critical positions on the biological activity of these compounds.

Modifications at the C2-Position: A Gateway to Diverse Bioactivities

The C2-position of the chromone ring is a frequent site for chemical modification and has been shown to be a critical determinant of biological activity. The introduction of various substituents at this position can profoundly influence the compound's interaction with biological targets.

One of the most explored modifications at this position is the introduction of a styryl group, leading to the formation of 2-styrylchromones. These compounds have demonstrated a broad spectrum of biological activities, including antioxidant, antiviral, and antitumor effects.[2][3] The substitution pattern on the styryl phenyl ring, as well as on the chromone core, plays a vital role in modulating these activities.[2] For instance, the presence of hydroxyl groups, particularly a catechol moiety, on the B-ring of 2-styrylchromones has been associated with potent xanthine oxidase inhibition.[3]

The following table summarizes the SAR of various 2-substituted chromone analogs from the literature, providing a valuable reference for predicting the impact of similar modifications to the this compound scaffold.

Compound Series Key Structural Features Biological Activity SAR Highlights Reference
2-StyrylchromonesStyryl group at C2Xanthine Oxidase InhibitionCatechol group on the B-ring potentiates activity. Hydroxyl groups at C5 and C7 on the A-ring also enhance inhibition.[3]
5-Hydroxy-2-(3-phenylpropyl)chromonesPhenylpropyl group at C25-HT2B Receptor AntagonismA 3-cyanophenyl substituent on the propyl chain improves binding affinity.[4]
2-(Substituted phenoxy)-chromonesSubstituted phenoxy group at C2Inhibition of Superoxide Anion GenerationA methoxy group at C7 of the chromone and a hydrogen bond donor at the meta position of the phenyl ring are crucial for activity.[5]
The Role of the C3-Cyano Group: A Handle for Potency and Selectivity

The 3-cyano group is not merely a reactivity enhancer but also a key pharmacophoric feature. Its strong electron-withdrawing properties influence the electronic distribution of the entire chromone system. Furthermore, this group can serve as a versatile chemical handle for the synthesis of more complex derivatives.

Studies on other 3-substituted chromones have revealed the importance of this position for antitumor activity. For example, a series of novel 3-(substituted amino)chromone analogs demonstrated significant inhibitory effects against various cancer cell lines.[6] This suggests that replacing or modifying the cyano group in the this compound scaffold with different amine-containing moieties could be a promising strategy for developing potent anticancer agents.

The Influence of 6,8-Dichloro Substitution: Modulating Physicochemical Properties

The presence of two chlorine atoms on the benzo portion of the chromone ring has a significant impact on the molecule's physicochemical properties. The chloro groups increase the lipophilicity of the scaffold, which can enhance membrane permeability and cellular uptake. Additionally, their electron-withdrawing nature influences the acidity of nearby protons and the overall electronic character of the aromatic system, which can affect target binding. In a study of chromone derivatives with amide groups, it was found that electron-withdrawing groups at positions 5 and 8 can enhance anti-inflammatory activity.[7]

Experimental Protocols

To facilitate further research in this area, we provide a representative synthetic protocol for a hypothetical this compound analog and a standard in vitro assay for evaluating its anticancer activity.

Synthesis of a Hypothetical 2-Styryl-6,8-dichloro-3-cyanochromone Analog

This protocol describes a plausible synthesis of a 2-styryl derivative starting from this compound.

Step 1: Synthesis of 6,8-dichloro-2-methyl-3-cyanochromone

  • To a solution of 2'-hydroxy-3',5'-dichloroacetophenone in an appropriate solvent, add sodium hydride and ethyl cyanoacetate.

  • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 6,8-dichloro-2-methyl-3-cyanochromone.

Step 2: Condensation with an Aromatic Aldehyde

  • Dissolve 6,8-dichloro-2-methyl-3-cyanochromone and a substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) in glacial acetic acid.

  • Add a catalytic amount of a suitable base, such as piperidine.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-styryl-6,8-dichloro-3-cyanochromone analog.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture: Culture a human cancer cell line (e.g., HT-29 colon cancer cells) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams provide visual representations of the this compound scaffold, a hypothetical experimental workflow, and a relevant biological pathway.

Caption: Key modification sites on the this compound scaffold.

Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start This compound synthesis Chemical Modification (e.g., at C2-position) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification screening In Vitro Screening (e.g., MTT Assay) purification->screening sar Structure-Activity Relationship Analysis screening->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for synthesis and evaluation of analogs.

Apoptosis_Pathway Chromone Chromone Analog (e.g., Compound 3) Bcl2 Bcl-2 (Anti-apoptotic) Chromone->Bcl2 downregulates Bax Bax (Pro-apoptotic) Chromone->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction pathway modulated by some chromone derivatives.[8][9]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and inflammation. While direct SAR studies on a comprehensive series of its analogs are eagerly awaited, the existing literature on substituted chromones provides a solid foundation for rational drug design. Future research should focus on the systematic exploration of the chemical space around this scaffold, with particular attention to modifications at the C2 and C3 positions. The insights gained from such studies will undoubtedly accelerate the discovery of new and effective chromone-based drugs.

References

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 6,8-Dichloro-3-cyanochromone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the chromone scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with significant therapeutic potential. Among these, 6,8-dichloro-3-cyanochromone derivatives have garnered considerable interest, particularly for their promising anti-inflammatory and anticancer activities. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of this class of compounds, offering a critical perspective for researchers, scientists, and drug development professionals. By examining the experimental data and the underlying methodologies, we aim to illuminate the path from promising laboratory findings to potential clinical applications, while also addressing the inherent challenges of translating in vitro potency into in vivo effectiveness.

Section 1: In Vitro Efficacy: Probing the Molecular Mechanisms

The initial assessment of any potential therapeutic agent begins with in vitro studies. These controlled laboratory experiments are crucial for determining a compound's intrinsic biological activity, mechanism of action, and preliminary structure-activity relationships (SAR). For this compound derivatives, in vitro assays have primarily focused on their cytotoxic effects against cancer cell lines and their ability to modulate inflammatory pathways.

Anticancer Activity: A Look at Cytotoxicity

The cytotoxic potential of various chromone derivatives has been extensively evaluated against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, representing the concentration of a compound required to inhibit the growth of 50% of the cell population.

Derivative IDCancer Cell LineIC50 (µM)Reference
Chromone Derivative AMCF-7 (Breast)8.5Fictional Data for Illustration
Chromone Derivative BA549 (Lung)12.2Fictional Data for Illustration
Chromone Derivative CHCT116 (Colon)5.7Fictional Data for Illustration
Doxorubicin (Control)MCF-7 (Breast)0.8Fictional Data for Illustration

This table presents fictional data for illustrative purposes, synthesized from typical findings for chromone derivatives in scientific literature.

The data consistently demonstrate that substitution patterns on the chromone ring significantly influence cytotoxic potency. However, a low IC50 value in an in vitro setting is only the first step and does not guarantee in vivo success.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1][2]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions add_compounds 3. Add Compounds to Cells compound_prep->add_compounds incubate_cells 4. Incubate for 48-72h add_compounds->incubate_cells add_mtt 5. Add MTT Reagent incubate_cells->add_mtt incubate_mtt 6. Incubate for 4h add_mtt->incubate_mtt solubilize 7. Solubilize Formazan incubate_mtt->solubilize read_plate 8. Read Absorbance at 570nm solubilize->read_plate calculate_viability 9. Calculate % Viability read_plate->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Anti-inflammatory Activity: Measuring Nitric Oxide Inhibition

Chronic inflammation is a key driver of many diseases, including cancer. The anti-inflammatory potential of this compound derivatives is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. NO is a key inflammatory mediator, and its overproduction is associated with inflammatory conditions.

Derivative IDCell LineLPS-induced NO Inhibition IC50 (µM)Reference
Chromone Derivative DRAW 264.715.3Fictional Data for Illustration
Chromone Derivative ERAW 264.79.8Fictional Data for Illustration
Chromone Derivative FRAW 264.722.1Fictional Data for Illustration
Dexamethasone (Control)RAW 264.70.5Fictional Data for Illustration

This table presents fictional data for illustrative purposes, synthesized from typical findings for chromone derivatives in scientific literature.

These in vitro anti-inflammatory assays provide valuable insights into the potential of these compounds to modulate inflammatory responses at a cellular level.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[3]

  • Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours before inducing inflammation.[4]

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response and nitric oxide production.[4]

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Collect 50-100 µL of the cell culture supernatant from each well.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.[5]

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Calculate the IC50 value.

Section 2: In Vivo Efficacy: The Whole-System Challenge

While in vitro studies provide a foundational understanding of a compound's activity, in vivo experiments in animal models are essential to evaluate its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety in a complex biological system.

Anticancer Efficacy in Xenograft Models

To assess the in vivo anticancer potential of this compound derivatives, human tumor xenograft models in immunocompromised mice are commonly employed.[6] In these models, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is monitored.

Derivative IDAnimal ModelTumor Growth Inhibition (%)DosageReference
Chromone Derivative ANude mice with MCF-7 xenografts4520 mg/kg, i.p.Fictional Data for Illustration
Chromone Derivative CSCID mice with HCT116 xenografts5515 mg/kg, p.o.Fictional Data for Illustration
Doxorubicin (Control)Nude mice with MCF-7 xenografts705 mg/kg, i.v.Fictional Data for Illustration

This table presents fictional data for illustrative purposes, synthesized from typical findings for chromone derivatives in scientific literature.

It is not uncommon to observe a discrepancy between potent in vitro cytotoxicity and modest in vivo tumor growth inhibition. This highlights the importance of factors such as drug delivery to the tumor site, metabolic stability, and potential toxicity.

  • Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7, A549) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[6][7]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).

  • Treatment: Randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control). Administer the compounds via the desired route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis cell_culture 1. Culture Human Cancer Cells tumor_implantation 2. Implant Cells into Immunocompromised Mice cell_culture->tumor_implantation tumor_growth 3. Monitor Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization 4. Randomize Mice into Groups tumor_growth->randomization drug_administration 5. Administer Test Compound & Controls randomization->drug_administration monitoring 6. Monitor Tumor Volume & Body Weight drug_administration->monitoring euthanasia 7. Euthanize Mice at Study End monitoring->euthanasia tumor_excision 8. Excise and Weigh Tumors euthanasia->tumor_excision data_analysis 9. Calculate Tumor Growth Inhibition tumor_excision->data_analysis

Caption: Workflow of a xenograft mouse model for anticancer drug testing.

Anti-inflammatory Efficacy in Animal Models

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of compounds.[8][9] Carrageenan injection induces an acute inflammatory response characterized by swelling (edema), which can be quantified.

Derivative IDAnimal ModelEdema Inhibition (%) at 3hDosageReference
Chromone Derivative DWistar rats3525 mg/kg, p.o.Fictional Data for Illustration
Chromone Derivative ESprague-Dawley rats4820 mg/kg, p.o.Fictional Data for Illustration
Indomethacin (Control)Wistar rats6510 mg/kg, p.o.Fictional Data for Illustration

This table presents fictional data for illustrative purposes, synthesized from typical findings for chromone derivatives in scientific literature.

The in vivo anti-inflammatory efficacy is influenced by the compound's ability to reach the site of inflammation and its overall pharmacokinetic profile.

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds, vehicle, or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.[10]

  • Edema Induction: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[9][10]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[10]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Section 3: Bridging the Gap: The In Vitro-In Vivo Correlation

A critical aspect of drug development is understanding the correlation, or often the lack thereof, between in vitro and in vivo results. A compound that is highly potent in a cell-based assay may show limited efficacy in an animal model. This discrepancy, often termed the "in vitro-in vivo correlation gap," can be attributed to several factors:

  • Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or inefficient distribution to the target tissue can prevent the compound from reaching effective concentrations in vivo.

  • Off-target Effects: In a complex biological system, a compound may interact with unintended targets, leading to unforeseen side effects or a reduction in efficacy.

  • Toxicity: A compound may be well-tolerated by cells in culture but exhibit systemic toxicity in an animal model, limiting the achievable therapeutic dose.

  • Model Limitations: Both in vitro and in vivo models are simplifications of human disease and may not fully recapitulate the complexity of the human condition.

IVIVC_Gap cluster_invitro In Vitro Environment cluster_invivo In Vivo System cluster_factors Contributing Factors to the Gap invitro High Potency (Low IC50) invivo Reduced Efficacy invitro->invivo Translational Gap pk Pharmacokinetics (ADME) pk->invivo off_target Off-Target Effects off_target->invivo toxicity Systemic Toxicity toxicity->invivo model_limits Model Limitations model_limits->invivo

Caption: The in vitro-in vivo correlation gap in drug discovery.

Conclusion

The journey of a this compound derivative from a laboratory curiosity to a potential therapeutic agent is a multi-step process fraught with challenges. While in vitro assays are indispensable for initial screening and mechanistic studies, they represent an idealized system. In vivo models, despite their own limitations, provide a more holistic assessment of a compound's potential by incorporating the complexities of a living organism.

For researchers in this field, a deep understanding of both in vitro and in vivo methodologies is paramount. A comprehensive evaluation that considers the strengths and weaknesses of each approach is crucial for making informed decisions and ultimately, for successfully navigating the translational gap. The data presented in this guide, while illustrative, underscore the importance of rigorous, multi-faceted testing in the quest for novel and effective therapies based on the versatile chromone scaffold.

References

A Comparative Benchmarking Guide to the Synthesis of 6,8-Dichloro-3-cyanochromone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the chromone scaffold is a privileged structure due to its wide-ranging biological activities and utility as a synthetic intermediate.[1] Specifically, 6,8-dichloro-3-cyanochromone serves as a critical building block for creating novel pharmaceuticals, such as anti-inflammatory and anti-cancer agents, as well as advanced materials like fluorescent dyes.[2][3] The strategic placement of dichloro-substituents and a cyano group imparts unique reactivity, making the efficiency of its synthesis a paramount concern for chemists.[2]

This guide provides an in-depth, objective comparison of established and alternative methods for the synthesis of this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the causal factors that govern reaction outcomes. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

Benchmark Method: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a robust and widely adopted method for the synthesis of 3-formylchromones, which are immediate precursors to their 3-cyano analogues.[4] This approach is favored for its use of readily available starting materials and its general applicability. The reaction proceeds through a double formylation of a 2-hydroxyacetophenone, followed by an acid-catalyzed cyclization and dehydration.

Causality Behind Experimental Choices

The core of this synthesis is the in situ generation of the Vilsmeier reagent, a chloroiminium salt, from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[5][6] 2,5-Dichloro-2-hydroxyacetophenone is selected as the starting material to introduce the required C6 and C8 chloro-substituents on the final chromone ring. The reaction is conducted at low temperatures (0-5 °C) during the addition of reagents to control the exothermic formation of the Vilsmeier reagent and to prevent side reactions. The final hydrolysis step with ice water is critical for both quenching the reaction and precipitating the crude product.[6] The subsequent conversion of the intermediate 3-formylchromone to the 3-cyanochromone is typically achieved via dehydration of the corresponding oxime.

Experimental Protocol: Vilsmeier-Haack Synthesis

Part A: Synthesis of 6,8-Dichloro-3-formylchromone

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous dimethylformamide (DMF, 5 equivalents). Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting mixture for 45 minutes at this temperature.[6]

  • Reaction with Acetophenone: Dissolve 2-hydroxy-3,5-dichloroacetophenone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature at 0-5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the cooled reaction mixture into a beaker of crushed ice with vigorous stirring. The intermediate iminium salt hydrolyzes, and the crude 6,8-dichloro-3-formylchromone precipitates.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Part B: Conversion to this compound

  • Oxime Formation: Reflux a mixture of 6,8-dichloro-3-formylchromone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol for 2 hours.

  • Dehydration: To the cooled oxime solution, add a dehydrating agent such as a DMF-thionyl chloride complex or acetic anhydride, and heat gently.[7]

  • Isolation: After the reaction is complete (monitored by TLC), pour the mixture into ice water to precipitate the final product, this compound.

  • Filter the solid, wash with water, and purify by recrystallization from ethanol or methanol.[6]

Workflow Diagram: Vilsmeier-Haack Synthesis

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Chromone Formation cluster_conversion Nitrile Conversion DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mix Reaction Mixture Vilsmeier_Reagent->Reaction_Mix Start_Mat 2-Hydroxy-3,5-dichloroacetophenone Start_Mat->Reaction_Mix Formylchromone 6,8-Dichloro-3-formylchromone Reaction_Mix->Formylchromone 1. Heat 2. Hydrolysis Oxime Oxime Intermediate Formylchromone->Oxime NH₂OH·HCl Final_Product This compound Oxime->Final_Product Dehydration

Caption: Vilsmeier-Haack synthesis workflow.

Alternative Method 1: Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a powerful method for forming carbon-carbon bonds via the base-catalyzed intramolecular condensation of dinitriles, leading to cyclic α-cyano ketones after hydrolysis.[8][9] This approach offers a distinct pathway to the 3-cyanochromone core, avoiding the use of phosphorus oxychloride.

Causality Behind Experimental Choices

This synthetic strategy hinges on the creation of a suitable dinitrile precursor. The synthesis would begin with 2-hydroxy-3,5-dichloroacetophenone. The phenolic hydroxyl group is first protected, for instance, as a methoxymethyl (MOM) ether, to prevent it from interfering with subsequent base-catalyzed reactions. The acetyl group is then converted into a cyanomethyl group. The protected phenol is then O-alkylated with chloroacetonitrile. This dinitrile intermediate is then subjected to a strong base (e.g., sodium ethoxide) under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The base abstracts an α-proton from one of the nitrile groups, generating a carbanion that attacks the carbon of the other nitrile group.[8] The resulting cyclic imine tautomerizes to a more stable enamine, which upon acidic workup, hydrolyzes and eliminates the protecting group to yield the final 3-cyanochromone.

Experimental Protocol: Thorpe-Ziegler Synthesis
  • Precursor Synthesis:

    • Protect the hydroxyl group of 2-hydroxy-3,5-dichloroacetophenone.

    • Convert the acetyl group to a cyanomethyl group (e.g., via reaction with tosyl cyanide).

    • Alkylate the phenolic oxygen with chloroacetonitrile to form the dinitrile precursor: 2-(cyanomethoxy)-3,5-dichlorophenylacetonitrile.

  • Cyclization:

    • Prepare a solution of the dinitrile precursor in an anhydrous, high-boiling solvent like toluene or xylene.

    • In a separate flask, prepare a suspension of a strong, non-nucleophilic base (e.g., sodium hydride or sodium ethoxide) in the same solvent under an inert atmosphere (N₂ or Ar).

    • Using a syringe pump, add the dinitrile solution to the base suspension over several hours at reflux temperature (high-dilution principle).

  • Work-up and Deprotection:

    • After the addition is complete and the reaction has proceeded for an additional 1-2 hours, cool the mixture.

    • Carefully quench the reaction with a proton source, such as acetic acid, followed by aqueous HCl.

    • Heat the mixture to facilitate hydrolysis of the enamine intermediate and cleavage of the protecting group, leading to ring closure and formation of the chromone.

  • Isolation:

    • Perform an extraction with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Workflow Diagram: Thorpe-Ziegler Synthesis

Thorpe_Ziegler_Workflow Start_Mat 2-Hydroxy-3,5-dichloroacetophenone Dinitrile Dinitrile Precursor Start_Mat->Dinitrile Multi-step Precursor Synthesis Cyclization Intramolecular Cyclization Dinitrile->Cyclization Strong Base (e.g., NaH) High Dilution Enamine Cyclic Enamine Intermediate Cyclization->Enamine Final_Product This compound Enamine->Final_Product Acidic Workup (Hydrolysis & Deprotection)

Caption: Thorpe-Ziegler synthesis workflow.

Alternative Method 2: Multicomponent Synthesis of a Related Scaffold

While not a direct synthesis of this compound itself, multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for building molecular complexity. A well-established MCR for chromone synthesis involves the reaction of a salicylaldehyde, malononitrile, and a suitable coupling partner, often catalyzed by a base like piperidine.[10] This method directly assembles the 2-amino-3-cyano-4H-chromene core.

Causality Behind Experimental Choices

This one-pot reaction leverages a domino sequence of reactions. First, a Knoevenagel condensation occurs between the salicylaldehyde (in this case, 3,5-dichlorosalicylaldehyde) and malononitrile, catalyzed by a base. The resulting adduct then undergoes an intramolecular Michael addition, where the phenolic hydroxyl group attacks the activated double bond. This cyclization forms the 4H-chromene ring system. The choice of a mild organic base like piperidine is crucial to facilitate the initial condensation without promoting unwanted side reactions. Ethanol is a common solvent as it effectively dissolves the reactants and the catalyst. This method is notable for its operational simplicity and mild conditions.

Experimental Protocol: Three-Component Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dichlorosalicylaldehyde (1 equivalent), malononitrile (1 equivalent), and an aryl aldehyde (1 equivalent, for the 4-position substituent) in ethanol.

  • Catalysis: Add a catalytic amount of piperidine (e.g., 0.2 equivalents) to the mixture.

  • Reaction: Stir the mixture at room temperature or gentle reflux. The reaction progress can be monitored by TLC. A precipitate of the product, 2-amino-4-aryl-6,8-dichloro-3-cyano-4H-chromene, often forms directly from the reaction mixture.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold ethanol to remove unreacted starting materials and catalyst.

    • The product can be further purified by recrystallization if necessary. Yields for this type of reaction are typically good to excellent.[11]

Workflow Diagram: Multicomponent Synthesis

MCR_Workflow Salicylaldehyde 3,5-Dichlorosalicylaldehyde One_Pot One-Pot Reaction Salicylaldehyde->One_Pot Malononitrile Malononitrile Malononitrile->One_Pot Aldehyde Aryl Aldehyde Aldehyde->One_Pot Final_Product 2-Amino-4-aryl-6,8-dichloro- 3-cyano-4H-chromene One_Pot->Final_Product Piperidine, Ethanol Domino Reaction

Caption: Multicomponent synthesis workflow.

Quantitative and Qualitative Comparison

ParameterVilsmeier-Haack ApproachThorpe-Ziegler CyclizationMulticomponent Reaction
Starting Materials 2-Hydroxy-3,5-dichloroacetophenone, DMF, POCl₃2-Hydroxy-3,5-dichloroacetophenone3,5-Dichlorosalicylaldehyde, Malononitrile
Typical Yield Good (often >70% over 2 steps)Moderate to Good (highly dependent on precursor synthesis)Good to Excellent (>70%)[11]
Reaction Time Moderate (6-10 hours)Long (multi-step precursor synthesis + long cyclization)Short (1-4 hours)
Reagent Toxicity High (POCl₃ is corrosive and water-reactive)Moderate (strong bases, potentially toxic alkylating agents)Low (piperidine is moderately toxic)
Scalability Well-established and scalableChallenging due to high-dilution requirementGenerally good and scalable
Key Advantage High reliability and generalityAccesses the core via a different bond disconnectionHigh efficiency, atom economy, mild conditions
Key Disadvantage Use of hazardous reagentsLengthy, multi-step precursor synthesisProduces a 4H-chromene, not a chromone directly

Conclusion and Recommendations

The choice of synthetic route to this compound and its analogues is dictated by the specific requirements of the research or development program, including scale, available starting materials, and tolerance for hazardous reagents.

  • The Vilsmeier-Haack approach remains the benchmark for its reliability and directness in accessing the 3-formylchromone precursor. It is the recommended method for laboratories equipped to handle corrosive reagents and for applications where a well-documented, robust procedure is paramount.

  • The Thorpe-Ziegler cyclization offers an elegant, albeit lengthy, alternative that avoids phosphorus oxychloride. This route is most suitable for exploratory or mechanistic studies where alternative bond-forming strategies are being investigated. Its primary drawback is the significant synthetic effort required to prepare the dinitrile precursor.

  • The Multicomponent Reaction is the most efficient and environmentally benign option for accessing the closely related 2-amino-3-cyano-4H-chromene scaffold. For drug discovery programs where libraries of analogues are needed quickly, this one-pot method is unparalleled in its operational simplicity and speed. However, it does not directly yield the target chromone and would require subsequent oxidation and deamination steps to arrive at this compound.

Ultimately, a thorough evaluation of project goals against the advantages and disadvantages outlined in this guide will enable researchers to select the most appropriate and effective synthetic strategy.

References

A Comparative Guide to the Cytotoxicity of Halogenated vs. Non-Halogenated Cyanochromones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the chromone scaffold is a well-established "privileged structure," forming the core of numerous pharmacologically active compounds.[1] The introduction of a cyano group, particularly at the 3-position, often enhances biological activity. A further strategic modification, halogenation, has been shown to significantly modulate the therapeutic properties of many small molecules, including their cytotoxicity against cancer cell lines.[2] This guide provides a comprehensive comparison of the cytotoxic profiles of halogenated versus non-halogenated cyanochromones and related structures, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

Disclaimer: Direct comparative cytotoxicity data for a specific non-halogenated cyanochromone and its halogenated analogs tested under identical experimental conditions is not extensively available in the public domain. Therefore, this guide presents a comparative analysis based on data from various studies on different, yet structurally related, chromone derivatives. This approach provides a valuable framework for understanding the potential impact of halogenation on the cytotoxicity of cyanochromones.[3]

The Influence of Halogenation on Cytotoxicity: A Comparative Overview

Halogenation can significantly impact the cytotoxic potential of chromone derivatives. The nature of the halogen, its position on the chromone ring, and the overall molecular structure collectively determine the compound's efficacy. Generally, the introduction of a halogen atom tends to increase cytotoxicity. This enhancement is often attributed to changes in physicochemical properties such as lipophilicity, which can improve cell membrane permeability, and electronic effects that can influence interactions with biological targets.[4][5][6]

Comparative Cytotoxicity Data (IC50 Values)

The following tables summarize the 50% inhibitory concentration (IC50) values for various chromone and related derivatives from different studies. A lower IC50 value indicates greater cytotoxic potency.

Table 1: Cytotoxicity of Halogenated Chromanone Derivatives

Compound IDDescriptionCancer Cell LineIC50 (µM)Reference
4a 3-benzylidenechroman-4-one with 3-bromo-4-hydroxy-5-methoxy substitutionK562 (human erythroleukemia)≤ 3.86[7]
MDA-MB-231 (human breast cancer)≤ 3.86[7]
SK-N-MC (human neuroblastoma)≤ 3.86[7]
Etoposide (Standard Chemotherapeutic)K562, MDA-MB-231, SK-N-MC21.9 - 31.5[7]

Note: Compound 4a, a halogenated derivative, demonstrated significantly higher potency (6-17 times more) than the standard anticancer drug etoposide.[8]

Table 2: Cytotoxicity of Halogenated Chalcones (Chromone Precursors)

Compound IDDescriptionCancer Cell LineIC50 (µM)Selectivity Index (SI)Reference
2c Halogenated phenoxychalconeMCF-7 (human breast cancer)1.5215.24[9]
2f Halogenated phenoxychalconeMCF-7 (human breast cancer)1.8711.03[9]
Staurosporine (Control)MCF-7 (human breast cancer)--[9]

Note: The selectivity index (SI) is the ratio of the IC50 on a normal cell line (MCF-10a) to that on a cancer cell line (MCF-7). A higher SI indicates greater selectivity for cancer cells.

Mechanistic Insights: How Halogenation May Potentiate Cytotoxicity

The precise mechanisms by which cyanochromones exert their cytotoxic effects are still under investigation, but several pathways have been proposed for related quinone-based compounds. These mechanisms often involve the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest.[10][11]

Halogenation can amplify these effects in several ways:

  • Increased Lipophilicity: Halogens, particularly chlorine and bromine, increase the lipophilicity of a molecule.[4][6] This can enhance its ability to cross the cell membrane and accumulate intracellularly, leading to higher effective concentrations at the target site(s).

  • Electronic Effects: The electron-withdrawing nature of halogens can alter the electron distribution within the chromone ring system. This can make the molecule more susceptible to bioreductive activation, a process that can lead to the formation of cytotoxic semiquinone radicals and subsequent ROS production.[11]

  • Target Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence the binding affinity and selectivity of the compound for its biological targets, such as proteins or DNA.

A proposed pathway for chromone derivative-induced apoptosis often involves the generation of intracellular ROS, which in turn triggers mitochondrial dysfunction and the activation of caspase cascades, ultimately leading to programmed cell death.

G cluster_cell Cancer Cell Halogenated_Cyanochromone Halogenated Cyanochromone ROS Increased ROS Production Halogenated_Cyanochromone->ROS Increased Lipophilicity & Electronic Effects Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of halogenated cyanochromone-induced apoptosis.

Experimental Protocols for Cytotoxicity Assessment

The reliable evaluation of a compound's cytotoxicity is paramount. The following are detailed, step-by-step methodologies for two widely used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (halogenated and non-halogenated cyanochromones) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is a marker of cell membrane disruption and cytotoxicity.[2][4][5]

Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[4] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to an enzymatic reaction that reduces a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3 minutes.

  • Sample Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

G cluster_workflow Cytotoxicity Assessment Workflow start Start cell_culture Seed Cells in 96-well Plate start->cell_culture treatment Treat with Cyanochromones cell_culture->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Cytotoxicity Assay (MTT or LDH) incubation->assay data_acquisition Measure Absorbance assay->data_acquisition analysis Calculate IC50 Values & Compare Potency data_acquisition->analysis end End analysis->end

Caption: General workflow for assessing the cytotoxicity of cyanochromones.

Conclusion and Future Directions

The available evidence strongly suggests that halogenation is a viable strategy for enhancing the cytotoxic potency of cyanochromones. The introduction of halogens, particularly bromine and chlorine, has been shown to lead to compounds with significantly lower IC50 values compared to non-halogenated analogs in related chemical series. The observed increases in cytotoxicity are likely due to a combination of improved physicochemical properties and altered electronic characteristics that favor interactions with cellular targets and the induction of cytotoxic mechanisms such as apoptosis.

For researchers and drug development professionals, these findings underscore the importance of exploring halogenated cyanochromones as potential anticancer agents. Future studies should focus on the systematic synthesis and direct comparative evaluation of a series of halogenated and non-halogenated cyanochromones to provide a clearer and more definitive understanding of their structure-activity relationships. Such studies will be instrumental in the rational design of novel, highly potent, and selective anticancer drug candidates.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 6,8-Dichloro-3-cyanochromone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific subclass of 6,8-dichloro-3-cyanochromone has emerged as a versatile building block for creating compounds with enhanced biological activity, particularly in the development of novel therapeutic agents.[3] However, identifying a potent "hit" from a screening campaign is merely the first step. The critical, and often more challenging, phase is the rigorous validation of its mechanism of action (MoA). A definitive understanding of how a compound works is paramount for its progression into a viable drug candidate, informing on-target efficacy, predicting potential off-target toxicities, and guiding lead optimization.[4][5]

This guide provides a comparative framework for validating the MoA of a novel this compound derivative, which we will refer to as "Chromone-X" . For the purposes of this guide, we will hypothesize that initial screening data suggests Chromone-X is an inhibitor of a critical cellular signaling protein, Kinase-Y , a common target for such scaffolds.[6] Our objective is to design a self-validating experimental cascade to rigorously test this hypothesis, moving from direct biochemical interaction to cellular target engagement and, finally, to phenotypic outcomes.

Phase 1: Confirming Direct Biochemical Interaction

The foundational question is whether Chromone-X physically binds to and inhibits the purified Kinase-Y protein. Answering this requires direct, in-vitro evidence, for which several biophysical and biochemical techniques are available. The choice of method is critical, as each provides a different facet of the interaction profile.

Comparison of Primary Validation Techniques
Technique Principle Key Outputs Advantages Disadvantages
Luminescence-Based Kinase Assay Measures the depletion of ATP or production of ADP during the phosphorylation reaction catalyzed by Kinase-Y.[7]IC50 (Inhibitor concentration for 50% inhibition)High-throughput, sensitive, directly measures functional inhibition.[8]Indirectly measures binding; susceptible to assay artifacts (e.g., compound interference with luciferase).
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor chip as the analyte (Chromone-X) flows over the immobilized ligand (Kinase-Y).[9][10]K D (dissociation constant), k on (association rate), k off (dissociation rate)Real-time, label-free, provides detailed kinetic and affinity data.[11][12]Requires specialized equipment; protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed as Chromone-X is titrated into a solution containing Kinase-Y.[13][14]K D , ΔH (enthalpy), ΔS (entropy), n (stoichiometry)Gold standard for thermodynamics; label-free, in-solution measurement.[15]Requires large amounts of pure protein; lower throughput.[16]

Expert Rationale: We will begin with a luminescence-based kinase assay to quickly establish a functional inhibitory concentration (IC50). This provides a critical benchmark for subsequent experiments. Following this, we will use SPR as an orthogonal, direct binding assay. The concordance of data from a functional assay (luminescence) and a direct binding assay (SPR) provides a strong, self-validating foundation. If the IC50 from the kinase assay is potent (e.g., <1 µM) and the K D from SPR is in a similar range, we can be confident in a direct interaction. ITC would be reserved for the lead optimization phase, where a deep thermodynamic understanding of the structure-activity relationship is required.[14]

Detailed Protocol: In Vitro Kinase-Y Activity Assay (Luminescence-Based)

This protocol is adapted from standard luminescence-based kinase assays, such as the ADP-Glo™ system, which quantifies the amount of ADP produced during the kinase reaction.[7]

Objective: To determine the IC50 value of Chromone-X against purified Kinase-Y.

Materials:

  • Recombinant human Kinase-Y

  • Specific peptide substrate for Kinase-Y

  • ATP (at a concentration near the K m for Kinase-Y)

  • Chromone-X (serially diluted in DMSO)

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of Chromone-X in DMSO. Dispense 50 nL of each dilution, along with DMSO (vehicle control) and Staurosporine (positive control), into wells of a 384-well plate.

  • Kinase Reaction: a. Prepare a 2X Kinase-Y solution in Kinase Assay Buffer. Add 2.5 µL to each well. b. Incubate for 15 minutes at room temperature to allow for compound binding. c. Prepare a 2X Substrate/ATP solution in Kinase Assay Buffer. Initiate the reaction by adding 2.5 µL to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for Staurosporine). Plot the normalized response against the log of Chromone-X concentration and fit to a four-parameter dose-response curve to determine the IC50.

Phase 2: Demonstrating Target Engagement in a Cellular Environment

Confirming that Chromone-X inhibits purified Kinase-Y is essential, but it doesn't prove it can reach and engage its target within the complex milieu of a living cell. Cellular target engagement assays bridge this critical gap between biochemistry and cell biology.

Comparison of Cellular Target Engagement Methods
Technique Principle Key Outputs Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against heat-induced denaturation. The amount of soluble protein remaining after a heat shock is quantified.[17][18]Thermal Shift (ΔT m) , Cellular EC50 Label-free; works in intact cells and tissues; directly measures physical engagement.[19][20]Target-specific antibody required for Western blot readout; lower throughput.
Western Blotting (Phospho-protein analysis) Measures the phosphorylation status of the target kinase (autophosphorylation) and its direct downstream substrates following inhibitor treatment.[21]Reduction in phosphorylation Directly measures the functional consequence of target inhibition in a signaling pathway; widely accessible.[22]Indirect measure of engagement; signaling feedback loops can complicate interpretation.

Expert Rationale: The most robust validation strategy employs both methods. CETSA provides direct, physical evidence that Chromone-X binds to Kinase-Y inside the cell.[23] A positive thermal shift is a strong indicator of target engagement. This is then complemented by Western blotting to demonstrate the functional consequence of that engagement.[24] By analyzing the phosphorylation of Kinase-Y itself (if it autophosphorylates) and a known, direct downstream substrate, we can confirm that the binding observed in CETSA translates to pathway inhibition.

Visualizing the Validation Workflow

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Phenotypic Validation biochem_assay Luminescence Kinase Assay (Determine IC50) spr_assay Surface Plasmon Resonance (Determine KD, kon/koff) biochem_assay->spr_assay Confirms direct binding cetsa Cellular Thermal Shift Assay (Confirm Target Engagement) spr_assay->cetsa Proceed if IC50 ≈ KD western Western Blot (Confirm Pathway Inhibition) cetsa->western Links physical binding to functional effect pheno_assay Cell Viability Assay (Measure GI50) western->pheno_assay Correlate pathway inhibition to phenotype

Caption: Workflow for validating the MoA of Chromone-X.

Detailed Protocol: Western Blot Analysis of Kinase-Y Pathway

Objective: To measure the effect of Chromone-X on the phosphorylation of Kinase-Y and its downstream substrate, Substrate-Z, in a relevant cancer cell line.

Materials:

  • Cancer cell line expressing Kinase-Y

  • Complete cell culture media and reagents

  • Chromone-X

  • RIPA lysis buffer with protease and phosphatase inhibitors[25]

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-Kinase-Y, anti-total-Kinase-Y, anti-phospho-Substrate-Z, anti-total-Substrate-Z, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent[25]

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 12-24 hours to reduce basal signaling.[25]

  • Treat cells with a serial dilution of Chromone-X (spanning the biochemical IC50) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape cells, collect lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay. Normalize all samples to the same concentration with lysis buffer.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel.[25]

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. b. Incubate overnight at 4°C with a primary antibody (e.g., anti-phospho-Kinase-Y) diluted in blocking buffer. c. Wash the membrane with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane thoroughly with TBST.

  • Detection: Apply ECL reagent and visualize bands using a chemiluminescence imager.

  • Stripping and Reprobing: To ensure equal protein loading, the same blot can be stripped and reprobed for total protein (e.g., total-Kinase-Y) and a loading control (e.g., GAPDH).

Phase 3: Linking Target Inhibition to Cellular Phenotype

The final validation step connects the molecular mechanism to a biological outcome. If Kinase-Y is a known driver of cancer cell proliferation, then its inhibition by Chromone-X should lead to a measurable anti-proliferative effect. The cellular potency (e.g., GI50 from a viability assay) should correlate with the potency observed in the target engagement and pathway inhibition assays.

Visualizing the Kinase-Y Signaling Pathway

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseY Kinase-Y Receptor->KinaseY Activates SubstrateZ Substrate-Z KinaseY->SubstrateZ Phosphorylates (p-Substrate-Z) Downstream Downstream Effectors SubstrateZ->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation ChromoneX Chromone-X ChromoneX->KinaseY Inhibits

Caption: Hypothesized signaling pathway inhibited by Chromone-X.

Data Synthesis and Comparative Analysis

To validate the MoA, we must synthesize the data from all three phases. A strong positive validation would show a tight correlation between the different potency values measured.

Parameter Assay Type Hypothetical Result (Chromone-X) Interpretation
IC50 Biochemical Kinase Assay15 nMHigh potency against the isolated enzyme.
K D Surface Plasmon Resonance25 nMStrong, direct binding affinity consistent with functional inhibition.
Cellular EC50 CETSA (Target Engagement)120 nMDemonstrates target binding in a cellular context; rightward shift from IC50 is expected due to cell permeability, metabolism, etc.
IC50 (p-Substrate-Z) Western Blot (Pathway Inhibition)150 nMFunctional inhibition of the signaling pathway in cells, correlating well with cellular target engagement.
GI50 Cell Proliferation Assay200 nMThe anti-proliferative effect occurs at concentrations consistent with target engagement and pathway inhibition, linking the MoA to the phenotype.

The validation of a compound's mechanism of action is a multi-faceted process that requires an orthogonal, evidence-based approach. By systematically progressing from direct biochemical interaction (luminescence assays, SPR) to cellular target engagement (CETSA) and functional pathway analysis (Western blot), we can build a robust and compelling case for the on-target activity of a novel inhibitor like Chromone-X. The strong correlation of potency values across these disparate assays, ultimately linking them to a relevant cellular phenotype, provides the confidence needed to advance a compound through the drug discovery pipeline. This rigorous, self-validating workflow ensures that decisions are based not on a single data point, but on a cohesive body of scientific evidence.

References

A Researcher's Guide to Comparative Docking of 3-Cyanochromones Against Monoamine Oxidase Isoforms

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of comparative molecular docking studies of 3-cyanochromone derivatives against the A and B isoforms of Monoamine Oxidase (MAO-A and MAO-B). We will explore the scientific rationale behind the experimental design, present a detailed protocol for conducting the docking studies, and analyze the results to provide insights for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of 3-Cyanochromones and the Significance of MAO Inhibition

3-Cyanochromones are a class of heterocyclic compounds structurally related to flavonoids, which are known for a wide range of biological activities.[1] Their scaffold is a valuable starting point in medicinal chemistry for the development of novel therapeutic agents targeting various diseases, including cancer, inflammation, and neurodegenerative disorders.[1] One of the key mechanisms through which some chromone derivatives exert their effects is by inhibiting the activity of monoamine oxidases (MAOs).

MAOs are enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. Inhibition of MAOs can increase the levels of these neurotransmitters, a strategy that has been successfully employed in the treatment of depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors). Therefore, the development of potent and selective MAO inhibitors is of significant therapeutic interest.

This guide will focus on the comparative docking of 3-cyanochromone derivatives against MAO-A and MAO-B to predict their binding affinities and selectivity, providing a computational framework for the rational design of novel and effective MAO inhibitors.

Experimental Design: Rationale and Key Considerations

A robust computational study relies on a well-thought-out experimental design. Here, we outline the critical choices made in this comparative docking study.

2.1. Selection of Target Proteins:

The crystal structures of human MAO-A and MAO-B are available in the Protein Data Bank (PDB). For this study, we have selected the following PDB entries:

  • MAO-A: PDB ID: 2Z5X

  • MAO-B: PDB ID: 2V5Z

These structures were chosen because they are in complex with known inhibitors, which helps in defining the active site for docking studies and allows for the validation of the docking protocol.

2.2. Ligand Selection:

A series of 3-cyanochromone derivatives with reported experimental inhibitory activities (IC50 values) against both MAO-A and MAO-B will be used. This allows for a direct comparison between the computational docking scores and experimental data, a crucial step in validating the predictive power of the docking model. Additionally, known potent and selective inhibitors of MAO-A (e.g., Clorgyline) and MAO-B (e.g., Selegiline) will be included as reference compounds.

2.3. Choice of Docking Software:

For this guide, we will utilize AutoDock Vina, a widely used and well-validated open-source molecular docking program.[2] It employs a sophisticated gradient optimization method in its search algorithm, which significantly improves the speed and accuracy of binding mode prediction.

Detailed Experimental Protocol: A Step-by-Step Workflow

This section provides a detailed, step-by-step methodology for performing the comparative docking studies.

3.1. Protein Preparation:

  • Obtain Protein Structures: Download the PDB files for MAO-A (2Z5X) and MAO-B (2V5Z) from the Protein Data Bank.

  • Pre-processing: Remove water molecules and any co-crystallized ligands from the protein structures. This is crucial as they can interfere with the docking process.

  • Add Hydrogens: Add polar hydrogens to the protein structures. This is essential for correctly calculating electrostatic interactions.

  • Assign Charges: Assign Kollman charges to the protein atoms.

  • Define the Grid Box: Define a grid box that encompasses the active site of each enzyme. The center of the grid box should be the geometric center of the co-crystallized inhibitor in the original PDB file. The size of the grid box should be large enough to allow the ligand to move freely within the binding pocket.

3.2. Ligand Preparation:

  • Create 3D Structures: Draw the 2D structures of the 3-cyanochromone derivatives and reference inhibitors using a chemical drawing software like ChemDraw and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy conformation before docking.

  • Assign Charges: Assign Gasteiger charges to the ligand atoms.

  • Define Torsions: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.

3.3. Molecular Docking:

  • Run AutoDock Vina: Execute the docking calculations for each ligand against both MAO-A and MAO-B using the prepared protein and ligand files and the defined grid parameters.

  • Analyze Results: The output will provide a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode.

Workflow Visualization:

docking_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Download PDB (2Z5X, 2V5Z) PreProcess Remove Water & Ligands PDB->PreProcess AddH_P Add Polar Hydrogens PreProcess->AddH_P Charge_P Assign Kollman Charges AddH_P->Charge_P Grid Define Grid Box Charge_P->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Draw Draw 2D Structures Convert3D Convert to 3D Draw->Convert3D Min_L Energy Minimization Convert3D->Min_L Charge_L Assign Gasteiger Charges Min_L->Charge_L Torsion Define Torsions Charge_L->Torsion Torsion->Docking Analysis Analysis of Results Docking->Analysis

Caption: A flowchart illustrating the key steps in the molecular docking workflow.

Data Presentation and Analysis

The results of the docking studies should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Comparative Docking Scores and Experimental IC50 Values

CompoundMAO-A Docking Score (kcal/mol)MAO-A IC50 (µM)MAO-B Docking Score (kcal/mol)MAO-B IC50 (µM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
3-Cyanochromone-1-8.51.2-7.95.80.21
3-Cyanochromone-2-9.20.5-8.13.20.16
3-Cyanochromone-3-7.83.5-8.80.84.38
Clorgyline-10.10.01-8.515.00.0007
Selegiline-8.212.0-9.80.02600

Interpretation of Results:

  • Binding Affinity: A more negative docking score indicates a stronger predicted binding affinity.[3] In general, compounds with lower docking scores are expected to have lower IC50 values (higher potency).

  • Correlation: A good correlation between the docking scores and the experimental IC50 values provides confidence in the predictive ability of the docking model.

  • Selectivity: The selectivity index (SI) indicates the preference of a compound for one MAO isoform over the other. An SI value less than 1 suggests MAO-A selectivity, while a value greater than 1 indicates MAO-B selectivity.

Visualization of Binding Interactions:

A crucial part of docking analysis is to visualize the predicted binding poses and identify the key interactions between the ligand and the protein's active site residues.

binding_interaction cluster_MAO_A MAO-A Active Site Tyr407 Tyr407 Tyr444 Tyr444 Phe208 Phe208 Gln215 Gln215 Ligand 3-Cyanochromone Ligand->Tyr407 H-Bond Ligand->Tyr444 π-π Stacking Ligand->Phe208 Hydrophobic Ligand->Gln215 H-Bond

Caption: A diagram showing key interactions between a 3-cyanochromone and MAO-A active site residues.

Analysis of Interactions:

By examining the interactions, researchers can understand the structural basis for binding affinity and selectivity. For instance, the presence of specific hydrogen bonds or hydrophobic interactions with key residues in the active site of one isoform but not the other can explain the observed selectivity. This information is invaluable for the structure-based design of new derivatives with improved potency and selectivity.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting comparative docking studies of 3-cyanochromone derivatives against MAO-A and MAO-B. The detailed protocol and analysis methods presented here can serve as a valuable resource for researchers in the field of drug discovery.

The insights gained from these computational studies can guide the synthesis of new 3-cyanochromone analogues with optimized inhibitory activity and selectivity profiles. Further experimental validation, including in vitro enzyme assays and in vivo studies, will be necessary to confirm the therapeutic potential of these novel compounds.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 6,8-Dichloro-3-cyanochromone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development and chemical synthesis, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 6,8-Dichloro-3-cyanochromone is a valuable intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and anti-cancer activities, as well as in the development of fluorescent dyes and advanced materials.[1][2] However, its unique chemical structure, featuring dichloro and cyano functional groups, also necessitates a thorough understanding and implementation of appropriate safety protocols to mitigate potential risks.[1]

This guide provides essential, immediate safety and logistical information for handling this compound. It is designed to be a practical, step-by-step resource, moving beyond a simple checklist to explain the rationale behind each safety recommendation, thereby fostering a culture of safety and scientific excellence in your laboratory.

Understanding the Hazards: A Proactive Approach to Safety

Before handling any chemical, a comprehensive understanding of its potential hazards is paramount. The Safety Data Sheet (SDS) for this compound indicates the following primary hazards:

  • Skin Irritation (H315): Causes skin irritation.[3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[3]

  • Respiratory Irritation (H335): May cause respiratory irritation.[3]

Additionally, as a chlorinated organic compound, it is prudent to handle it with care, as some compounds in this class can have broader health effects.[4][5] The compound is a white crystalline solid with a melting point between 172-180 °C.[1][6]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial when handling this compound to prevent skin contact, eye exposure, and inhalation of the solid powder. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over safety goggles when there is a risk of splashing.[7][8]To protect against eye irritation from dust particles or splashes of solutions containing the compound.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. Double gloving is recommended for enhanced protection, especially during prolonged handling.[7][8]To prevent skin irritation upon contact with the solid or solutions.[3] Always check the glove manufacturer's resistance guide for specific chemicals.
Body Protection A flame-retardant lab coat or a disposable gown made of a material resistant to chemical permeation.[7]To protect the skin and personal clothing from contamination.
Respiratory Protection When handling the solid powder outside of a certified chemical fume hood or when there is a potential for aerosol generation, a NIOSH-approved respirator (e.g., N95) is necessary.[9][10]To prevent respiratory tract irritation from inhalation of the dust.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: All manipulations of this compound, especially the handling of the solid, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Procedural Steps
  • Preparation:

    • Clearly label all containers with the chemical name and GHS hazard pictograms.

    • Ensure all necessary PPE is available, in good condition, and properly fitted.

    • Prepare the work area within the fume hood by covering the surface with absorbent, disposable liners.[7]

  • Handling:

    • When weighing the solid, do so in the fume hood and handle it carefully to avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

    • Always use appropriate tools (e.g., spatulas, forceps) to handle the solid.

    • Avoid eating, drinking, or smoking in the laboratory.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[7]

    • Decontaminate the work area and any equipment used.

    • Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3] Recommended storage is at 0-8°C.[1][6]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety.

  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, liners, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Chemical Waste: Unused or waste this compound and solutions containing it should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3] Do not dispose of it down the drain.

Visualizing the PPE Decision-Making Process

The following flowchart provides a visual guide to selecting the appropriate level of PPE for tasks involving this compound.

PPE_Decision_Workflow PPE Selection for this compound start Start: Task Assessment weighing Weighing Solid Compound? start->weighing solution Working with Solution? weighing->solution No fume_hood Working in a Fume Hood? weighing->fume_hood Yes solution->fume_hood Yes end Proceed with Caution solution->end No, re-evaluate procedure aerosol Potential for Aerosol/Dust Generation? ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat aerosol->ppe_base No ppe_respirator Add: - NIOSH-approved Respirator (e.g., N95) aerosol->ppe_respirator Yes fume_hood->aerosol Yes fume_hood->ppe_base No ppe_face_shield Add: - Face Shield ppe_base->ppe_face_shield Splash risk? ppe_base->end ppe_respirator->ppe_face_shield Splash risk? ppe_respirator->end ppe_face_shield->end

Caption: PPE Selection Workflow for this compound

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dichloro-3-cyanochromone
Reactant of Route 2
6,8-Dichloro-3-cyanochromone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.